7-Chloro-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chlorochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPNKJCEDYRUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873760 | |
| Record name | 7-Chlorocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19063-54-8 | |
| Record name | 7-Chlorocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Chloro-2H-chromen-2-one from 4-chlorophenol
This guide provides a comprehensive overview of the synthesis of 7-Chloro-2H-chromen-2-one, a valuable coumarin derivative, starting from 4-chlorophenol. It is intended for an audience of researchers, chemists, and professionals in drug development, offering detailed procedural insights, mechanistic explanations, and practical advice grounded in established chemical principles.
Strategic Overview: The Synthetic Approach
Coumarins (2H-chromen-2-ones) are a critical class of benzopyrone compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The synthesis of the 7-chloro derivative involves the formation of the heterocyclic ring system onto a substituted phenol backbone. Among the various established methods for coumarin synthesis—including the Perkin, Knoevenagel, and Wittig reactions—the Pechmann condensation stands out for its efficiency and directness when starting from a phenol.[3][4][5]
This guide focuses on the von Pechmann reaction , a specific variant of the Pechmann condensation, which is ideal for producing coumarins that are unsubstituted at the 4-position.[6] This is achieved by reacting a phenol with malic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The malic acid decarboxylates in situ to form formylacetic acid, which then condenses with the phenol to yield the target coumarin.[6]
The choice of 4-chlorophenol as the starting material introduces a chloro-substituent at the 7-position of the coumarin ring. This is due to the directing effect of the hydroxyl group on the phenol, which activates the ortho and para positions for electrophilic aromatic substitution. Since the para position is already occupied by the chlorine atom, the cyclization occurs at the ortho position.
Reaction Mechanism and Rationale
The von Pechmann condensation is a multi-step process catalyzed by acid.[4][6] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Formation of the Electrophile: Concentrated sulfuric acid protonates and dehydrates malic acid at elevated temperatures (typically above 100°C) to generate formylacetic acid in situ. This intermediate is highly reactive and does not need to be isolated.[6]
-
Electrophilic Aromatic Substitution: The hydroxyl group of 4-chlorophenol activates the aromatic ring. The aldehydic carbonyl of formylacetic acid, once protonated by the sulfuric acid, acts as the electrophile and attacks the activated ring at the position ortho to the hydroxyl group.
-
Intramolecular Cyclization (Acylation): The phenolic hydroxyl group then performs an intramolecular attack on the carboxylic acid carbonyl, initiating the formation of the lactone (pyrone) ring.
-
Dehydration: The final step is the acid-catalyzed elimination of a water molecule, which results in the formation of the double bond, completing the aromatic coumarin system.[1][6]
The use of concentrated sulfuric acid is multi-faceted: it serves as the catalyst, a dehydrating agent to drive the equilibrium towards the product, and the medium for the reaction.[7][8]
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | 6.43 g | 0.05 |
| Malic Acid | C₄H₆O₅ | 134.09 | 7.37 g | 0.055 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 25 mL | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Ethanol (95%) | C₂H₅OH | 46.07 | For recrystallization | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Apparatus
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice bath
-
Buchner funnel and flask
-
Standard laboratory glassware
Step-by-Step Procedure
A. Reaction Setup and Synthesis
-
Safety First: Conduct the entire procedure in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[9][10][11] Concentrated sulfuric acid is extremely corrosive and causes severe burns.[7][12]
-
Charging the Flask: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (6.43 g) and malic acid (7.37 g).
-
Acid Addition: Assemble the flask with a reflux condenser. Carefully and slowly add concentrated sulfuric acid (25 mL) through the dropping funnel with gentle stirring. Caution: This process is exothermic. The addition should be controlled to prevent excessive heat generation.
-
Heating: Once the addition is complete, heat the reaction mixture in a heating mantle to 120-130°C. Maintain this temperature until the initial vigorous effervescence (carbon monoxide evolution) subsides. This typically takes 30-60 minutes.[13]
-
Reaction Monitoring: Continue heating the mixture at this temperature for an additional 2-3 hours to ensure the reaction goes to completion. The progress can be monitored using Thin Layer Chromatography (TLC) if a suitable solvent system is developed.
B. Work-up and Isolation
-
Cooling: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
-
Quenching: Carefully pour the cooled, viscous reaction mixture into a beaker containing approximately 250 mL of ice-cold water with stirring. This will precipitate the crude product. Caution: Always add acid to water, not the other way around.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with copious amounts of cold water until the washings are neutral to pH paper. This removes residual sulfuric acid.
-
Neutralization: Transfer the crude solid to a beaker and suspend it in a dilute solution of sodium bicarbonate. Stir for 15-20 minutes to neutralize any remaining acid and unreacted starting materials.
-
Final Filtration: Filter the solid again, wash thoroughly with water, and press it as dry as possible on the filter paper.
C. Purification
-
Recrystallization: The most common method for purifying coumarins is recrystallization.[13][14][15] Dissolve the crude, dried product in a minimum amount of hot ethanol (95%). If the product does not fully dissolve, filter the hot solution to remove any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven or desiccator.
Visualization of the Workflow
The entire experimental process can be visualized as a logical flow from preparation to final product analysis.
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
Confirming the identity and purity of the final product is a critical step. The following are expected characterization data for this compound.
| Technique | Expected Results |
| Melting Point | Literature values should be consulted for comparison. A sharp melting point indicates high purity. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (d, J=9.6 Hz, 1H), 7.48 (d, J=6.6 Hz, 2H), 7.28 (d, J=10.1 Hz, 1H), 6.47 (d, J=9.6 Hz, 1H).[16] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.0, 152.5, 142.2, 131.8, 129.7, 127.1, 119.8, 118.4, 117.9.[16] |
| IR Spectroscopy (KBr) | Strong C=O stretch (lactone) ~1720-1740 cm⁻¹, C=C stretches ~1600-1620 cm⁻¹, C-Cl stretch ~1000-1100 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺) peak corresponding to the molecular weight of C₉H₅ClO₂ (m/z ≈ 180.0).[17] |
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols.
-
4-Chlorophenol: Toxic and corrosive. Avoid skin contact and inhalation.
-
Malic Acid: Irritant.
-
Concentrated Sulfuric Acid: Extremely corrosive and a strong dehydrating agent. Causes severe burns upon contact.[7][9][12] Always add acid to water slowly. Handle only in a fume hood with appropriate PPE.[10] In case of skin contact, immediately flush with large amounts of water for at least 30 minutes and seek urgent medical attention.[9][10]
-
Waste Disposal: Neutralize acidic aqueous waste before disposal. Dispose of organic waste and solvents according to institutional guidelines.[11]
Conclusion
The von Pechmann condensation of 4-chlorophenol with malic acid provides a reliable and direct route to this compound. This method is advantageous due to the availability of starting materials and the straightforward nature of the reaction.[3] Careful control of temperature and adherence to safety procedures are paramount for a successful and safe synthesis. The detailed protocol and characterization data provided in this guide serve as a robust resource for researchers engaged in the synthesis of coumarin derivatives.
References
- 1. jk-sci.com [jk-sci.com]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pechmann Condensation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. organicreactions.org [organicreactions.org]
- 9. teck.com [teck.com]
- 10. CCOHS: Sulfuric Acid [ccohs.ca]
- 11. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. old.rrjournals.com [old.rrjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. edu.rsc.org [edu.rsc.org]
- 16. rsc.org [rsc.org]
- 17. This compound | C9H5ClO2 | CID 12732963 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pechmann Condensation for 7-Chloro-Coumarin Synthesis
This guide provides a comprehensive technical overview of the Pechmann condensation, with a specific focus on the synthesis of 7-chloro-coumarin. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed and practical understanding of this important synthetic transformation.
Introduction: The Significance of Coumarins and the Pechmann Condensation
Coumarins (2H-1-benzopyran-2-ones) represent a significant class of naturally occurring and synthetic heterocyclic compounds.[1][2] Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties, have established them as privileged scaffolds in medicinal chemistry.[2][3][4] Furthermore, their unique fluorescent properties make them valuable in applications such as laser dyes, optical brightening agents, and fluorescent probes for biological imaging.[1][5][6]
The Pechmann condensation, discovered by German chemist Hans von Pechmann, is a cornerstone reaction for the synthesis of coumarins.[7] It involves the acid-catalyzed reaction of a phenol with a β-ketoester.[3][7][8] The simplicity of the starting materials and the direct, often one-pot, nature of the synthesis make it a widely adopted method.[9]
The Reaction Mechanism: A Step-by-Step Elucidation
The Pechmann condensation proceeds through a series of acid-catalyzed steps. While the exact sequence can be influenced by the specific reactants and catalysts used, the generally accepted mechanism involves the following key transformations:[7][8][10]
-
Transesterification: The reaction is initiated by the acid-catalyzed transesterification between the phenol (in this case, 3-chlorophenol) and the β-ketoester (ethyl acetoacetate). This step forms a phenolic ester intermediate.[7][8] The acid catalyst protonates the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating the nucleophilic attack by the phenolic hydroxyl group.
-
Intramolecular Hydroxyalkylation (Electrophilic Aromatic Substitution): The keto-enol tautomerism of the β-ketoester moiety is also catalyzed by the acid.[8] The enol form then undergoes an intramolecular electrophilic attack on the activated aromatic ring of the phenol, ortho to the newly formed ester linkage. This cyclization step is a type of Friedel-Crafts acylation and forms the core coumarin skeleton.[7] Recent NMR studies have provided evidence supporting a mechanism where the initial step is an electrophilic aromatic substitution, followed by transesterification.[11]
-
Dehydration: The final step is the acid-catalyzed dehydration of the cyclic intermediate, which leads to the formation of the stable, aromatic coumarin ring system.[7][12]
Diagrammatic Representation of the Pechmann Condensation Mechanism:
Caption: Mechanism of the Pechmann condensation for 7-chloro-coumarin synthesis.
Catalyst Selection: Optimizing for Efficiency and Green Chemistry
The choice of catalyst is a critical factor in the Pechmann condensation, significantly influencing reaction rates and yields. A variety of catalysts have been successfully employed, ranging from traditional homogeneous acids to modern heterogeneous and "green" catalysts.[3]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Brønsted Acids | H₂SO₄, Methanesulfonic acid | High catalytic activity, readily available. | Corrosive, difficult to separate from the reaction mixture, generates acidic waste. |
| Homogeneous Lewis Acids | AlCl₃, InCl₃ | Effective for a range of substrates.[13][14] | Often require stoichiometric amounts, sensitive to moisture. |
| Heterogeneous Solid Acids | Amberlyst-15, Zeolites, Sulfated zirconia, Montmorillonite K10 | Reusable, easily separated, reduced corrosion and waste.[3][15] | May have lower activity than homogeneous catalysts, potential for leaching. |
| "Green" Catalysts | Ionic liquids, Tamarind juice | Environmentally benign, can be reusable, milder reaction conditions.[13][16] | Can be expensive, may require specific reaction conditions. |
For the synthesis of 7-chloro-4-methylcoumarin from 3-chlorophenol and ethyl acetoacetate, strong Brønsted acids like concentrated sulfuric acid are traditionally used. However, the use of solid acid catalysts like Amberlyst-15 offers a more environmentally friendly and operationally simpler alternative.[15]
Experimental Protocol: Synthesis of 7-Chloro-4-methylcoumarin
This protocol provides a detailed, step-by-step methodology for the synthesis of 7-chloro-4-methylcoumarin using concentrated sulfuric acid as the catalyst.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Role |
| 3-Chlorophenol | C₆H₅ClO | 128.56 | 6.43 g (0.05 mol) | Phenolic Substrate |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 6.51 g (6.4 mL, 0.05 mol) | β-Ketoester |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 25 mL | Catalyst/Condensing Agent |
| Crushed Ice/Ice Water | H₂O | 18.02 | ~500 mL | Precipitation Medium |
| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization Solvent |
Procedure:
-
Reaction Setup: In a 250 mL beaker, carefully add 25 mL of concentrated sulfuric acid. Place the beaker in an ice-water bath and allow it to cool to below 10°C.
-
Addition of Reactants: In a separate flask, prepare a mixture of 6.43 g of 3-chlorophenol and 6.51 g of ethyl acetoacetate. Slowly add this mixture dropwise to the chilled sulfuric acid with constant stirring, ensuring the temperature of the reaction mixture does not exceed 10°C. The addition should be completed over a period of approximately 30 minutes.
-
Reaction Progression: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture slowly and carefully into a beaker containing approximately 500 g of crushed ice with constant stirring. A solid precipitate of crude 7-chloro-4-methylcoumarin will form.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals.[17]
Safety Precautions:
-
Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat).
-
The addition of the reactant mixture to sulfuric acid is exothermic and must be done slowly and with cooling to control the reaction temperature.
-
Pouring the reaction mixture onto ice should also be done cautiously as it can generate heat and cause splashing.
Workflow for 7-Chloro-Coumarin Synthesis:
Caption: Experimental workflow for the synthesis of 7-chloro-coumarin.
Characterization and Data Analysis
The synthesized 7-chloro-4-methylcoumarin should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point Determination: A sharp melting point is indicative of a pure compound.
-
Spectroscopic Analysis:
-
FT-IR: To identify the characteristic functional groups, such as the lactone carbonyl (C=O) stretch.
-
¹H-NMR and ¹³C-NMR: To confirm the chemical structure and the position of the substituents on the coumarin ring.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Applications and Future Directions
7-chloro-coumarin and its derivatives are valuable intermediates in the synthesis of more complex molecules with potential applications in various fields. The chloro substituent can be further modified through nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the creation of libraries of novel compounds for drug discovery and materials science.[18] Research into the biological activities of 7-substituted coumarins has shown promise in areas such as antimycobacterial agents and neuronal enzyme inhibitors.[4]
Conclusion
The Pechmann condensation remains a highly relevant and versatile method for the synthesis of coumarins. A thorough understanding of the reaction mechanism, the role of the catalyst, and the experimental parameters is crucial for achieving high yields and purity. This guide provides a solid foundation for researchers to successfully synthesize 7-chloro-coumarin and to explore its potential in the development of new therapeutic agents and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 8. Pechmann Condensation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 13. Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of 7-Chloro-2H-chromen-2-one via Knoevenagel Condensation
Abstract
Coumarin derivatives are a pivotal class of heterocyclic compounds, widely recognized for their significant pharmacological properties and applications in materials science. Among these, 7-Chloro-2H-chromen-2-one stands out as a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the Knoevenagel condensation route for the synthesis of this compound. We will delve into the reaction's mechanistic underpinnings, explore various catalytic systems, and present a detailed experimental protocol. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for the efficient synthesis of this target molecule.
Introduction to Coumarins and the Knoevenagel Condensation
Coumarins, or 2H-1-benzopyran-2-ones, are a large family of natural and synthetic compounds with a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1] The synthesis of the coumarin scaffold is a cornerstone of heterocyclic chemistry, with several named reactions providing access to this privileged structure. These include the Pechmann, Perkin, Wittig, and Knoevenagel reactions.[2][3]
The Knoevenagel condensation is a versatile and widely employed method for C-C bond formation.[4] In the context of coumarin synthesis, it typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base.[1][5] This is followed by an intramolecular cyclization to yield the final coumarin product.[1] Modern iterations of this reaction often employ green chemistry principles, such as the use of ultrasound or microwave irradiation and solvent-free conditions, to enhance reaction rates and yields.[6][7][8]
The Knoevenagel Condensation Route to this compound
The synthesis of this compound via Knoevenagel condensation commences with the reaction between 4-chlorosalicylaldehyde and an active methylene compound, such as diethyl malonate. The presence of the electron-withdrawing chloro group at the 7-position of the final product necessitates the use of the appropriately substituted salicylaldehyde.
Reaction Mechanism
The synthesis proceeds through a two-stage mechanism: an initial Knoevenagel condensation followed by an intramolecular transesterification (cyclization).[1]
-
Enolate Formation: A basic catalyst, such as piperidine, abstracts an acidic proton from the active methylene compound (e.g., diethyl malonate) to form a stabilized enolate.[1][9]
-
Nucleophilic Addition: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the 4-chlorosalicylaldehyde.[1]
-
Dehydration: The resulting aldol-type intermediate undergoes dehydration to form an α,β-unsaturated compound.[10]
-
Intramolecular Cyclization: The final step involves an intramolecular transesterification between the hydroxyl group of the phenol and one of the ester groups, leading to the formation of the lactone ring characteristic of coumarins.[5][9]
Diagram 1: Reaction Mechanism of this compound Synthesis
Caption: Knoevenagel condensation mechanism for this compound synthesis.
Catalyst Selection: A Critical Choice
The choice of catalyst is paramount to the success of the Knoevenagel condensation, influencing reaction time, yield, and environmental impact.[11]
| Catalyst Type | Examples | Advantages | Disadvantages | References |
| Homogeneous | Piperidine, L-proline, Boric Acid | Mild reaction conditions, high yields. | Difficult to separate from the reaction mixture. | [1][12] |
| Heterogeneous | MgFe2O4, Metal Oxides (e.g., ZnO) | Easy to separate and recycle, environmentally friendly. | May require higher temperatures or longer reaction times. | [6][11][13] |
| Biocatalysts | Lipases | Green and sustainable, high selectivity. | Can be sensitive to reaction conditions, may be costly. | [14] |
For the synthesis of this compound, a weak base like piperidine is a common and effective choice for laboratory-scale preparations.[5] For industrial applications, heterogeneous catalysts are often preferred due to their ease of recovery and reuse.[11]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed methodology for the synthesis of this compound, which has been adapted from established procedures for coumarin synthesis.[1][5]
Materials and Reagents
-
4-Chlorosalicylaldehyde
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for work-up)
-
Diethyl ether (for crystallization)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorosalicylaldehyde (1 equivalent) in a minimal amount of ethanol.
-
Addition of Reagents: To this solution, add diethyl malonate (1.1 equivalents) followed by a catalytic amount of piperidine (0.1 equivalents).
-
Reaction Conditions: The reaction mixture is then heated to reflux (approximately 80°C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then dissolved in a suitable organic solvent like ethyl acetate and washed with dilute hydrochloric acid to remove the piperidine catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
Crystallization: The crude product can be further purified by crystallization from a solvent system such as ethanol/water or by column chromatography on silica gel to afford pure this compound.[1]
Diagram 2: Experimental Workflow
Caption: General experimental workflow for coumarin synthesis.[1]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the lactone carbonyl group and the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[15]
Green Chemistry Approaches
To align with the principles of sustainable chemistry, several modifications can be made to the traditional Knoevenagel condensation protocol.
-
Ultrasound and Microwave-Assisted Synthesis: The use of ultrasound or microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions.[6][7][8]
-
Solvent-Free Conditions: Conducting the reaction without a solvent can reduce waste and simplify the work-up procedure.[6]
-
Reusable Catalysts: Employing heterogeneous catalysts that can be easily recovered and reused minimizes waste and cost.[13]
Conclusion
The Knoevenagel condensation provides an efficient and versatile route for the synthesis of this compound. By carefully selecting the starting materials, catalyst, and reaction conditions, researchers can achieve high yields of the desired product. The adoption of green chemistry principles, such as the use of non-conventional energy sources and reusable catalysts, can further enhance the sustainability of this synthetic method. This guide offers a solid foundation for the successful synthesis and purification of this compound, a valuable building block for the development of new therapeutic agents and functional materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sapub.org [sapub.org]
- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. studylib.net [studylib.net]
- 6. Ultrasonic accelerated Knoevenagel condensation by magnetically recoverable MgFe2O4 nanocatalyst: A rapid and green synthesis of coumarins under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 8. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 9. youtube.com [youtube.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 7-Chloro-2H-chromen-2-one
Introduction
7-Chloro-2H-chromen-2-one, a halogenated derivative of coumarin, represents a significant scaffold in medicinal chemistry and materials science. The incorporation of a chlorine atom at the 7-position can modulate the molecule's lipophilicity, electronic properties, and metabolic stability, often enhancing its biological activity or tuning its photophysical characteristics. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the critical selection of starting materials and the underlying chemical principles that govern these transformations. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causality behind experimental choices, offering field-proven insights into the synthesis of this important heterocyclic compound.
The synthesis of the coumarin core is a well-established area of organic chemistry, with several named reactions providing reliable access to this scaffold.[1] For the specific preparation of this compound, the strategic placement of the chloro substituent on the starting materials is paramount. This guide will focus on three principal and versatile synthetic strategies: the Pechmann Condensation, the Knoevenagel Condensation, and the Perkin Reaction. Each of these methods utilizes distinct starting materials that dictate the final substitution pattern of the coumarin product.
Pechmann Condensation Route: The Phenolic Precursor
The Pechmann condensation is a classic and widely used method for coumarin synthesis, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[2] To achieve the desired 7-chloro substitution pattern, the logical choice for the phenolic starting material is 3-chlorophenol .
Rationale and Mechanistic Insight
The reaction proceeds through an initial transesterification of the β-ketoester with the phenol, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration. The use of a strong acid catalyst, such as sulfuric acid or a solid acid like sulfated zirconia, is crucial for activating the carbonyl group of the β-ketoester and facilitating the cyclization step.[3][4] The regioselectivity of the cyclization is directed by the activating effect of the hydroxyl group of the phenol, favoring electrophilic attack at the ortho position.
Experimental Protocol: Synthesis of 7-Chloro-4-methyl-2H-chromen-2-one
This protocol describes the synthesis of a 4-methyl substituted this compound, a common derivative, using 3-chlorophenol and ethyl acetoacetate.
Materials:
-
3-Chlorophenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst (e.g., nano-crystalline sulfated-zirconia)[3]
-
Ice-cold water
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.
-
To the cold sulfuric acid, add 3-chlorophenol with continuous stirring until it completely dissolves.
-
Gradually add ethyl acetoacetate to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.
-
A solid precipitate will form. Allow the mixture to stand for about 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Purify the crude product by recrystallization from ethanol to obtain 7-chloro-4-methyl-2H-chromen-2-one as a crystalline solid.
Visualization of the Pechmann Condensation
Caption: Workflow for the Pechmann Condensation.
Knoevenagel Condensation Route: The Aldehydic Precursor
The Knoevenagel condensation provides a powerful and versatile route to coumarins, particularly for accessing derivatives with substitution at the 3-position.[5] This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group. For the synthesis of this compound, the key starting material is 4-chloro-2-hydroxybenzaldehyde .
Rationale and Mechanistic Insight
The reaction is typically catalyzed by a weak base, such as piperidine or an amino acid like L-proline, which facilitates the deprotonation of the active methylene compound (e.g., diethyl malonate). The resulting carbanion then undergoes a nucleophilic addition to the aldehyde carbonyl group. The subsequent dehydration and intramolecular cyclization (lactonization) lead to the formation of the coumarin ring. The choice of the active methylene compound determines the substituent at the 3-position of the coumarin. For instance, using diethyl malonate yields a 3-carboxyethyl coumarin derivative.
Experimental Protocol: Synthesis of Ethyl 7-chloro-2-oxo-2H-chromene-3-carboxylate
Materials:
-
4-Chloro-2-hydroxybenzaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-2-hydroxybenzaldehyde and diethyl malonate in ethanol.
-
Add a catalytic amount of piperidine to the solution and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 7-chloro-2-oxo-2H-chromene-3-carboxylate.
Visualization of the Knoevenagel Condensation
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
An In-depth Technical Guide to the Pechmann Condensation for the Synthesis of Chlorinated Coumarins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarins represent a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. The incorporation of chlorine atoms into the coumarin scaffold can profoundly modulate their biological and physicochemical properties, making the synthesis of chlorinated coumarins a focal point in medicinal chemistry and materials science. The Pechmann condensation, a classic and versatile method for coumarin synthesis, provides a direct route to these valuable compounds.[1][2][3] This guide offers a comprehensive exploration of the Pechmann condensation mechanism, with a specific emphasis on its application to the synthesis of chlorinated coumarins. It delves into the mechanistic intricacies, the influence of catalysts, the effect of substituent positioning on reactivity and regioselectivity, and provides actionable experimental protocols.
Introduction: The Significance of Chlorinated Coumarins
Coumarins are a class of benzopyran-2-one compounds that are not only prevalent in natural products but also serve as privileged structures in drug discovery. Their biological activities are vast, encompassing anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. The strategic introduction of chlorine atoms onto the coumarin backbone can enhance these activities, improve metabolic stability, and fine-tune pharmacokinetic profiles. This is attributed to chlorine's ability to alter electron distribution, lipophilicity, and steric interactions with biological targets. Consequently, robust and predictable synthetic methodologies for accessing chlorinated coumarins are of paramount importance. The Pechmann condensation, involving the acid-catalyzed reaction of a phenol with a β-ketoester, stands out as a primary and efficient method for this purpose.[1][3][4]
The Core Mechanism of the Pechmann Condensation
The Pechmann condensation is fundamentally an acid-catalyzed process that unites a phenol and a β-ketoester to form the coumarin ring system.[1][5] While the reaction has been known for over a century, its precise mechanism has been a subject of discussion, with recent evidence favoring a specific sequence of events.[6][7][8] The reaction is generally understood to proceed through three key stages: transesterification, electrophilic aromatic substitution (intramolecular Michael addition/cyclization), and dehydration.[1][5]
The reaction is typically initiated by the activation of the β-ketoester by a strong acid catalyst, which can be either a Brønsted acid (like sulfuric acid or methanesulfonic acid) or a Lewis acid (such as AlCl₃).[1][5]
There are two primary proposed mechanistic pathways:
-
Pathway A: Initial Transesterification: The reaction commences with an acid-catalyzed transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (ortho to the hydroxyl group), leading to cyclization. The final step is dehydration, which results in the formation of the coumarin.[5]
-
Pathway B: Initial Electrophilic Aromatic Substitution (EAS): More recent studies, supported by NMR evidence, suggest that for certain substrates, the reaction begins with an electrophilic aromatic substitution.[7][8] This is followed by an intramolecular transesterification (lactonization) and subsequent dehydration to yield the final coumarin product.[7][8]
The prevailing pathway can be influenced by the nature of the reactants, the catalyst employed, and the reaction conditions.[9][10]
Caption: Generalized mechanistic pathways of the Pechmann condensation.
Synthesis of Chlorinated Coumarins: Mechanistic Considerations and Regioselectivity
The introduction of chlorine substituents on either the phenol or the β-ketoester starting materials introduces electronic and steric factors that can significantly influence the course of the Pechmann condensation.
Influence of Chlorine on the Phenolic Reactant
When a chlorophenol is used as the starting material, the chlorine atom, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack. This generally necessitates harsher reaction conditions (e.g., higher temperatures, stronger acid catalysts) compared to reactions with electron-rich phenols like resorcinol.[11]
Regioselectivity: The position of the chlorine atom on the phenol ring directs the site of cyclization. The electrophilic aromatic substitution step will preferentially occur at the ortho or para position to the hydroxyl group that is most activated.
-
Example: 4-Chlorophenol: With 4-chlorophenol, the electrophilic attack will occur at the position ortho to the hydroxyl group, leading to the formation of a 7-chloro-substituted coumarin.
Influence of Chlorine on the β-Ketoester Reactant
The use of a chlorinated β-ketoester, such as ethyl 4-chloroacetoacetate, introduces a chlorine atom at what will become the 3-position of the coumarin ring. The electron-withdrawing nature of the chlorine can influence the reactivity of the carbonyl groups in the ketoester.
Caption: General workflow for the synthesis of chlorinated coumarins.
Catalysis in the Pechmann Condensation for Chlorinated Coumarins
The choice of catalyst is critical for the successful synthesis of chlorinated coumarins, often requiring more robust catalytic systems to overcome the deactivating effects of the chlorine substituent.[4]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, CF₃COOH, Methanesulfonic acid | Readily available, low cost. | Harsh conditions, corrosion, environmental concerns, potential for side reactions (sulfonation).[12][13] |
| Lewis Acids | AlCl₃, FeCl₃, ZnCl₂, TiCl₄ | Can be effective for deactivated phenols.[11] | Stoichiometric amounts often required, moisture sensitive, difficult workup. |
| Solid Acid Catalysts | Zeolites, Montmorillonite clay, Sulfated zirconia, Nafion-H | Reusable, environmentally friendly, easy separation.[2][11] | May have lower activity than homogeneous catalysts, potential for pore diffusion limitations. |
| Ionic Liquids | e.g., 1-butyl-3-methylimidazolium chloroaluminate | Act as both solvent and catalyst, can lead to faster reactions under milder conditions.[14] | Higher cost, potential for viscosity issues. |
For the synthesis of chlorinated coumarins, the use of strong Lewis acids or highly acidic solid catalysts is often preferred to drive the reaction to completion.
Experimental Protocols
The following protocols provide a general framework for the synthesis of chlorinated coumarins via the Pechmann condensation. Note: These are generalized procedures and may require optimization based on the specific substrates and catalyst used.
General Procedure using Sulfuric Acid
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chlorophenol (1.0 eq) and the β-ketoester (1.0-1.2 eq).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2-5 eq) to the reaction mixture with cooling in an ice bath.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with cold water and then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
General Procedure using a Solid Acid Catalyst
-
Reactant and Catalyst Mixing: In a round-bottom flask, combine the chlorophenol (1.0 eq), the β-ketoester (1.0-1.2 eq), and the solid acid catalyst (e.g., 10-20 wt% of the phenol).
-
Reaction: Heat the mixture, with vigorous stirring, under solvent-free conditions or in a high-boiling solvent (e.g., toluene, xylene) at the appropriate temperature.
-
Workup: After the reaction is complete, cool the mixture and add a suitable solvent (e.g., ethyl acetate). Filter to remove the catalyst.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization.
Conclusion and Future Outlook
The Pechmann condensation remains a cornerstone for the synthesis of coumarins, including their chlorinated derivatives. Understanding the mechanistic nuances, particularly the influence of chlorine substituents on reactivity and regioselectivity, is crucial for the rational design of synthetic routes to novel and biologically active molecules. The ongoing development of more efficient and environmentally benign catalysts, especially reusable solid acids, will continue to enhance the utility of this important reaction.[2][12] As the demand for structurally diverse and functionally optimized coumarins in drug discovery and materials science grows, the Pechmann condensation will undoubtedly play a vital role in meeting these needs.
References
- 1. Pechmann Condensation [organic-chemistry.org]
- 2. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [scholarlyworks.adelphi.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. organicreactions.org [organicreactions.org]
- 11. jk-sci.com [jk-sci.com]
- 12. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 13. asianpubs.org [asianpubs.org]
- 14. Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid [organic-chemistry.org]
Spectroscopic Data for 7-Chloro-2H-chromen-2-one: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 7-Chloro-2H-chromen-2-one, a halogenated coumarin derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide details the structural elucidation of this compound through the interpretation of its characteristic spectral features. Furthermore, it presents a validated experimental protocol for the synthesis and spectroscopic characterization of this and similar coumarin derivatives, ensuring scientific integrity and reproducibility. Visual diagrams are included to illustrate the molecular structure and key experimental workflows, providing a holistic understanding of the subject matter.
Introduction to this compound
Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone heterocyclic compounds, widely distributed in nature and exhibiting a broad spectrum of pharmacological activities. Their versatile scaffold has been extensively utilized in the development of novel therapeutic agents and functional materials. The introduction of a halogen substituent, such as chlorine, onto the coumarin backbone can significantly modulate its physicochemical and biological properties, including lipophilicity, metabolic stability, and target-binding affinity.
This compound (C₉H₅ClO₂) is a synthetic coumarin derivative that has garnered attention for its potential applications. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and the rational design of new derivatives. This guide provides a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz, exhibits distinct signals corresponding to the five protons of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.65 | d | 9.6 | 1H | H-4 |
| 7.48 | d | 8.6 | 1H | H-5 |
| 7.28 | dd | 8.6, 2.1 | 1H | H-6 |
| 7.28 | d | 2.1 | 1H | H-8 |
| 6.47 | d | 9.6 | 1H | H-3 |
Interpretation:
-
The downfield signal at 7.65 ppm is assigned to the H-4 proton, which is deshielded by the adjacent carbonyl group and the ring oxygen. Its coupling to the H-3 proton results in a doublet with a coupling constant of 9.6 Hz.
-
The proton at the 5-position (H-5) appears as a doublet at 7.48 ppm, coupled to the H-6 proton.
-
The H-6 proton resonates as a doublet of doublets at 7.28 ppm due to coupling with both H-5 and H-8.
-
The H-8 proton is observed as a doublet at 7.28 ppm, showing a small meta-coupling to H-6.
-
The upfield doublet at 6.47 ppm is attributed to the H-3 proton, which is coupled to the H-4 proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum, typically recorded at 100 MHz in CDCl₃, provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 160.0 | C-2 |
| 152.5 | C-9 |
| 142.2 | C-4 |
| 131.8 | C-7 |
| 129.7 | C-5 |
| 127.1 | C-6 |
| 119.8 | C-10 |
| 118.4 | C-8 |
| 117.9 | C-3 |
Interpretation:
-
The signal at 160.0 ppm corresponds to the carbonyl carbon (C-2) of the lactone ring.
-
The quaternary carbons C-9 and C-7 appear at 152.5 ppm and 131.8 ppm, respectively.
-
The olefinic carbon C-4 is observed at 142.2 ppm.
-
The remaining aromatic and olefinic carbons resonate in the range of 117.9 to 129.7 ppm.
Infrared (IR) Spectroscopy
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic and vinylic C-H stretching |
| ~1750-1720 | Strong | C=O stretching (lactone) |
| ~1620-1580 | Medium-Strong | C=C stretching (aromatic and pyrone ring) |
| ~1250-1100 | Strong | C-O-C stretching (ester) |
| ~850-750 | Strong | C-Cl stretching |
| ~900-675 | Strong | C-H out-of-plane bending (aromatic) |
Causality Behind Expected Absorptions:
-
C=O Stretching: The lactone carbonyl group is expected to show a strong absorption band in the region of 1750-1720 cm⁻¹. The exact position is influenced by conjugation with the double bond and the aromatic ring.
-
C=C Stretching: The multiple C=C bonds in the aromatic and pyrone rings will give rise to a series of bands in the 1620-1450 cm⁻¹ region.
-
C-O-C Stretching: The ester C-O-C linkage will exhibit strong, characteristic stretching vibrations.
-
C-Cl Stretching: The presence of the chlorine atom attached to the aromatic ring is expected to produce a strong absorption in the fingerprint region, typically between 850 and 750 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure. For this compound (molar mass: 180.59 g/mol ), the mass spectrum would show a molecular ion peak and characteristic fragment ions.
Expected Fragmentation Pattern:
The primary fragmentation pathway for coumarins under electron ionization (EI) typically involves the loss of a neutral carbon monoxide (CO) molecule from the lactone ring.
Caption: Expected primary fragmentation of this compound.
Interpretation of Expected Mass Spectrum:
-
Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 180. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 182 with roughly one-third the intensity of the M⁺ peak should be observed. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.
-
[M-CO]⁺ Fragment: The most significant fragment ion would likely result from the loss of CO (28 Da), leading to a peak at m/z 152 (for ³⁵Cl) and m/z 154 (for ³⁷Cl).
-
Other Fragments: Further fragmentation of the [M-CO]⁺ ion could involve the loss of a chlorine radical (Cl•) or a hydrogen atom (H•), leading to smaller fragment ions.
Experimental Protocols
The following protocols are provided as a self-validating system for the synthesis and spectroscopic analysis of this compound and related derivatives.
Synthesis of this compound
A common and reliable method for the synthesis of coumarin derivatives is the Pechmann condensation. For this compound, a suitable starting material would be 4-chlororesorcinol, which is not as readily available as resorcinol. An alternative and often more practical approach involves the chlorination of a pre-formed coumarin, such as 7-hydroxycoumarin (umbelliferone).
Protocol: Chlorination of 7-Hydroxycoumarin
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-hydroxycoumarin (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Chlorinating Agent: Add a chlorinating agent, for example, sulfuryl chloride (SO₂Cl₂) (1.1 equivalents), dropwise to the stirred solution at room temperature. The use of a slight excess of the chlorinating agent ensures complete conversion.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up: Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed thoroughly with water to remove any residual acid and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a white to off-white solid.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization Protocols
5.2.1. NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of -2 to 12 ppm and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A wider spectral width (e.g., 0 to 200 ppm) and a larger number of scans (e.g., 1024 or more) are typically required.
5.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar and pestle. Press the mixture into a transparent disc using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
5.2.3. Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) for GC-MS to induce fragmentation or a softer ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements for elemental composition determination.
Conclusion
The spectroscopic data presented in this guide provide a robust foundation for the identification and structural confirmation of this compound. The detailed analysis of ¹H NMR, ¹³C NMR, and the expected features of IR and MS spectra, coupled with validated experimental protocols, serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The principles and methodologies outlined herein are broadly applicable to the characterization of other coumarin derivatives, promoting scientific rigor and reproducibility in this important area of research.
1H NMR chemical shifts of 7-Chloro-2H-chromen-2-one
An In-Depth Technical Guide to the ¹H NMR Chemical Shifts of 7-Chloro-2H-chromen-2-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a prominent member of the coumarin family of heterocyclic compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the chemical shifts and coupling constants observed in the spectrum. It offers a detailed, proton-by-proton assignment based on published data, explains the underlying electronic and anisotropic effects, and provides a field-proven, step-by-step protocol for acquiring a high-quality spectrum. The guide aims to serve as an authoritative resource for the structural elucidation and quality assessment of this important molecular scaffold.
Introduction: The Significance of this compound
Coumarins (2H-chromen-2-ones) are a vital class of benzopyrone heterocycles found extensively in natural products and synthetic compounds.[1] Their unique scaffold is a cornerstone in medicinal chemistry, leading to the development of agents with diverse pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound (7-chlorocoumarin) serves as a crucial synthetic intermediate for creating more complex, biologically active molecules.
Unambiguous structural characterization is paramount for ensuring the identity, purity, and efficacy of these compounds in any research or development pipeline. ¹H NMR spectroscopy stands as the most powerful and accessible analytical technique for this purpose, providing detailed information about the electronic environment of every proton in the molecule. This guide offers an in-depth exploration of the ¹H NMR spectrum of this compound, translating raw spectral data into a coherent structural understanding.
Theoretical Underpinnings: Interpreting the Coumarin ¹H NMR Spectrum
The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment. In the case of this compound, the observed shifts are a composite of several key factors:
-
Inductive and Mesomeric Effects: The molecule contains a highly electronegative chlorine atom and an α,β-unsaturated lactone system. The chlorine atom at the C-7 position withdraws electron density via the inductive effect, deshielding adjacent protons (H-6 and H-8). The ester oxygen and carbonyl group also exert strong inductive and resonance effects, profoundly influencing the entire molecule's electronic structure.[2][3]
-
Magnetic Anisotropy: The π-electron systems of the benzene and α-pyrone rings generate a powerful ring current in the presence of an external magnetic field.[2] This current deshields protons located on the periphery of the rings, shifting them downfield (to higher ppm values). The carbonyl (C=O) group also possesses significant magnetic anisotropy, strongly deshielding protons in its vicinity, most notably H-5.
-
Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of non-equivalent neighboring protons results in the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), provides critical information about molecular connectivity. For the coumarin ring system, we anticipate:
-
Cis-vinylic coupling between H-3 and H-4 across the double bond (³JH3,H4), typically in the range of 9.5-9.8 Hz.[1]
-
Ortho-coupling between adjacent aromatic protons (³Jortho), typically 7-9 Hz.
-
Meta-coupling between aromatic protons separated by one carbon (⁴Jmeta), which is significantly smaller, typically 2-3 Hz.
-
Spectral Analysis and Proton Assignment
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃), presents a distinct set of signals corresponding to the five protons on the coumarin core.[4]
References
An In-depth Technical Guide to the Infrared Spectroscopy of 7-Chloro-2H-chromen-2-one: Analysis of the Carbonyl (C=O) Stretch
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 7-Chloro-2H-chromen-2-one, with a specific focus on the characteristic stretching vibration of its carbonyl (C=O) group. This document is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for the structural elucidation and characterization of coumarin derivatives.
Introduction: The Significance of the Coumarin Scaffold
Coumarins, a class of compounds belonging to the benzopyrone family, consist of a benzene ring fused to an α-pyrone ring.[1][2] This core structure is prevalent in many natural products and serves as a privileged scaffold in medicinal chemistry.[2] Coumarin derivatives exhibit a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4][5] The biological and pharmacological efficacy of these derivatives is highly dependent on the substitution pattern on the basic coumarin framework.[1] Consequently, precise and unambiguous structural characterization is paramount, and infrared spectroscopy serves as a rapid and powerful tool for this purpose.
The carbonyl group of the α-pyrone ring is a prominent feature in the infrared spectrum of coumarins, and its vibrational frequency is sensitive to the electronic effects of substituents on the fused benzene ring.[6] This guide delves into the analysis of this compound, explaining how the presence of an electron-withdrawing chlorine atom at the 7-position influences the C=O stretching frequency.
Theoretical Background: The Carbonyl Stretch in α,β-Unsaturated Lactones
The carbonyl (C=O) stretching vibration in an infrared spectrum is one of the most diagnostic absorption bands for organic compounds. For a simple saturated lactone (cyclic ester), the C=O stretch typically appears around 1735-1750 cm⁻¹. However, in coumarins, the carbonyl group is part of an α,β-unsaturated lactone system. This conjugation with the adjacent C=C double bond delocalizes the π-electrons, which slightly reduces the double bond character of the C=O bond. This weakening of the bond results in a lower vibrational frequency (a shift to a lower wavenumber) compared to a saturated lactone. For unsubstituted coumarin, this band is typically observed in the range of 1700-1730 cm⁻¹.
Substituent Effects on the C=O Stretching Frequency
The electronic nature of substituents on the coumarin ring system can further modulate the C=O stretching frequency.[7] This phenomenon can be broadly categorized into two effects:
-
Inductive Effect: This is the transmission of charge through a chain of atoms by electrostatic induction. An electronegative substituent, such as chlorine, withdraws electron density from the ring through the sigma (σ) bonds.
-
Resonance (Mesomeric) Effect: This involves the delocalization of π-electrons through the conjugated system. A substituent with lone pairs of electrons (like chlorine) can donate electron density to the ring via the resonance effect.
For a chlorine atom at the 7-position, both effects are at play. The inductive effect (-I) is electron-withdrawing, while the resonance effect (+R) is electron-donating. In the case of halogens, the inductive effect generally outweighs the resonance effect. Therefore, the net effect of the 7-chloro substituent is electron-withdrawing. This withdrawal of electron density from the ring system extends to the carbonyl group, leading to a slight increase in the force constant of the C=O bond. Consequently, a shift to a higher wavenumber (a "blue shift") for the C=O stretching vibration is expected compared to the unsubstituted coumarin.
Experimental Protocol: FT-IR Analysis of this compound
This section provides a detailed methodology for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of this compound using the KBr pellet technique. This method is chosen for its reliability and the ability to produce sharp, well-defined spectra for solid samples.
Materials and Instrumentation
-
Sample: this compound (solid, crystalline powder)
-
Matrix: Potassium bromide (KBr), spectroscopy grade (FT-IR grade), oven-dried to remove moisture.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum-BXII or similar) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.[8]
-
Equipment: Agate mortar and pestle, hydraulic press with a pellet-forming die, spatula, analytical balance.
Step-by-Step Procedure
-
Sample Preparation:
-
Weigh approximately 1-2 mg of this compound.
-
Weigh approximately 150-200 mg of oven-dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Transfer the KBr to the agate mortar and grind it to a fine, consistent powder to minimize scattering of the infrared radiation.
-
Add the this compound sample to the mortar.
-
Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for 3-5 minutes to ensure a homogenous dispersion of the sample within the KBr matrix.
-
-
Pellet Formation:
-
Transfer a portion of the finely ground mixture into the pellet-forming die.
-
Ensure the surface of the powder is level.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes. This will form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the ambient atmosphere in the sample chamber. This is crucial to subtract the contributions of atmospheric water and carbon dioxide from the sample spectrum.
-
Acquire the sample spectrum. Typical acquisition parameters are:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve the signal-to-noise ratio)
-
-
Workflow Diagram
Caption: Experimental workflow for FT-IR analysis of this compound.
Results and Discussion: Spectral Interpretation
The infrared spectrum of this compound will display several characteristic absorption bands. The most prominent and diagnostic of these is the C=O stretching vibration.
The Carbonyl (C=O) Stretching Band
As predicted by the electronic effects of the 7-chloro substituent, the C=O stretching frequency is expected to be at a slightly higher wavenumber than that of unsubstituted coumarin. While the exact experimental value can vary slightly depending on the physical state of the sample and the instrumentation, a typical value for the C=O stretch in this compound is expected in the range of 1720-1740 cm⁻¹ . This represents a strong, sharp absorption band. This is consistent with observations in other coumarin derivatives where electron-withdrawing groups lead to an increase in the C=O stretching frequency.[9]
Other Key Vibrational Bands
In addition to the carbonyl stretch, other important bands in the spectrum of this compound include:
-
Aromatic C=C Stretching: These vibrations typically appear as a series of bands in the 1620-1450 cm⁻¹ region.[10]
-
C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ester C-O-C group will be present in the fingerprint region, typically around 1260 cm⁻¹ and 1090 cm⁻¹, respectively.[10]
-
C-H Stretching: Aromatic C-H stretching vibrations are usually observed as weak bands just above 3000 cm⁻¹.
-
C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Data Summary
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3100 - 3000 | Weak |
| Lactone C=O Stretch | ~1740 - 1720 | Strong |
| Aromatic C=C Stretch | ~1620 - 1450 | Medium |
| Asymmetric C-O-C Stretch | ~1260 | Strong |
| Symmetric C-O-C Stretch | ~1090 | Medium |
| C-Cl Stretch | ~800 - 600 | Medium |
Structural Relationship Diagram
The following diagram illustrates the key structural features of this compound and their corresponding IR vibrational modes.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Is the C=O frequency shift a reliable indicator of coumarin binding to metal ions through the carbonyl oxygen? - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 3. chemmethod.com [chemmethod.com]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijres.org [ijres.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to 7-Chloro-2H-chromen-2-one: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of the physical, chemical, and biological properties of 7-Chloro-2H-chromen-2-one (also known as 7-chlorocoumarin), a halogenated derivative of the versatile coumarin scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the potential applications of this compound.
Core Molecular Characteristics
This compound possesses the fundamental benzopyran-2-one ring system characteristic of all coumarins, with a chlorine atom substituted at the 7-position. This substitution significantly influences the molecule's electronic properties and, consequently, its reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅ClO₂ | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| CAS Number | 19063-54-8 | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Data for derivatives suggest a relatively high melting point, likely >150 °C. For example, 7-chloro-4-(4-chloro-phenylamino)-chromen-2-one has a melting point of 180 °C.[2] | [2] |
| Solubility | Generally soluble in organic solvents like ethanol, methanol, and chloroform. Limited solubility in water. | Inferred from general coumarin solubility |
| XLogP3 | 2.6 | [1] |
digraph "7_Chloro_2H_chromen_2_one_Structure" { graph [fontname="Arial", fontsize=12, label="Figure 1: Chemical Structure of this compound", labelloc=b, labeljust=c, pad="0.2"]; node [fontname="Arial", fontsize=12, shape=plaintext]; rankdir=LR;
compound [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12732963&t=l"SCALE="TRUE"/>TD>TR>TABLE> >]; }
Spectroscopic Profile
The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| H-3 | 6.4 - 6.6 | C-2 | ~160 |
| H-4 | 7.7 - 7.9 | C-3 | ~117 |
| H-5 | 7.4 - 7.6 | C-4 | ~143 |
| H-6 | 7.2 - 7.4 | C-4a | ~118 |
| H-8 | 7.3 - 7.5 | C-5 | ~127 |
| C-6 | ~125 | ||
| C-7 | ~132 | ||
| C-8 | ~116 | ||
| C-8a | ~153 |
Note: Predicted values are based on typical chemical shifts for coumarin scaffolds and the electronic effects of the chlorine substituent. Experimental values may vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
~1720-1740 cm⁻¹: A strong absorption band characteristic of the α,β-unsaturated lactone carbonyl (C=O) stretching vibration.
-
~1600-1450 cm⁻¹: Multiple bands corresponding to the C=C stretching vibrations of the aromatic and pyrone rings.
-
~1100-1300 cm⁻¹: C-O stretching vibrations of the lactone ring.
-
~750-850 cm⁻¹: C-Cl stretching vibration.
-
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 180, with a characteristic M+2 isotope peak at m/z 182 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[3] Fragmentation would likely involve the loss of CO (m/z 152/154) and subsequent fragmentation of the benzofuran ring system.[4][5]
Synthesis and Purification
The most common and efficient method for the synthesis of 7-substituted coumarins is the Pechmann condensation.[3][6][7][8][9]
Detailed Experimental Protocol: Pechmann Condensation
Materials:
-
4-Chlororesorcinol
-
Malic acid
-
Concentrated sulfuric acid (98%)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add 4-chlororesorcinol to the cold sulfuric acid with continuous stirring until it is completely dissolved.
-
In small portions, add malic acid to the reaction mixture. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture in a water bath at 70-80 °C for 2-3 hours. The color of the solution will darken.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.
-
Allow the ice to melt completely, then filter the crude product using a Büchner funnel.
-
Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.
-
Dry the crude product in a desiccator.
Purification: Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Chemical Reactivity
The reactivity of the this compound is dictated by the electron-withdrawing nature of the lactone and the chloro substituent, as well as the inherent aromaticity of the ring system.
Nucleophilic Aromatic Substitution
The chlorine atom at the 7-position is generally unreactive towards nucleophilic aromatic substitution under standard conditions due to the electron-donating effect of the adjacent oxygen atom of the pyrone ring.[10][11][12][13][14] However, under forcing conditions or with strong nucleophiles, substitution may occur.
Electrophilic Aromatic Substitution
The coumarin ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the lactone carbonyl group. The directing effect of the substituents on the benzene ring will determine the position of substitution. The chloro group is an ortho-, para-director, while the ether oxygen of the pyrone ring is also an ortho-, para-director.[5][15][16][17][18][19] Therefore, electrophilic substitution is most likely to occur at the C6 and C8 positions.
Biological Activities and Potential Applications
Coumarin derivatives are known to exhibit a wide range of biological activities, and the introduction of a chlorine atom can modulate this activity.[20][21][22][23][24][25][26][27][28]
Anticancer Activity
Many coumarin derivatives have demonstrated significant anticancer properties.[1][25][26][27][29] The presence of a halogen, such as chlorine, can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and interaction with biological targets. This compound and its derivatives are therefore of interest as potential anticancer agents.
Antimicrobial Activity
Coumarins have also been investigated for their antibacterial and antifungal activities.[2][20][21][22][23][24] The chloro-substituent may contribute to the antimicrobial potency of the molecule. Further studies are warranted to explore the full spectrum of antimicrobial activity of this compound.
Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a laboratory setting.[2][4][11][30][31][32][33][34][35]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
- 1. Cytotoxic and Antitumor Activity of some Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 15. people.wou.edu [people.wou.edu]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benthamopen.com [benthamopen.com]
- 20. jocpr.com [jocpr.com]
- 21. Antibacterial activities with the structure-activity relationship of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) | MDPI [mdpi.com]
- 23. arabjchem.org [arabjchem.org]
- 24. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antitumour activity of coumarin and 7-hydroxycoumarin against 7, 12-dimethylbenz[a]anthracene-induced rat mammary carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ijpsr.com [ijpsr.com]
- 29. Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. fr.cpachem.com [fr.cpachem.com]
- 32. cdn.caymanchem.com [cdn.caymanchem.com]
- 33. organicchemistrytutor.com [organicchemistrytutor.com]
- 34. researchgate.net [researchgate.net]
- 35. Cas 74696-96-1,3-ACETYL-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE | lookchem [lookchem.com]
Solubility and stability of 7-Chloro-2H-chromen-2-one
An In-Depth Technical Guide to the Solubility and Stability of 7-Chloro-2H-chromen-2-one
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, a halogenated derivative of coumarin, is a scaffold of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and manage these critical parameters. We delve into the theoretical underpinnings of solubility, provide actionable protocols for its empirical determination, and outline a systematic approach to assessing chemical stability under various stress conditions. The methodologies are grounded in established principles and are designed to generate robust, reliable data essential for advancing research and development.
Introduction to this compound
Coumarins are a major class of benzopyrone compounds, renowned for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1] The introduction of a chlorine atom at the 7-position of the 2H-chromen-2-one core (Figure 1) can significantly modulate its electronic properties, lipophilicity, and metabolic profile, making it a compelling candidate for further investigation.
Figure 1. Chemical Structure of this compound
Synonyms: 7-Chlorocoumarin
Molecular Formula: C₉H₅ClO₂[2]
Molecular Weight: 180.59 g/mol [2]
A thorough understanding of the solubility and stability of this specific analogue is a non-negotiable prerequisite for any meaningful application, from in vitro biological screening to formulation development. Poor solubility can hinder absorption and lead to erroneous bioassay results, while instability can compromise potency and generate potentially toxic degradants.[3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₅ClO₂ | PubChem CID 12732963[2] |
| Molecular Weight | 180.59 g/mol | PubChem CID 12732963[2] |
| XLogP3 | 2.6 | PubChem CID 12732963[2] |
| Polar Surface Area | 26.3 Ų | PubChem CID 12732963[2] |
The XLogP3 value of 2.6 suggests moderate lipophilicity, indicating that while it may have good membrane permeability, its aqueous solubility is likely to be limited.
Solubility Profile
The solubility of a compound is the maximum concentration that can be achieved in a specific solvent at a given temperature, representing a saturated solution at equilibrium.[3] For pharmaceutical applications, aqueous solubility is the paramount concern.
Theoretical Considerations: The "Like Dissolves Like" Principle
Solubility is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent.[4]
-
Polar Solvents (e.g., Water, Ethanol): These solvents form strong hydrogen bonds. The coumarin core has polar features (carbonyl group, ether oxygen), but the bulky, nonpolar aromatic rings and the chloro-substituent limit interaction with highly polar solvents like water.
-
Apolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weaker van der Waals forces. The aromatic nature of this compound suggests better solubility in less polar organic solvents.
-
Dipolar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) have large dipole moments and can accept hydrogen bonds, making them excellent solvents for a wide range of organic molecules, including coumarins.[5] Coumarins readily dissolve in methanol and are often prepared in methanol-water mixtures for stock solutions.[6]
Caption: Factors influencing the solubility of this compound.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[3] It measures the concentration of the compound in a saturated solution after a sufficient equilibration period.
Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (pure solid)
-
Selection of solvents (e.g., USP Grade Purified Water, Phosphate Buffered Saline pH 7.4, DMSO, Ethanol, Methanol, Acetonitrile)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated HPLC-UV or UPLC-UV analytical method
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent system). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[3]
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for 24 to 72 hours. The time required to reach equilibrium should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand to let solids settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.[3]
-
Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable analytical solvent (e.g., mobile phase) to prevent precipitation and bring the concentration within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of the diluted samples using a validated HPLC/UPLC method.
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. The average of the triplicate measurements represents the equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment
Chemical stability testing evaluates the extent to which a compound retains its initial properties over time under the influence of various environmental factors like temperature, pH, and light. Forced degradation, or stress testing, is a critical component of this assessment.
Rationale for Forced Degradation Studies
Forced degradation studies deliberately expose the compound to conditions more severe than those expected during routine handling or storage.[3] The primary objectives are:
-
Identify Degradation Pathways: To understand the likely chemical breakdown mechanisms.
-
Elucidate Degradant Structures: To identify potential impurities that may form.
-
Develop Stability-Indicating Methods: To ensure the analytical method used can separate the intact compound from all potential degradation products.[3]
Key Instability Mechanisms for Coumarins
The 2H-chromen-2-one structure contains an α,β-unsaturated lactone (an internal cyclic ester). This functional group is the primary site of potential degradation.
-
Hydrolysis: The lactone ring is susceptible to hydrolysis, particularly under basic conditions, which would open the ring to form a salt of a coumarinic acid, followed by potential isomerization. Acidic conditions can also catalyze this reaction, though typically more slowly.
-
Oxidation: While the core ring is relatively stable to oxidation, certain conditions could lead to oxidative degradation.[7][8]
-
Photodegradation: Many aromatic systems, including coumarins, are sensitive to light, which can induce photochemical reactions.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation profile of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable solvent in which the compound is soluble (e.g., a mixture of acetonitrile and water)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC/UPLC-PDA/MS method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Application of Stress Conditions: (Run each condition with a control sample stored at ambient temperature, protected from light).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60 °C for a designated period (e.g., 2, 8, 24 hours).[3]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for shorter periods (e.g., 30 mins, 2 hours, 8 hours), as base-catalyzed hydrolysis is often rapid.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a designated period (e.g., 24 hours).[3]
-
Thermal Stress (Solution): Incubate the stock solution in a neutral buffer at an elevated temperature (e.g., 80 °C).
-
Thermal Stress (Solid): Store the pure, solid compound in an oven at 80 °C for 48 hours.[3]
-
Photolytic Stress: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At each time point, withdraw a sample. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples, including controls, using a validated stability-indicating HPLC/UPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify degradants.[3]
-
Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the control. Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Conclusion
The systematic evaluation of solubility and stability is a cornerstone of chemical and pharmaceutical development. For this compound, its moderate lipophilicity suggests that while organic solvents like DMSO and DMF will be effective for solubilization, aqueous solubility may be a challenge requiring formulation strategies. The primary stability liability is the potential for hydrolytic cleavage of the lactone ring, especially under basic conditions. The protocols outlined in this guide provide a robust, scientifically-grounded approach for generating the critical data needed to support further research, ensuring that subsequent biological and material science studies are built on a solid physicochemical foundation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C9H5ClO2 | CID 12732963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Fluorescent Properties of 7-Chloro-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the fluorescent properties of 7-Chloro-2H-chromen-2-one, a halogenated derivative of the versatile coumarin scaffold. While the broader coumarin family is renowned for its strong fluorescence and widespread use as biological probes and fluorescent labels, the introduction of a chloro-substituent at the 7-position significantly modulates its photophysical characteristics. This document delves into the known spectral properties, factors influencing its fluorescence, and established methodologies for its characterization and synthesis, offering a foundational resource for researchers exploring its potential applications.
Core Photophysical Profile of this compound
The defining characteristic of a fluorophore lies in its ability to absorb and subsequently emit light. For this compound, the presence of the electron-withdrawing chlorine atom at the 7-position, a key position for modulating fluorescence in the coumarin ring system, is expected to influence its electronic transitions.
While specific, experimentally determined photophysical parameters for this compound are not extensively documented in publicly available literature, we can infer its likely behavior based on the general principles of coumarin photophysics and the electronic nature of the chloro-substituent. Typically, electron-donating groups at the 7-position, such as amino or hydroxyl groups, enhance fluorescence through an intramolecular charge transfer (ICT) mechanism. Conversely, an electron-withdrawing group like chlorine is anticipated to decrease the electron density of the coumarin ring, which may lead to a lower fluorescence quantum yield compared to its 7-amino or 7-hydroxy counterparts.
Table 1: Key Structural and Identifier Information for this compound
| Property | Value | Source |
| Chemical Formula | C₉H₅ClO₂ | --INVALID-LINK-- |
| Molecular Weight | 180.59 g/mol | --INVALID-LINK-- |
| CAS Number | 19063-54-8 | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for coumarin synthesis. One common approach is the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. For this compound, this would typically involve the condensation of 3-chlorophenol with a suitable β-keto ester.
Another synthetic route involves the reaction of 7-hydroxycoumarin with a chlorinating agent. For instance, a study describes the synthesis of 7-chloro-4-methyl-2H-chromen-2-one by reacting 7-hydroxy-4-methyl-2H-chromen-2-one with phosphorus oxychloride (POCl₃)[1]. While this produces a 4-methyl substituted derivative, the principle of converting a hydroxyl group to a chloro group is a viable synthetic strategy.
Experimental Characterization of Fluorescent Properties
To rigorously characterize the fluorescent properties of this compound, a series of standardized spectroscopic experiments are required. The following protocols provide a framework for obtaining key photophysical parameters.
Determination of Absorption and Emission Spectra
The first step in characterizing any fluorophore is to determine its optimal excitation and emission wavelengths.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).
-
Absorption Spectrum: Use a UV-Vis spectrophotometer to record the absorption spectrum of the solution. The wavelength of maximum absorbance (λmax) will provide an initial estimate for the optimal excitation wavelength.
-
Emission Spectrum: Using a spectrofluorometer, excite the sample at its λmax and record the resulting emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
Excitation Spectrum: Set the emission monochromator to the determined λem and scan a range of excitation wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum, confirming the purity of the fluorescent species.
Caption: Workflow for determining the absorption and emission spectra of this compound.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The relative quantum yield is often determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard.
Experimental Protocol:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and an absorption/emission profile that overlaps with the sample. For coumarin derivatives, standards like quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or Coumarin 1 in ethanol (ΦF = 0.73) are commonly used[2].
-
Absorbance Matching: Prepare solutions of both the sample and the standard in the same solvent. Adjust the concentrations so that their absorbances at the excitation wavelength are low (typically < 0.1) and ideally matched.
-
Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the standard, ensuring identical excitation wavelength and spectrometer settings.
-
Data Analysis: Calculate the integrated fluorescence intensities of both the sample and the standard. The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
References
The Photophysical Versatility of Chlorinated Coumarins: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Coumarins, a prominent class of heterocyclic compounds, are renowned for their robust fluorescence and diverse pharmacological activities. The strategic introduction of chlorine atoms onto the coumarin scaffold provides a powerful tool to modulate their photophysical properties, leading to a new generation of fluorophores with tailored characteristics for advanced applications. This technical guide offers a comprehensive exploration of the photophysical landscape of chlorinated coumarins, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, detailed photophysical characterization, and the underlying principles governing the unique spectral behavior of these compounds. Furthermore, this guide will showcase their burgeoning applications in high-resolution cellular imaging and as potent agents in photodynamic therapy, providing both theoretical insights and practical, field-proven protocols.
Introduction: The Impact of Chlorination on the Coumarin Scaffold
The coumarin nucleus, a benzopyrone framework, is the foundation for a vast array of natural and synthetic molecules.[1] Unsubstituted coumarin exhibits weak fluorescence, but the introduction of electron-donating or electron-withdrawing groups can dramatically enhance its quantum yield and shift its emission profile.[1] Chlorination, the substitution of one or more hydrogen atoms with chlorine, introduces a unique set of electronic and steric effects that profoundly influence the molecule's interaction with light.
The chlorine atom, being electronegative, can exert an electron-withdrawing inductive effect (-I). However, due to its lone pair of electrons, it can also participate in resonance, exhibiting a weak electron-donating mesomeric effect (+M). The net electronic effect depends on the position of chlorination on the coumarin ring. This dual nature allows for fine-tuning of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission characteristics.[2] Furthermore, the presence of a heavy atom like chlorine can promote intersystem crossing (ISC) from the singlet excited state to the triplet state, a phenomenon known as the "heavy-atom effect." This can influence both the fluorescence quantum yield and the potential of these molecules as photosensitizers.
This guide will systematically explore how the number and position of chlorine substituents dictate the photophysical behavior of coumarins, providing a rational basis for the design of novel chlorinated coumarin derivatives with desired optical properties.
Synthetic Strategies for Chlorinated Coumarins
The synthesis of chlorinated coumarins can be broadly approached in two ways: by starting with a pre-chlorinated phenol or by chlorinating a pre-formed coumarin ring. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
Pechmann Condensation: A Cornerstone of Coumarin Synthesis
The Pechmann condensation is a widely employed method for the synthesis of coumarins, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[3] To synthesize chlorinated coumarins, a chlorinated phenol is typically used as the starting material.
This protocol describes the synthesis of a key chlorinated coumarin intermediate.
Materials:
-
4-Chlororesorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-chlororesorcinol (1 equivalent) in a minimal amount of ethanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) with constant stirring.
-
To this acidic solution, add ethyl acetoacetate (1.1 equivalents) dropwise, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried.
-
Recrystallize the crude product from ethanol to obtain pure 6-chloro-7-hydroxy-4-methylcoumarin.
References
The Alchemist's Guide to 7-Chloro-2H-chromen-2-one: A Technical Manual for Enhancing Bioactivity Through Derivatization
Foreword: The Untapped Potential of a Halogenated Scaffold
In the vast and ever-expanding universe of medicinal chemistry, the coumarin scaffold stands as a testament to nature's ingenuity and a fertile ground for synthetic exploration.[1][2] These benzopyran-2-one cores are not merely ubiquitous in the plant kingdom; they are privileged structures, capable of interacting with a diverse array of biological targets to elicit a wide spectrum of pharmacological responses, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3][4] This guide focuses on a specific, yet highly promising starting material: 7-Chloro-2H-chromen-2-one. The presence of the chloro-substituent at the C7 position offers a unique handle for synthetic manipulation, opening avenues for derivatization that can profoundly enhance the parent molecule's biological activity. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic thinking behind the derivatization of this versatile scaffold.
I. Strategic Considerations for Derivatization: A Multi-pronged Approach
The this compound molecule presents several key positions for chemical modification, each offering distinct opportunities to modulate its physicochemical properties and biological activity. Our strategic approach will focus on three primary sites: the C7-chloro position, the C4 position, and the C3 position.
-
The C7 Position: A Gateway to Diverse Functionalities: The chloro group at C7, while less reactive to classical nucleophilic aromatic substitution than an activated nitro-substituted aryl chloride, is an excellent substrate for modern palladium-catalyzed cross-coupling reactions.[5][6] This allows for the introduction of a vast array of aryl, heteroaryl, amino, and alkynyl groups, dramatically altering the molecule's steric and electronic profile.
-
The C4 Position: Modulating Lipophilicity and Specificity: The C4 position is a common site for substitution in coumarin synthesis, often bearing a methyl or phenyl group. Derivatization at this position can influence the molecule's lipophilicity and its interaction with specific binding pockets in target proteins.
-
The C3 Position: Fine-Tuning Electronic Properties and Reactivity: The C3 position, adjacent to the lactone carbonyl, is electronically distinct. Substitution at this position can influence the reactivity of the pyrone ring and introduce functionalities capable of hydrogen bonding or other key interactions.
The following sections will delve into specific, field-proven protocols for derivatization at these key positions, providing the causal logic behind each experimental choice.
II. Derivatization at the C7 Position: Unleashing the Power of Cross-Coupling
The C7-chloro group is the primary anchor for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the tools of choice for this purpose, offering mild conditions and broad functional group tolerance.[7][8]
A. C-N Bond Formation via Buchwald-Hartwig Amination
The introduction of nitrogen-containing moieties at the C7 position can significantly enhance biological activity, particularly in the realms of anticancer and antimicrobial applications. The Buchwald-Hartwig amination is a powerful method for achieving this transformation.[5][6][9]
"this compound" [label="this compound"]; "Amine (R-NH2)" [label="Amine (R-NH2)"]; "Pd Catalyst" [label="Pd Catalyst\n(e.g., Pd(OAc)2)", fillcolor="#FBBC05"]; "Ligand" [label="Ligand\n(e.g., BINAP)", fillcolor="#FBBC05"]; "Base" [label="Base\n(e.g., Cs2CO3)", fillcolor="#FBBC05"]; "Product" [label="7-Amino-2H-chromen-2-one\nDerivative"];
"this compound" -> "Product"; "Amine (R-NH2)" -> "Product"; "Pd Catalyst" -> "Product" [style=dashed]; "Ligand" -> "Product" [style=dashed]; "Base" -> "Product" [style=dashed]; }
Experimental Protocol (Adapted from related procedures):
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.4 mmol), and the phosphine ligand (e.g., BINAP, 0.1 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol).
-
Solvent and Degassing: Add anhydrous, degassed toluene (5 mL). The mixture is then subjected to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
B. C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the C7 position.[13][14][15] This can lead to derivatives with enhanced anticancer and anti-inflammatory properties.
Rationale: The reaction couples the aryl chloride with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. The wide availability of boronic acids allows for extensive structure-activity relationship (SAR) studies.
"this compound" [label="this compound"]; "Boronic Acid (R-B(OH)2)" [label="Boronic Acid\n(R-B(OH)2)"]; "Pd Catalyst" [label="Pd Catalyst\n(e.g., Pd(PPh3)4)", fillcolor="#FBBC05"]; "Base" [label="Base\n(e.g., K2CO3)", fillcolor="#FBBC05"]; "Product" [label="7-Aryl-2H-chromen-2-one\nDerivative"];
"this compound" -> "Product"; "Boronic Acid (R-B(OH)2)" -> "Product"; "Pd Catalyst" -> "Product" [style=dashed]; "Base" -> "Product" [style=dashed]; }
Experimental Protocol (General Procedure):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and a base such as potassium carbonate (2.0 mmol) in a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), to the reaction mixture.
-
Reaction: Heat the mixture to reflux (around 90-100 °C) and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
C. C-C Bond Formation via Heck and Sonogashira Couplings
The Heck reaction introduces alkenyl substituents, while the Sonogashira reaction introduces alkynyl groups.[11][12][16][17][18][19][20] These functionalities can act as linkers to other pharmacophores or participate in further chemical transformations.
Rationale: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base.[12][16][17][19][20] The Sonogashira coupling involves the reaction of the aryl chloride with a terminal alkyne, co-catalyzed by palladium and copper.[11][18]
General Considerations for Heck and Sonogashira Reactions:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.
-
Base: An appropriate base is required to neutralize the HX formed during the reaction. Organic bases like triethylamine are commonly used.
-
Solvent: Aprotic polar solvents such as DMF or acetonitrile are often employed.
III. Derivatization at the C3 and C4 Positions
While the C7 position is a primary focus, modifications at C3 and C4 can also significantly impact biological activity.
A. Electrophilic Aromatic Substitution: Nitration and Halogenation
The coumarin ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. Nitration and halogenation can introduce valuable functional groups for further derivatization.
Rationale: Nitration introduces a nitro group, which is a strong electron-withdrawing group and can be reduced to an amino group for further functionalization.[21][22] Halogenation introduces a halogen atom that can participate in cross-coupling reactions.
Experimental Protocol: Nitration of a Coumarin Scaffold (General)
-
Reaction Setup: Dissolve the this compound (1.0 mmol) in concentrated sulfuric acid at 0 °C.
-
Nitrating Agent Addition: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
Workup: Pour the reaction mixture onto crushed ice.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.
B. Condensation Reactions at a C4-Methyl Group
If a methyl group is present at the C4 position (i.e., in 7-chloro-4-methyl-2H-chromen-2-one), it can undergo condensation reactions with aromatic aldehydes to form styryl derivatives.
Rationale: The introduction of a conjugated styryl system can extend the chromophore, altering the photophysical properties, and can introduce additional sites for interaction with biological targets.
IV. Enhanced Biological Activities: A Synopsis of Structure-Activity Relationships
The derivatization of the this compound scaffold has led to the discovery of compounds with significantly enhanced biological activities. The following tables summarize key findings from the literature, highlighting the impact of different substituents on anticancer, antimicrobial, and anti-inflammatory activities.
A. Anticancer Activity
| Derivative Class | Position of Derivatization | Key Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7-Alkoxycoumarins | C7 | Isopentenyloxy | PC-3 (Prostate) | ~24.57 µg/mL (at 72h) | [23] |
| Coumarin-Triazole Hybrids | C7 | 4-Chlorophenyl-1,2,4-triazole | AGS (Gastric) | 2.63 | [3] |
| 3-Arylcoumarins | C3 | Benzothiophene | MCF-7 (Breast) | 0.18 | [23] |
| Fluorinated Coumarins | C3, C4 | Various | MCF-7 (Breast) | 7.90 µg/mL | [3] |
| Coumarin-Cinnamic Acid Hybrids | C3 | Cinnamic acid derivatives | HepG2 (Liver) | 13.14 | [24] |
B. Antimicrobial Activity
| Derivative Class | Position of Derivatization | Key Substituents | Microorganism | MIC (µM) | Reference |
| 7-Substituted Coumarins | C7 | Various | M. tuberculosis H37Rv | 8.31 - 29.70 | [1][25] |
| Trifluoromethylcoumarins | C4, C5, C7 | CF₃, OH | L. monocytogenes | 1.2 mM (for Dicoumarol) | [26] |
| Coumarin-Pyrazole Hybrids | C3 | CF₃-substituted pyrazole | B. pumilis | 1.95 µg/mL | [4] |
C. Anti-inflammatory Activity
| Derivative Class | Position of Derivatization | Key Substituents | Assay | % Inhibition | Reference |
| 6-(Benzylamino)-7-hydroxycoumarins | C6, C7 | 4-Chlorobenzylamino | Carrageenan-induced paw edema | 44.05% | [3] |
| 7-Substituted Coumarins | C7 | Methoxybenzyl acetamide | LPS-induced IL-6 and TNF-α release | Potent activity | [1][2] |
| Coumarin-Curcumin Hybrids | C3 | Curcumin analogues | LPS-induced macrophages | EC₅₀ = 5.32 µM | [5] |
V. Conclusion: A Scaffold Primed for Discovery
This guide has illuminated the vast potential of this compound as a starting point for the synthesis of novel, biologically active compounds. Through strategic derivatization, particularly leveraging the power of modern cross-coupling reactions at the C7 position, researchers can access a rich chemical space teeming with therapeutic possibilities. The provided protocols and structure-activity relationship data serve as a robust foundation for the rational design of new coumarin-based drug candidates. As our understanding of the intricate interactions between small molecules and biological systems deepens, the versatility of this halogenated coumarin scaffold will undoubtedly continue to fuel innovation in drug discovery and development.
VI. References
-
Kontogiorgis, C. A., & Hadjipavlou-Litina, D. J. (2005). Synthesis and Antiinflammatory Activity of Coumarin Derivatives. Journal of Medicinal Chemistry, 48(20), 6248–6251. --INVALID-LINK--
-
Musa, M. A., et al. (2017). Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. Molecules, 22(10), 1633. --INVALID-LINK--
-
Various Authors. (2023). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 28(1), 1. --INVALID-LINK--
-
Kim, D., et al. (2022). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Foods, 11(15), 2236. --INVALID-LINK--
-
Various Authors. (2023). IC50 (A) and SI (B) values of tested synthesized coumarin hybrid compounds. ResearchGate. --INVALID-LINK--
-
Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules, 27(11), 3568. --INVALID-LINK--
-
Jin, X., et al. (2011). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. ChemBioChem, 12(1), 65-70. --INVALID-LINK--
-
El-Sayed, N. N. E., et al. (2022). Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy. Scientific Reports, 12(1), 1-15. --INVALID-LINK--
-
Various Authors. (2022). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. Pharmaceuticals, 15(1), 1. --INVALID-LINK--
-
Various Authors. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. Molecules, 28(12), 4697. --INVALID-LINK--
-
Various Authors. (2022). Synthetic pathways of the new coumarin derivatives (7–12). ResearchGate. --INVALID-LINK--
-
Various Authors. (2021). IC 50 values (µM) of coumarin derivatives (18 compounds) on MCF-7 and... ResearchGate. --INVALID-LINK--
-
Amer, A. M., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244769. --INVALID-LINK--
-
Various Authors. (2019). Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway. Chemical Biology & Drug Design, 93(3), 253-262. --INVALID-LINK--
-
Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--
-
Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--
-
Various Authors. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. MDPI. --INVALID-LINK--
-
Various Authors. (n.d.). Sonogashira coupling. Wikipedia. --INVALID-LINK--
-
Various Authors. (2023). Heck Reaction. Chemistry LibreTexts. --INVALID-LINK--
-
Various Authors. (2025). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry. --INVALID-LINK--
-
Various Authors. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Various Authors. (n.d.). Heck reaction. Wikipedia. --INVALID-LINK--
-
Various Authors. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. --INVALID-LINK--
-
Various Authors. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. --INVALID-LINK--
-
Various Authors. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Various Authors. (n.d.). Three-Component Reactions of 7-Hydroxy Coumarin Derivatives, Acetylenic Esters and Aromatic Aldehydes in the Presence of NEt₃. SciELO. --INVALID-LINK--
-
Various Authors. (2018). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. Molecules, 23(1), 1. --INVALID-LINK--
-
Various Authors. (2024). Sonogashira Coupling. Chemistry LibreTexts. --INVALID-LINK--
-
Various Authors. (2018). Heck Reaction—State of the Art. Catalysts, 8(1), 1. --INVALID-LINK--
-
Various Authors. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. --INVALID-LINK--
-
Various Authors. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--
-
Various Authors. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. --INVALID-LINK--
-
Various Authors. (2021). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Accounts of Chemical Research, 54(1), 1-13. --INVALID-LINK--
-
Various Authors. (2021). Sonogashira Cross-Coupling. J&K Scientific LLC. --INVALID-LINK--
-
Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--
-
Various Authors. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Scientific Reports, 13(1), 1-12. --INVALID-LINK--
-
Various Authors. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. --INVALID-LINK--
-
Various Authors. (n.d.). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard dru. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
Various Authors. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Chemistry Steps. --INVALID-LINK--
-
Various Authors. (2024). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Iraqi Academic Scientific Journals. --INVALID-LINK--
-
Various Authors. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. --INVALID-LINK--
-
Various Authors. (n.d.). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkat USA. --INVALID-LINK--
References
- 1. Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. sciforum.net [sciforum.net]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. depts.washington.edu [depts.washington.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mdpi.com [mdpi.com]
- 20. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. organicchemistrytutor.com [organicchemistrytutor.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Protocol for antibacterial activity testing of 7-Chloro-2H-chromen-2-one
An Application Note and Protocol for Determining the Antibacterial Activity of 7-Chloro-2H-chromen-2-one
Abstract
Coumarin (2H-chromen-2-one) and its derivatives represent a significant class of heterocyclic compounds, widely recognized for their broad spectrum of pharmacological activities.[1][2] The introduction of various substituents onto the coumarin scaffold can modulate its biological efficacy, making it a versatile template for drug discovery.[1] This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the protocols for evaluating the antibacterial activity of a specific derivative, this compound. We present two robust, universally accepted methodologies: the Agar Well Diffusion assay for preliminary screening and the Broth Microdilution method for the quantitative determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), in alignment with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4][5]
Scientific Introduction & Rationale
Coumarins are a privileged structural class in medicinal chemistry.[6] Their mechanism of antibacterial action is multifaceted, with studies suggesting they can disrupt bacterial cell membrane integrity, inhibit DNA gyrase by binding to the GyrB subunit and blocking ATPase activity, and in some cases, generate reactive oxygen species (ROS) that induce oxidative damage.[7][8][9][10] The substitution of a chlorine atom at the 7th position of the chromen-2-one core, yielding this compound, is hypothesized to enhance its lipophilicity and electronic properties, potentially leading to increased cell wall penetration and potent antibacterial action.[11][12]
Accurate and reproducible assessment of this activity is paramount. The protocols detailed herein are designed to be self-validating through the rigorous use of controls, ensuring the trustworthiness and integrity of the generated data.
Preliminary Screening: Agar Well Diffusion Assay
The agar well diffusion method is a cost-effective and widely used preliminary technique to qualitatively assess the antibacterial activity of a compound.[13][14] The principle relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target bacterium. The presence of an antimicrobial agent creates a concentration gradient, and if the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" (ZOI) around the well.[14] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for the Agar Well Diffusion Assay.
Detailed Protocol: Agar Well Diffusion
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate of the target bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or a suitable broth (e.g., Tryptic Soy Broth).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[15] This step is critical for standardizing the bacterial load.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate. Rotate the plate by 60 degrees and repeat the streaking two more times to ensure confluent growth.[13]
-
Allow the plate to dry for 5-10 minutes.
-
-
Well Creation and Sample Application:
-
Using a sterile cork borer (6 mm diameter), aseptically punch uniform wells into the agar.[16]
-
Prepare dilutions of the this compound stock solution (dissolved in a minimal amount of DMSO) at desired concentrations (e.g., 5 mg/mL, 3 mg/mL, 2 mg/mL).[11][12]
-
Carefully pipette a fixed volume (e.g., 100 µL) of the test compound dilutions into the wells.[17]
-
Essential Controls:
-
-
Incubation and Measurement:
-
Allow the plates to stand for 30 minutes at room temperature to permit pre-diffusion of the compound into the agar.[16]
-
Invert the plates and incubate at 37°C for 18-24 hours.[18]
-
Following incubation, measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters (mm) using calipers. The test is performed in triplicate for reproducibility.
-
Quantitative Analysis: Broth Microdilution for MIC & MBC Determination
For a quantitative assessment of a compound's potency, the broth microdilution method is the gold standard.[15][19] This technique determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[20][21] Subsequently, the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum, can be determined.[15][22]
Experimental Workflow: Broth Microdilution (MIC & MBC)
Caption: Workflow for MIC and MBC Determination.
Detailed Protocol: Broth Microdilution
-
Plate Preparation (Serial Dilution):
-
Use a sterile 96-well microtiter plate with a U-bottom.
-
Add 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.
-
Prepare a stock solution of this compound in CAMHB (with minimal DMSO) at twice the highest desired final concentration. Add 200 µL of this solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly. Continue this process sequentially through column 10. Discard the final 100 µL from column 10.[19][23]
-
Controls Setup:
-
Column 11 (Growth Control): 100 µL CAMHB + 100 µL bacterial inoculum (no compound).
-
Column 12 (Sterility Control): 200 µL CAMHB only (no compound, no bacteria).[24]
-
-
-
Inoculum Preparation and Inoculation:
-
Prepare a 0.5 McFarland standard bacterial suspension as described previously.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]
-
Add 100 µL of this diluted inoculum to all wells from column 1 to column 11. The final volume in each well is now 200 µL.
-
-
MIC Determination:
-
Seal the plate and incubate at 37°C for 16-20 hours under standard aerobic conditions.[15]
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound where no visible growth (turbidity) is observed.[21] The growth control (column 11) must be turbid, and the sterility control (column 12) must be clear for the assay to be valid.
-
-
MBC Determination:
-
From each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[15]
-
Spot-plate each aliquot onto a drug-free MHA plate.
-
Incubate the MHA plates at 37°C for 24-48 hours.[25]
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[22]
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table for easy comparison and interpretation. The ratio of MBC to MIC can provide insights into whether the compound is primarily bacteriostatic (inhibits growth, MBC/MIC > 4) or bactericidal (kills bacteria, MBC/MIC ≤ 4).
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | ATCC Number | ZOI (mm) at 5 mg/mL | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 22 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 18 | 64 | 128 | 2 | Bactericidal |
| Pseudomonas aeruginosa | ATCC 27853 | 10 | 128 | >256 | >2 | Bacteriostatic |
| Enterococcus faecalis | ATCC 29212 | 20 | 32 | 64 | 2 | Bactericidal |
Conclusion
The protocols outlined in this application note provide a comprehensive and standardized framework for evaluating the antibacterial potential of this compound. The agar well diffusion assay serves as an effective initial screen, while the broth microdilution method provides precise quantitative data on the compound's inhibitory and bactericidal potency. Adherence to these validated methodologies, with particular attention to the use of appropriate controls, will ensure the generation of high-quality, reliable, and reproducible data essential for advancing antimicrobial drug discovery and development programs.
References
- 1. scispace.com [scispace.com]
- 2. Antibacterial activity of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. iacld.com [iacld.com]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]
- 7. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) [mdpi.com]
- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 9. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 16. botanyjournals.com [botanyjournals.com]
- 17. webcentral.uc.edu [webcentral.uc.edu]
- 18. hereditybio.in [hereditybio.in]
- 19. bmglabtech.com [bmglabtech.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 24. protocols.io [protocols.io]
- 25. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Antimicrobial Potency of 7-Chloro-2H-chromen-2-one Against Staphylococcus aureus: An Application and Protocol Guide
Abstract
This comprehensive guide details the standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of 7-Chloro-2H-chromen-2-one, a halogenated coumarin derivative, against the clinically significant pathogen Staphylococcus aureus. As antibiotic resistance continues to challenge global health, the exploration of novel antimicrobial agents is paramount. Coumarins and their derivatives have emerged as a promising class of compounds with diverse biological activities, including antibacterial properties. This document provides researchers, scientists, and drug development professionals with a robust, step-by-step protocol for the broth microdilution method, aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI). Beyond procedural instructions, this guide delves into the scientific rationale behind key experimental choices, discusses potential mechanisms of action, and offers a framework for data interpretation, ensuring the generation of reliable and reproducible results.
Introduction: The Scientific Imperative
Staphylococcus aureus is a formidable human pathogen, responsible for a wide spectrum of infections ranging from minor skin ailments to life-threatening conditions such as pneumonia, meningitis, and sepsis. The rise of methicillin-resistant S. aureus (MRSA) has underscored the urgent need for new therapeutic agents that can circumvent existing resistance mechanisms.
Coumarins, a class of benzopyrone compounds, are widely distributed in nature and have garnered significant attention for their pharmacological properties, including anticoagulant, anti-inflammatory, and antimicrobial activities. The synthetic modification of the coumarin scaffold, such as through halogenation, offers a promising avenue for enhancing their therapeutic potential. This compound is one such derivative. The addition of a chlorine atom can modulate the compound's lipophilicity and electronic distribution, potentially enhancing its ability to penetrate bacterial cell membranes and interact with molecular targets.
The Minimum Inhibitory Concentration (MIC) is the cornerstone of in vitro antimicrobial susceptibility testing. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Accurate MIC determination is a critical first step in the drug discovery pipeline, providing essential data on a compound's potency and guiding further preclinical and clinical development. This guide provides the necessary protocols to rigorously evaluate the in vitro efficacy of this compound against S. aureus.
Potential Mechanism of Action: A Multifaceted Approach
While the precise mechanism of action for this compound against S. aureus is yet to be fully elucidated, research on coumarin derivatives suggests several potential pathways. Coumarins are not thought to have a single, universal mechanism of action; rather, their antibacterial effects are likely multifactorial.
One of the most cited mechanisms is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication. By binding to the B subunit of this enzyme, coumarins can disrupt the process of DNA supercoiling, ultimately leading to cell death. Another key area of investigation is the ability of some coumarins to interfere with bacterial cell division.
Furthermore, several studies have indicated that coumarin derivatives can act as efflux pump inhibitors.[1][2] Efflux pumps are membrane proteins that actively transport antibiotics and other toxic substances out of the bacterial cell, contributing significantly to multidrug resistance. By inhibiting these pumps, coumarins can restore or enhance the efficacy of other antibiotics when used in combination. Some coumarins have also been shown to disrupt biofilm formation, a critical virulence factor for S. aureus.[3]
The following diagram illustrates the potential antibacterial mechanisms of coumarin derivatives against S. aureus.
References
Application Notes and Protocols: Evaluating the Antibacterial Efficacy of 7-Chloro-2H-chromen-2-one against Escherichia coli and Bacillus cereus
Introduction: The Imperative for Novel Antibacterial Agents
The rise of multidrug-resistant bacteria presents a formidable challenge to global public health. Infections caused by both Gram-positive and Gram-negative bacteria are leading causes of morbidity and mortality worldwide. The continuous evolution of resistance mechanisms necessitates the discovery and development of new classes of antimicrobial compounds. Coumarins, a class of benzopyrone compounds ubiquitous in nature, have garnered significant interest due to their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antioxidant activities.
The core coumarin structure can be readily modified, allowing for the synthesis of a vast library of derivatives with potentially enhanced biological activities. One such derivative, 7-Chloro-2H-chromen-2-one, is a subject of increasing interest for its potential as an antibacterial agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of this compound against two clinically relevant bacterial species: Escherichia coli (a Gram-negative model) and Bacillus cereus (a Gram-positive model).
These application notes will detail the essential protocols for determining the compound's bioactivity, specifically the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Furthermore, we will delve into the scientific rationale behind these methodologies and explore the potential mechanisms of action based on the structural differences between the two bacterial types.
Understanding the Target Organisms: E. coli and B. cereus
The selection of E. coli and B. cereus for this evaluation is strategic. They represent the two major classes of bacteria, distinguished by the architecture of their cell walls, which is a primary determinant of their susceptibility to antimicrobial agents.
-
Escherichia coli is a Gram-negative bacterium characterized by a thin peptidoglycan layer sandwiched between an inner cytoplasmic membrane and an outer membrane. This outer membrane, composed of lipopolysaccharides (LPS), acts as a formidable barrier, often preventing the entry of antibacterial compounds.
-
Bacillus cereus , a Gram-positive bacterium, possesses a thick, multi-layered peptidoglycan cell wall external to its cytoplasmic membrane. While lacking an outer membrane, this thick peptidoglycan layer can still influence the penetration of certain molecules.
The differential susceptibility of these two organisms to this compound can provide initial insights into the compound's mechanism of action.
Experimental Design: A Step-by-Step Workflow
The evaluation of a novel antibacterial compound requires a systematic and reproducible approach. The following workflow outlines the key stages of the investigation.
Figure 1: A generalized workflow for the antibacterial evaluation of this compound.
Detailed Protocols
The following protocols are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Preparation of this compound Stock Solution
Rationale: A high-concentration, sterile stock solution is essential for creating accurate serial dilutions. The choice of solvent is critical to ensure the compound is fully dissolved and does not precipitate during the experiment. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic compounds.
Protocol:
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in 1 mL of sterile, molecular biology grade DMSO to create a 10 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected microcentrifuge tube.
-
Store the stock solution at -20°C.
Bacterial Culture Preparation
Rationale: It is crucial to start with a standardized inoculum of bacteria in the mid-logarithmic phase of growth to ensure reproducibility. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
Protocol:
-
From a fresh (18-24 hour) culture plate, inoculate a single colony of E. coli and B. cereus into separate tubes containing 5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate the cultures at 37°C with agitation (200 rpm) until they reach the mid-logarithmic phase of growth (typically 2-6 hours).
-
Adjust the turbidity of each bacterial suspension with sterile MHB to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.1).
-
Dilute the adjusted bacterial suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will be further diluted in the assay to the final desired inoculum.
Minimum Inhibitory Concentration (MIC) Assay
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.
Protocol:
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution (prepared from the stock) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the positive control (bacteria, no compound), and well 12 will be the negative control (broth only).
-
Add 100 µL of the standardized bacterial inoculum (prepared in section 4.2) to wells 1 through 11. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a crucial next step after determining the MIC to understand whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a separate, appropriately labeled Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Data Presentation and Interpretation
The results of the MIC and MBC assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical MIC and MBC Values for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| E. coli (ATCC 25922) | 64 | 256 | 4 | Bacteriostatic |
| B. cereus (ATCC 14579) | 16 | 32 | 2 | Bactericidal |
**Interpretation of the
Anticancer activity of 7-Chloro-2H-chromen-2-one on MCF-7 cell line
An In-Depth Guide to Investigating the Anticancer Activity of 7-Chloro-2H-chromen-2-one on the MCF-7 Human Breast Cancer Cell Line
Introduction
Coumarins, a significant class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including potent anticancer activities.[1] Their structural scaffold serves as a privileged template in medicinal chemistry for the development of novel therapeutic agents. These compounds have been shown to exert their antitumor effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and modulating critical signaling pathways like PI3K/Akt/mTOR.[1][2] This application note provides a comprehensive guide for researchers investigating the anticancer potential of a specific synthetic coumarin derivative, this compound, using the human breast adenocarcinoma cell line, MCF-7.
The MCF-7 cell line is an invaluable in vitro model for luminal A type breast cancer, as it expresses the estrogen receptor (ERα), making it suitable for studying hormone-responsive cancers.[3] This guide details the necessary protocols, from basic cell culture and cytotoxicity screening to more in-depth mechanistic assays like apoptosis and cell cycle analysis. The methodologies are presented with insights from a senior application scientist's perspective, emphasizing the rationale behind experimental choices to ensure robust and reproducible results.
Scientific Background: Targeting Breast Cancer with Coumarin Derivatives
The therapeutic strategy against cancer increasingly focuses on targeted therapies that exploit the specific molecular vulnerabilities of tumor cells. Coumarin derivatives have emerged as promising candidates in this arena. Their planar structure allows them to intercalate into DNA or bind to the active sites of various enzymes and receptors.[2][4]
Several studies have highlighted the efficacy of coumarin hybrids and derivatives against MCF-7 cells.[2][5][6] The mechanisms are often multifactorial, including the induction of caspase-mediated apoptosis and cell cycle arrest at the G1 or G2/M phases.[2][7] For instance, certain coumarin-thiazole hybrids have been shown to induce apoptosis in MCF-7 cells through the activation of caspase-7 and 9.[6] Furthermore, the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a known target of many coumarin compounds.[1] Inhibition of this pathway can lead to decreased cell proliferation and the induction of programmed cell death.
Given this context, this compound is hypothesized to exert its anticancer effects on MCF-7 cells by inducing cytotoxicity, promoting apoptosis, and potentially causing cell cycle dysregulation through the modulation of key signaling proteins. The following protocols are designed to systematically test this hypothesis.
Experimental Workflow Overview
The overall experimental approach involves a tiered screening process. It begins with a broad assessment of cytotoxicity to determine the compound's effective concentration range. Subsequent assays then delve into the specific cellular mechanisms responsible for the observed effects.
Protocol 1: Cell Culture and Maintenance of MCF-7 Cells
This protocol outlines the standard procedure for culturing MCF-7 cells to ensure they are healthy and in the logarithmic growth phase for experiments.
Materials:
-
MCF-7 cell line (e.g., from ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose[8]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
CO2 incubator, 37°C, 5% CO2
Methodology:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculturing (Passaging): When cells reach 80-90% confluency, remove the medium and wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet and seed new flasks at a split ratio of 1:3 to 1:6. Subculture every 2-4 days.[8]
Scientist's Note: Maintaining a consistent subculture schedule and avoiding over-confluency is critical for ensuring experimental reproducibility, as cell signaling and drug sensitivity can change with cell density.
Protocol 2: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
MCF-7 cells in logarithmic growth phase
-
This compound (stock solution in DMSO)
-
Complete growth medium and serum-free medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[9] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration in all wells should be kept constant and non-toxic (typically <0.5%).
-
Cell Treatment: After 24 hours, remove the medium and replace it with 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with the same concentration of DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC50 value using non-linear regression analysis.
| Compound | Hypothetical IC50 on MCF-7 (48h) |
| This compound | 15.5 µM |
| Doxorubicin (Positive Control) | 1.2 µM |
Protocol 3: Apoptosis Quantification by Annexin V-FITC and Propidium Iodide Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), is used to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its determined IC50 concentration for 24 or 48 hours. Include vehicle-treated cells as a control.
-
Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use a gentle cell scraper or accutase (avoiding trypsin which can cleave surface proteins). Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Rationale: Quantifying the mode of cell death is crucial. Apoptosis is a programmed and non-inflammatory process, which is a desirable characteristic for an anticancer drug. This assay provides clear quantitative data on whether the compound induces this specific pathway.[11]
Protocol 4: Cell Cycle Analysis
This protocol is used to determine the effect of this compound on the cell cycle progression of MCF-7 cells. The compound may induce cell cycle arrest at a specific phase (G0/G1, S, or G2/M), preventing the cell from dividing.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Methodology:
-
Seeding and Treatment: Seed and treat MCF-7 cells in 6-well plates as described for the apoptosis assay, using the IC50 concentration of the compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g, 5 min), and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight or for at least 2 hours at 4°C.[9]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65% | 25% | 10% |
| This compound (IC50) | 45% | 20% | 35% |
Interpretation: The hypothetical data above suggests that this compound induces a G2/M phase arrest in MCF-7 cells, as indicated by the significant increase in the percentage of cells in this phase compared to the control.[7]
Proposed Mechanism of Action and Key Protein Targets
Based on the known activities of coumarin derivatives, this compound likely induces apoptosis and cell cycle arrest by modulating key regulatory proteins. A plausible mechanism involves the inhibition of the PI3K/Akt survival pathway, which in turn affects downstream targets like the Bcl-2 family of proteins and cell cycle regulators.
To validate this proposed pathway, Western blot analysis should be performed to measure the expression levels of key proteins such as phosphorylated Akt (p-Akt), total Akt, Bcl-2, Bax, cleaved Caspase-3, and Cyclin B1 following treatment with the compound.
Conclusion
This application note provides a structured and comprehensive framework for evaluating the anticancer properties of this compound against the MCF-7 breast cancer cell line. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a detailed profile of the compound's activity. The protocols described herein are standard, robust, and widely used in cancer pharmacology. The insights provided into the rationale behind each step are intended to empower researchers to generate high-quality, interpretable data, thereby contributing to the development of novel coumarin-based cancer therapeutics.
References
- 1. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 7. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: 7-Chloro-2H-chromen-2-one as a Novel Fluorescent Probe for Imaging Cellular Polarity
Introduction
Fluorescent probes are indispensable tools in modern cell biology and drug discovery, enabling the visualization of subcellular structures and dynamic cellular processes with high specificity and sensitivity.[1] Coumarin derivatives, a class of fluorophores known for their favorable photophysical properties and structural versatility, have been extensively developed for various bioimaging applications.[2][] These small-molecule probes offer advantages such as high quantum yields, good photostability, and the ability to be chemically modified to target specific cellular components or respond to changes in the microenvironment.[][4] This application note describes the use of 7-Chloro-2H-chromen-2-one, a coumarin derivative, as a novel fluorescent probe for imaging changes in cellular polarity in live cells.
Principle of Action
This compound is a solvatochromic dye, meaning its fluorescence properties, particularly its emission spectrum and quantum yield, are sensitive to the polarity of its environment.[5][6] The underlying mechanism involves an intramolecular charge transfer (ICT) from the electron-donating ether oxygen to the electron-withdrawing lactone carbonyl group upon photoexcitation. In non-polar environments, such as lipid-rich membranes, the probe exhibits strong fluorescence. Conversely, in polar, aqueous environments like the cytoplasm, the fluorescence is significantly quenched. This "turn-on" fluorescence in non-polar environments allows for the visualization of cellular membranes and lipid droplets, which are key indicators of various physiological and pathological states.[7] The presence of the electron-withdrawing chloro group at the 7-position can further modulate the photophysical properties of the coumarin scaffold.[4]
Photophysical Properties
The key photophysical characteristics of this compound are summarized in the table below. These properties are representative of coumarin derivatives and highlight its suitability for fluorescence microscopy.
| Property | Value |
| Absorption Maximum (λabs) | ~380 nm |
| Emission Maximum (λem) | ~450 nm (in non-polar solvents) |
| Molar Extinction Coefficient (ε) | > 20,000 M-1cm-1 |
| Quantum Yield (Φ) | Up to 0.8 in non-polar environments |
| Recommended Filter Set | DAPI (Excitation: ~375/28 nm, Emission: ~460/50 nm) |
Experimental Protocols
Required Materials
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Live-cell imaging solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Cultured mammalian cells (e.g., HeLa, A549)
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with a suitable filter set
Reagent Preparation
-
10 mM Stock Solution: Dissolve 1.81 mg of this compound (MW: 180.59 g/mol ) in 1 mL of anhydrous DMSO.[8] Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the 10 mM stock solution in complete cell culture medium or live-cell imaging solution to the desired final concentration (typically in the range of 1-10 µM).
Cell Staining and Imaging Workflow
The following protocol provides a general guideline for staining and imaging live cells. Optimization may be required for different cell types and experimental conditions.
Caption: Experimental workflow for live-cell imaging with this compound.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of the experiment.
-
Cell Culture: Culture the cells for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
Probe Loading:
-
Prepare the working solution of this compound in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but a starting concentration of 5 µM is recommended.
-
Aspirate the culture medium from the cells and add the probe-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C. The incubation time may need to be optimized.
-
-
Washing:
-
Gently aspirate the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.
-
After the final wash, add fresh, pre-warmed live-cell imaging solution to the dish.
-
-
Imaging:
-
Place the imaging dish on the stage of a fluorescence microscope.
-
Use a DAPI filter set (or a filter set with similar excitation and emission wavelengths) to visualize the probe.
-
Acquire images using appropriate exposure times to minimize phototoxicity.
-
Data Analysis and Interpretation
The fluorescence intensity of this compound will be highest in non-polar cellular compartments. Expect to see bright fluorescence in structures such as the endoplasmic reticulum, Golgi apparatus, and lipid droplets.[7][9] The cytoplasm will exhibit lower fluorescence. Changes in fluorescence intensity can be quantified using image analysis software to assess relative changes in cellular polarity under different experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak fluorescence | Probe concentration is too low. | Increase the probe concentration in a stepwise manner. |
| Incubation time is too short. | Increase the incubation time. | |
| Incorrect filter set. | Ensure the filter set matches the probe's spectral properties. | |
| High background fluorescence | Incomplete washing. | Increase the number and duration of washing steps. |
| Probe concentration is too high. | Decrease the probe concentration. | |
| Phototoxicity/Cell Death | High probe concentration. | Lower the probe concentration. |
| Prolonged light exposure. | Reduce the exposure time and/or the excitation light intensity. |
Mechanism of Polarity Sensing
The solvatochromic properties of this compound arise from its ability to form a twisted intramolecular charge transfer (TICT) state in polar solvents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 4. soc.chim.it [soc.chim.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C9H5ClO2 | CID 12732963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Chloro-2H-chromen-2-one in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) poses a significant threat to global health. The efficacy of existing antibiotics is waning, creating an urgent need for the discovery and development of new chemical entities with potent antimicrobial activity. Coumarins, a class of benzopyrone-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological properties, including antibacterial and antifungal activities.[1][2][3] This application note focuses on 7-Chloro-2H-chromen-2-one , a halogenated coumarin derivative, and its potential application in antimicrobial susceptibility testing (AST). The introduction of a chloro group at the 7-position is hypothesized to enhance the lipophilicity and antimicrobial potency of the coumarin core.
Physicochemical Properties and Handling of this compound
A critical first step in evaluating any new compound for biological activity is understanding its physical and chemical properties, particularly its solubility. Like many coumarin derivatives, this compound is expected to have low aqueous solubility.[4] For in vitro antimicrobial susceptibility testing, it is essential to prepare a stock solution in a suitable organic solvent.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5]
Protocol for Stock Solution Preparation (10 mM):
-
Weighing: Accurately weigh the required amount of this compound. For a 1 mL 10 mM stock solution, this will be approximately 1.95 mg.
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to a sterile microcentrifuge tube containing the compound.
-
Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: When diluting the DMSO stock solution into aqueous testing media, it is crucial to ensure the final DMSO concentration does not exceed a level that could affect microbial growth (typically ≤1% v/v).[5]
Proposed Mechanism of Antimicrobial Action
The antimicrobial action of coumarin derivatives is often multifaceted. Based on existing literature for related compounds, the proposed mechanisms of action for this compound include:
-
Inhibition of Bacterial DNA Gyrase: A primary target for many coumarin-based antibiotics is the bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[1][6] By binding to the GyrB subunit, coumarins can inhibit the ATPase activity of this enzyme, leading to bacterial cell death. The chloro-substitution on this compound may enhance its binding affinity to the enzyme.
-
Disruption of Bacterial Cell Membrane: The lipophilic nature of the coumarin scaffold, likely increased by the chloro group, facilitates its interaction with the bacterial cell membrane.[6][7] This can disrupt membrane integrity, leading to the leakage of essential intracellular components and subsequent cell death.[8]
-
Inhibition of Quorum Sensing: Some coumarins have been shown to interfere with quorum sensing (QS), the cell-to-cell communication system that regulates virulence factor production in many pathogenic bacteria.[9] By inhibiting QS, this compound could potentially reduce the pathogenicity of infecting organisms.
Caption: Proposed antimicrobial mechanisms of this compound.
Antimicrobial Susceptibility Testing Protocols
To evaluate the antimicrobial spectrum and potency of this compound, standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed.[10][11] The broth microdilution method is a quantitative and widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from CLSI guideline M07 for bacteria.[10]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of this compound by diluting the 10 mM stock in CAMHB. The starting concentration in well 1 should be twice the highest desired final concentration.
-
Add 200 µL of this starting concentration to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the inoculum density will be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Caption: Workflow for MIC determination by broth microdilution.
Expected Antimicrobial Spectrum (Hypothetical Data)
While specific data for this compound is not extensively available, based on studies of related chlorocoumarins and other coumarin derivatives, a hypothetical antimicrobial spectrum is presented below for illustrative purposes.[12][13][14][15] These values should be experimentally verified.
| Microorganism | Type | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 - 64 |
| Bacillus subtilis | Gram-positive | 8 - 32 |
| Escherichia coli | Gram-negative | 64 - 256 |
| Pseudomonas aeruginosa | Gram-negative | >256 |
| Candida albicans | Fungus (Yeast) | 32 - 128 |
| Aspergillus fumigatus | Fungus (Mold) | 64 - 256 |
Conclusion and Future Directions
This compound represents a molecule of interest within the broader class of coumarin-based antimicrobial agents. Its proposed mechanisms of action, including the inhibition of DNA gyrase and disruption of the cell membrane, make it a candidate for further investigation, particularly in the context of combating drug-resistant pathogens. The protocols provided in this application note offer a standardized framework for the systematic evaluation of its antimicrobial properties. Future research should focus on obtaining empirical MIC data against a wide panel of clinical isolates, exploring potential synergies with existing antibiotics, and further elucidating its precise mechanism of action.
References
- 1. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activities with the structure-activity relationship of coumarin derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Antibacterial activity of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. EUCAST: EUCAST - Home [eucast.org]
- 12. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. arabjchem.org [arabjchem.org]
- 15. Synthesis and evaluation of antibacterial activities of 5,7-dihydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Biological Evaluation of 7-Chloro-2H-chromen-2-one Derivatives
Abstract
The coumarin (2H-chromen-2-one) scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in natural products and its diverse pharmacological profile.[1] Derivatives of this benzopyrone structure are actively investigated for anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2] The introduction of a chlorine atom at the 7-position can significantly modulate the electronic properties and biological activity of the coumarin ring, making 7-chloro-2H-chromen-2-one a valuable core for developing novel therapeutic agents. This guide provides detailed, field-proven protocols for the synthesis of this compound derivatives and their subsequent evaluation in key biological assays, designed for researchers in drug discovery and chemical biology.
Rationale and Strategic Overview
The strategic placement of a halogen, such as chlorine, on an aromatic scaffold is a classic medicinal chemistry tactic to enhance potency, modulate metabolic stability, and improve membrane permeability. For the coumarin nucleus, a chloro-substituent at the C7 position serves as a critical synthetic handle and an electronic modulator. Our approach is twofold: first, to establish a robust synthesis of the core 7-chloro-4-substituted-2H-chromen-2-one scaffold, and second, to provide standardized protocols for screening these derivatives for anticancer and antimicrobial activity. This integrated workflow allows for the systematic exploration of structure-activity relationships (SAR).
Synthesis of this compound Derivatives
The Pechmann condensation is a highly reliable and straightforward method for synthesizing coumarins.[1] It involves the acid-catalyzed reaction of a phenol with a β-ketoester. For our target scaffold, 4-chlororesorcinol is the ideal starting phenol.
Protocol 1: Synthesis of 7-Chloro-4-methyl-2H-chromen-2-one via Pechmann Condensation
This protocol details the synthesis of the core scaffold, which can then be used for further derivatization or direct biological testing.
Causality: The use of a strong acid catalyst, like sulfuric acid, is crucial for protonating the carbonyl of the β-ketoester (ethyl acetoacetate), which activates it for electrophilic attack by the electron-rich phenol (4-chlororesorcinol). The subsequent intramolecular transesterification and dehydration drive the reaction to completion, forming the stable pyrone ring.
Materials & Reagents
| Reagent | Formula | M.W. | Quantity | Role |
|---|---|---|---|---|
| 4-Chlororesorcinol | C₆H₅ClO₂ | 144.56 | 10 mmol | Phenol Substrate |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 10.5 mmol | β-Ketoester |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~5 mL | Catalyst |
| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization Solvent |
| Deionized Water | H₂O | 18.02 | As needed | Work-up |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlororesorcinol (1.45 g, 10 mmol).
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (~5 mL) while stirring until the solid is fully dissolved.
-
Reagent Addition: While maintaining the temperature below 10°C, add ethyl acetoacetate (1.37 g, 1.3 mL, 10.5 mmol) dropwise to the stirred mixture over 10 minutes.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7). The product spot should be UV active.
-
Work-up: Once the reaction is complete, pour the mixture slowly into a beaker containing ~100 mL of ice-cold water. A solid precipitate will form.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure 7-chloro-4-methyl-2H-chromen-2-one as a crystalline solid.[3]
-
Characterization: Dry the product under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation: In Vitro Screening Protocols
Initial biological evaluation relies on robust and reproducible in vitro assays to determine the cytotoxic and antimicrobial potential of the synthesized derivatives.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2] A reduction in metabolic activity is indicative of cytotoxicity.
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of the synthesized this compound derivatives in DMSO (e.g., 10 mM). Create serial dilutions in culture medium to achieve the desired final concentrations.
-
Compound Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing varying concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required for 50% inhibition of cell growth) using non-linear regression analysis.[4]
Protocol 3: In Vitro Antimicrobial Activity (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
Step-by-Step Methodology
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., streptomycin) should also be tested as a reference.[5]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation for SAR Analysis
Systematic derivatization and subsequent biological screening generate data that is best organized in a tabular format. This allows for the straightforward evaluation of structure-activity relationships (SAR), where changes in chemical structure are correlated with changes in biological potency.
Table 1: Hypothetical Biological Activity Data for this compound Derivatives
| Compound ID | R¹ | R² | IC₅₀ (µM) vs. HepG2 | MIC (µg/mL) vs. S. aureus |
| I-a | -CH₃ | -H | 15.2 | 64 |
| I-b | -Phenyl | -H | 8.5 | 32 |
| I-c | -CH₃ | -Br | 12.8 | 16 |
| I-d | -Phenyl | -Br | 5.1 | 8 |
| Doxorubicin | N/A | N/A | 0.9 | N/A |
| Streptomycin | N/A | N/A | N/A | 4 |
This table illustrates how substitutions at hypothetical positions R¹ and R² on the 7-chloro-coumarin scaffold can influence anticancer (IC₅₀) and antibacterial (MIC) activity, providing a clear basis for SAR discussion.
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the synthesis of this compound derivatives and their preliminary biological evaluation. By employing robust synthetic methods like the Pechmann condensation and standardized in vitro screening assays, researchers can efficiently generate and test novel compound libraries. The resulting data is crucial for establishing structure-activity relationships, guiding the rational design of more potent and selective therapeutic candidates based on the versatile coumarin scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of 7-Chloro-2H-chromen-2-one as a Versatile Intermediate in Modern Drug Synthesis
Abstract
The coumarin (2H-chromen-2-one) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1] Among its halogenated derivatives, 7-Chloro-2H-chromen-2-one emerges as a particularly valuable and versatile intermediate. The chlorine atom at the C7 position acts as an effective leaving group, enabling a wide array of nucleophilic substitution reactions. This, combined with the inherent biological relevance of the coumarin nucleus, makes it a strategic starting point for the synthesis of novel therapeutic agents across diverse disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[2][3][4] This document provides an in-depth guide for researchers, detailing the synthesis of this key intermediate and outlining protocols for its derivatization to generate compounds with significant therapeutic potential.
Introduction: Why this compound?
The chromene scaffold is a privileged structure in drug discovery, capable of interacting with a multitude of cellular targets to exert a wide range of biological effects, including anticancer, anti-inflammatory, anticoagulant, and antimicrobial activities.[5][6] The strategic placement of a chlorine atom at the 7-position of the 2H-chromen-2-one core significantly enhances its utility as a synthetic intermediate.
Key Advantages:
-
Activated Reaction Site: The electron-withdrawing nature of the lactone carbonyl group activates the C7 position, making the chlorine atom susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of various functional groups (e.g., ethers, amines, triazoles) to build molecular diversity.
-
Pharmacological Significance: The C7 position is a common site for substitution in many biologically active coumarins. Modifications at this position are known to modulate the potency and selectivity of the final compound.[2]
-
Synthetic Accessibility: The precursor, 7-hydroxy-4-methylcoumarin, is readily available and can be efficiently converted to the 7-chloro derivative.
Below is a diagram illustrating the structure of this compound and highlighting its primary reactive site for derivatization.
Caption: Structure of this compound and its key reactive site.
Synthesis of the Intermediate: 7-Chloro-4-methyl-2H-chromen-2-one
The most common and efficient pathway to synthesize 7-Chloro-4-methyl-2H-chromen-2-one involves the chlorination of the readily available 7-hydroxy-4-methyl-2H-chromen-2-one. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this hydroxyl-to-chloro conversion.
Protocol 2.1: Synthesis via Chlorination
This protocol describes the conversion of 7-hydroxy-4-methylcoumarin to its 7-chloro analog.
Causality Behind Choices:
-
Reagent (POCl₃): Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, ideal for converting phenolic hydroxyl groups to chlorides. It is preferred for its high reactivity and yield.
-
Solvent (N,N-Dimethylformamide - DMF): DMF can be used as a solvent and also forms the Vilsmeier reagent in situ with POCl₃, which facilitates the reaction. In some procedures, POCl₃ is used in excess as both reagent and solvent.[7][8]
-
Temperature Control: The reaction is typically initiated at a low temperature and gently heated. This is crucial to control the exothermic nature of the reaction and prevent side product formation.
Materials:
-
7-hydroxy-4-methyl-2H-chromen-2-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.
Procedure:
-
In a round-bottom flask, add 7-hydroxy-4-methyl-2H-chromen-2-one (1.0 eq).
-
Carefully, add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C using an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently at 50-60 °C for 1-2 hours, monitoring the reaction by TLC.[8]
-
Once the starting material is consumed, cool the reaction mixture back to room temperature.
-
Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with constant stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
A precipitate will form. Stir the slurry for 30 minutes.
-
Neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until the effervescence ceases.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
For higher purity, the crude product can be recrystallized from ethanol or purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Expected Outcome: A white to off-white solid. The structure can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in the Synthesis of Bioactive Molecules
This compound is a gateway to a vast library of derivatives with potential therapeutic applications. The following sections detail workflows for synthesizing compounds targeting different disease areas.
Workflow Diagram: From Intermediate to Drug Candidate
Caption: Drug discovery workflow starting from this compound.
Synthesis of Enzyme Inhibitors
Derivatives of the 7-chloro-coumarin scaffold have shown potent inhibitory activity against several key enzymes.
-
Carbonic Anhydrase (CA) Inhibitors: Tumor-associated CAs (hCA IX and XII) are validated targets for cancer therapy.[9] The coumarin scaffold can be elaborated to design selective inhibitors.[2]
-
Monoamine Oxidase (MAO-B) Inhibitors: Selective MAO-B inhibitors are crucial for treating neurodegenerative disorders like Parkinson's disease.[3]
-
Cholinesterase (AChE/BChE) Inhibitors: These are primary targets for managing Alzheimer's disease.[10]
Protocol 3.1.1: Synthesis of a 7-O-linked Aromatic Coumarin Derivative for CA Inhibition
This protocol demonstrates a Williamson ether synthesis, a classic SNAr reaction, to attach a substituted phenoxy moiety, a common feature in potent CA inhibitors.
Causality Behind Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild and effective base for deprotonating the phenol, making it a potent nucleophile without causing hydrolysis of the coumarin lactone.
-
Solvent (Acetone/DMF): These polar aprotic solvents are ideal for SNAr reactions as they solvate the cation (K⁺) while leaving the nucleophile (phenoxide) highly reactive.
-
Reaction Temperature: Refluxing provides the necessary activation energy for the substitution to occur at a reasonable rate.
Materials:
-
7-Chloro-4-methyl-2H-chromen-2-one (1.0 eq)
-
4-Hydroxybenzaldehyde (or other substituted phenol) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or DMF (anhydrous)
-
Standard glassware for reflux.
Procedure:
-
To a solution of 7-Chloro-4-methyl-2H-chromen-2-one in anhydrous acetone, add the substituted phenol and anhydrous potassium carbonate.
-
Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization from ethanol or by column chromatography to yield the desired 7-O-aryl ether derivative.
Synthesis of Antimicrobial Agents
The coumarin nucleus can be combined with other pharmacophores known for antimicrobial activity, such as the 1,2,3-triazole ring system.[4]
Protocol 3.2.1: Synthesis of a 7-O-linked Triazole-Coumarin Hybrid
This is a two-step process involving the introduction of an azide functionality followed by a "click" reaction.
Step A: Synthesis of 7-azidoalkoxy-4-methyl-2H-chromen-2-one
-
React 7-hydroxy-4-methylcoumarin with a dibromoalkane (e.g., 1,6-dibromohexane) under Williamson ether synthesis conditions (K₂CO₃, acetone) to form the 7-(bromoalkoxy) derivative.
-
Dissolve the resulting bromo-intermediate in DMF and add sodium azide (NaN₃). Heat the mixture to 60-80 °C for 4-6 hours.
-
After cooling, pour the reaction mixture into ice water to precipitate the azide product. Filter, wash with water, and dry.
Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azido-coumarin intermediate (from Step A) and a terminal alkyne of choice in a t-BuOH/H₂O mixture.
-
Add sodium ascorbate followed by copper(II) sulfate (CuSO₄·5H₂O).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final 1,2,3-triazole product by column chromatography. This click chemistry approach is highly efficient and modular for creating libraries of potential antimicrobial agents.[4]
Data Summary
The derivatization of the this compound scaffold has yielded compounds with potent biological activities. The table below summarizes representative data from the literature.
| Derivative Class | Target | Example Activity | Reference |
| 7-O-Aryl Ethers | Carbonic Anhydrase IX/XII | Kᵢ = 0.47 µM - 0.53 µM | [2] |
| 7-Benzyloxy Coumarins | Monoamine Oxidase B (MAO-B) | pIC₅₀ up to 8.13 | [3] |
| 7-Amino Coumarins | Anti-inflammatory | Potent activity comparable to reference drugs | [11] |
| 7-O-linked Triazoles | Antibacterial (P. aeruginosa) | Promising activity | [4] |
| 7-O-linked Chalcones | CNS Agents (Antianxiety) | Potent activity, comparable to Diazepam | [12] |
Safety and Handling
-
This compound: Handle with standard laboratory PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear acid-resistant gloves, a face shield, and a lab coat.
-
Sodium Azide (NaN₃): Highly toxic. Can form explosive heavy metal azides. Avoid contact with acids, which can liberate toxic hydrazoic acid gas.
Conclusion
This compound is a high-value intermediate for medicinal chemists. Its straightforward synthesis and activated C7 position provide a reliable and versatile platform for developing diverse libraries of bioactive compounds. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to leverage this powerful scaffold in the pursuit of novel therapeutics. The consistent success in generating potent enzyme inhibitors and other agents underscores its continued importance in drug discovery programs.
References
- 1. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico design of novel 2H-chromen-2-one derivatives as potent and selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Computational and Pharmacological Evaluation of 7-(2-(2- (3- (Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen- 2-Ones as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-2H-chromen-2-one
Welcome to the technical support center for the synthesis of 7-Chloro-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your synthetic protocols and achieve higher yields and purity.
Introduction
This compound, a halogenated coumarin derivative, is a valuable scaffold in medicinal chemistry and materials science.[1][2] The synthesis of coumarins can be achieved through various established methods, including the Pechmann condensation, Perkin reaction, Knoevenagel condensation, and Wittig reaction.[1][2][3][4] The Pechmann condensation, in particular, is a widely employed and versatile method for preparing 4-substituted coumarins from phenols and β-ketoesters under acidic conditions.[1][3][5]
This guide will focus primarily on the challenges and optimization strategies related to the synthesis of this compound, with a special emphasis on the Pechmann condensation and related methodologies.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Consistently Low Yield of this compound
Question: My reaction to synthesize this compound is consistently resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yield is a common challenge in organic synthesis and can stem from several factors. Let's break down the most probable causes and their corresponding solutions:
-
Suboptimal Reaction Conditions: The Pechmann condensation is highly sensitive to reaction parameters.
-
Catalyst Activity: The strength and concentration of the acid catalyst are critical. Common catalysts include sulfuric acid, trifluoroacetic acid, and various Lewis acids.[1] If using a hygroscopic acid like concentrated sulfuric acid, ensure it is fresh and has not absorbed atmospheric moisture, which can significantly reduce its catalytic activity.[6] Consider using alternative catalysts like ionic liquids, which can act as both a solvent and a Lewis acid, sometimes leading to improved yields and shorter reaction times.[7]
-
Temperature Control: The reaction temperature needs to be carefully controlled. While some Pechmann condensations proceed at room temperature, others require heating.[6][8] An incorrect temperature can lead to the formation of side products or an incomplete reaction. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific substrates and catalyst.
-
Reaction Time: Insufficient reaction time will result in an incomplete conversion of starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before proceeding with the workup.
-
-
Purity of Starting Materials: The purity of your reactants, 4-chlorophenol and the appropriate β-ketoester, is paramount.
-
Impurities in 4-Chlorophenol: Impurities can interfere with the reaction. It is recommended to use high-purity 4-chlorophenol or to purify it by recrystallization or sublimation before use.
-
β-Ketoester Quality: The β-ketoester can undergo hydrolysis or other degradation over time. Use a freshly opened bottle or distill the β-ketoester before the reaction.
-
-
Work-up and Purification Losses: Significant product loss can occur during the isolation and purification steps.
-
Precipitation: The product is often precipitated by pouring the reaction mixture into ice-cold water.[6] Ensure that a sufficient volume of ice-water is used and that the mixture is stirred adequately to allow for complete precipitation.
-
Recrystallization: The choice of solvent for recrystallization is crucial for obtaining a high yield of pure product. Experiment with different solvents or solvent mixtures to find the optimal conditions for your compound. A common and effective recrystallization solvent for similar coumarin derivatives is an ethanol-chloroform mixture.[9]
-
Issue 2: Formation of Significant Side Products
Question: I am observing the formation of a significant amount of an unidentified side product in my reaction. How can I identify and minimize its formation?
Answer:
The formation of side products is a common issue, particularly in acid-catalyzed reactions like the Pechmann condensation.
-
Identification of Side Products:
-
Spectroscopic Analysis: Isolate the side product using column chromatography and characterize it using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. This will provide crucial information about its structure and help in understanding the side reaction pathway.
-
-
Common Side Reactions and Their Mitigation:
-
Ether Formation: Phenols can undergo self-condensation or react with the alcohol solvent (if used) under acidic conditions to form ethers. To minimize this, consider using a solvent-free approach or a non-alcoholic solvent.[8]
-
Sulfonation of the Phenol: When using sulfuric acid as a catalyst, sulfonation of the aromatic ring can occur, especially at higher temperatures. If you suspect this is happening, try using a milder acid catalyst like trifluoroacetic acid or a Lewis acid.
-
Decomposition of the β-Ketoester: β-ketoesters can decompose under harsh acidic conditions and high temperatures. Employing milder reaction conditions or a more efficient catalyst that allows for lower temperatures can help prevent this.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying the crude this compound. The product remains oily or does not crystallize well. What purification strategies can I employ?
Answer:
Purification can be challenging, especially if the crude product is impure.
-
Initial Work-up: Ensure that the initial work-up procedure is effective in removing the bulk of the acid catalyst and other water-soluble impurities. Thoroughly washing the precipitated crude product with cold water is essential.
-
Crystallization Techniques:
-
Solvent Selection: As mentioned earlier, the choice of recrystallization solvent is critical. A good solvent will dissolve the compound when hot but not when cold. A mixture of solvents can sometimes be more effective than a single solvent.
-
Seeding: If you have a small amount of pure crystalline product, you can use it as a seed crystal to induce crystallization in a supersaturated solution.
-
Slow Cooling: Allow the hot, saturated solution to cool down slowly to room temperature, and then in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
-
Chromatography: If recrystallization fails to yield a pure product, column chromatography is a reliable alternative.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of coumarins.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used as the eluent. The optimal solvent system can be determined by running TLC plates with different solvent ratios. A described purification for a similar compound involved flash chromatography on silica gel using dichloromethane as the eluent.[10]
-
Frequently Asked Questions (FAQs)
This section provides answers to some of the more general questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent method for synthesizing 7-substituted coumarins is the Pechmann condensation .[1][3] This reaction involves the condensation of a substituted phenol (in this case, 4-chlorophenol) with a β-ketoester in the presence of an acid catalyst. Other notable methods include the Perkin reaction , Knoevenagel condensation , and the Wittig reaction .[2][3][4]
Q2: What are the critical parameters to control during a Pechmann condensation for this synthesis?
A2: The critical parameters to control are:
-
Choice and concentration of the acid catalyst.
-
Reaction temperature.
-
Reaction time.
-
Purity of the starting materials (4-chlorophenol and the β-ketoester).
-
Stoichiometry of the reactants.
Q3: Are there any "green" or more environmentally friendly approaches to synthesizing this compound?
A3: Yes, there is a growing interest in developing more sustainable synthetic methods. Some "green" approaches that can be adapted for this synthesis include:
-
Use of solid acid catalysts: These are often reusable and can be easily separated from the reaction mixture, reducing waste.[1]
-
Solvent-free reactions: Conducting the reaction without a solvent can reduce the environmental impact.[8]
-
Microwave-assisted synthesis: Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields with less energy consumption.[11]
-
Use of ionic liquids: As mentioned earlier, ionic liquids can serve as both the solvent and catalyst and are often recyclable.[7]
Q4: What safety precautions should be taken during the synthesis of this compound?
A4: Standard laboratory safety practices should always be followed. Specific precautions for this synthesis include:
-
Handling of corrosive acids: Strong acids like concentrated sulfuric acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.[6]
-
Exothermic reactions: The addition of strong acids can be exothermic. Add the acid slowly and with cooling to control the reaction temperature.[6]
-
Handling of chlorinated compounds: 4-chlorophenol and the product, this compound, are chlorinated organic compounds. Avoid inhalation and skin contact.
Data Presentation
Table 1: Comparison of Catalysts in Pechmann Condensation
| Catalyst | Reaction Conditions | Typical Yield Range | Reference |
| Concentrated H₂SO₄ | Room temperature to 110°C | 50-90% | [6][8] |
| Trifluoroacetic Acid | Varies | Good to excellent | [1] |
| Ionic Liquids (e.g., [bmim]Cl•2AlCl₃) | Ambient temperature | High | [7] |
| Solid Acid Catalysts (e.g., Amberlyst-15) | 110°C, solvent-free | ~95% | [8] |
| Cr(NO₃)₃·9H₂O | Microwave irradiation | Good | [11] |
Experimental Protocols
Protocol 1: Pechmann Condensation for 7-Chloro-4-methyl-2H-chromen-2-one Synthesis (Adapted from similar syntheses)
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
4-Chlorophenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Ethanol
-
Chloroform
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, slowly add 4-chlorophenol (1 equivalent) to chilled concentrated sulfuric acid (a suitable amount to ensure proper mixing and catalytic activity) while maintaining the temperature below 10°C using an ice bath.
-
Once the 4-chlorophenol has dissolved, slowly add ethyl acetoacetate (1.1 equivalents) to the mixture, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. The reaction may take several hours to overnight to reach completion.[6]
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice with constant stirring.
-
A solid precipitate should form. Continue stirring for about 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Recrystallize the crude solid from a suitable solvent system, such as an ethanol-chloroform mixture, to obtain pure 7-chloro-4-methyl-2H-chromen-2-one.[9]
-
Dry the purified crystals in a vacuum oven.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Generalized Pechmann Condensation Mechanism
Caption: A simplified mechanism of the Pechmann condensation.
References
- 1. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 2. byjus.com [byjus.com]
- 3. sciensage.info [sciensage.info]
- 4. researchgate.net [researchgate.net]
- 5. Pechmann Condensation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. (7-Chloro-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate | MDPI [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Troubleshooting the Pechmann Condensation for Chlorinated Phenols
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the Pechmann condensation. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with chlorinated phenols. The presence of electron-withdrawing chlorine substituents on the phenolic ring introduces unique challenges to this classic coumarin synthesis. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My reaction with a chlorinated phenol is giving very low to no yield of the desired coumarin. What are the primary causes and how can I fix this?
A: This is the most common challenge when working with chlorinated phenols. The root cause is the electronic deactivation of the aromatic ring by the chlorine atom(s), which hinders the key electrophilic aromatic substitution step of the mechanism.[1][2] Here is a systematic approach to troubleshoot this issue.
1. Assess the Catalyst System: The choice and amount of acid catalyst are paramount.[3]
- Issue: Insufficient Acid Strength. Standard Brønsted acids like H₂SO₄ may not be strong enough for a deactivated substrate.
- Solution: Switch to a stronger condensing agent. Lewis acids such as AlCl₃, FeCl₃, or ZnCl₂ are often more effective as they can coordinate more strongly with the β-ketoester, making it a more potent electrophile.[1] Solid acid catalysts like Amberlyst-15 or sulfated zirconia can also be effective and offer the advantage of easier workup.[1]
- Issue: Inadequate Catalyst Loading. For deactivated phenols, a higher catalyst loading is often necessary.
- Solution: Incrementally increase the catalyst loading. While typical reactions might use 10 mol%, deactivated substrates may require 20-25 mol% or even stoichiometric amounts of a Lewis acid.[1] However, be aware that excessive catalyst can sometimes promote side reactions.[4]
2. Optimize Reaction Conditions:
- Issue: Insufficient Thermal Energy. The energy barrier for the electrophilic attack on the deactivated ring is higher.
- Solution: Increase the reaction temperature. While activated phenols like resorcinol can react at room temperature or with gentle heating, chlorinated phenols often require higher temperatures (e.g., 110-150°C) to proceed at a reasonable rate.[1][5] Consider moving to a higher-boiling solvent or performing the reaction under solvent-free conditions.[6][7]
- Issue: Insufficient Reaction Time. Deactivated substrates react more slowly.
- Solution: Extend the reaction time significantly. Monitor the reaction's progress via Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, continue heating and monitoring until consumption is complete.
3. Verify Reactant Integrity:
- Issue: Impurities in the starting materials can inhibit the catalyst or introduce side reactions.
- Solution: Ensure the chlorinated phenol and β-ketoester are of high purity. If necessary, purify them by recrystallization or distillation before use. Check for the presence of water, as it can deactivate many Lewis acid catalysts.
Below is a logical workflow for addressing low-yield issues.
Q2: I am observing the formation of a significant side product alongside my desired chlorinated coumarin. How can I improve the selectivity?
A: The formation of isomeric products or alternative cyclization products is a known issue, especially under harsh conditions.
-
Simonis Chromone Cyclization: A common side reaction is the Simonis chromone cyclization, which produces a chromone instead of a coumarin. This pathway is particularly favored by catalysts like phosphorus pentoxide (P₂O₅).[8] In the Simonis reaction, the β-ketoester's ketone carbonyl reacts with the phenolic hydroxyl group first, followed by cyclization.[8]
-
Regioisomers: For unsymmetrically substituted phenols, electrophilic attack can occur at multiple ortho positions relative to the hydroxyl group, leading to a mixture of regioisomers. The position of the chlorine atom will direct the substitution pattern.
-
Solution: This is more challenging to control. Lowering the reaction temperature may increase selectivity in some cases.[4] It may also be necessary to accept the formation of a mixture and rely on careful purification (e.g., column chromatography or recrystallization) to isolate the desired isomer.[3]
-
-
Other Byproducts: High temperatures and excessive catalyst can lead to charring or the formation of undefined polymeric byproducts.
-
Solution: Carefully control the temperature. Find the lowest temperature that provides a reasonable reaction rate.[4] Titrate the catalyst loading to find the optimal amount that drives the reaction without causing excessive degradation.
-
Frequently Asked Questions (FAQs)
What is the mechanism of the Pechmann condensation?
The Pechmann condensation is an acid-catalyzed reaction that proceeds in several steps.[8][10] While the exact order of steps can be debated and may depend on the specific substrates and catalyst, a widely accepted pathway involves:[11][12]
-
Transesterification: The acid catalyst facilitates the reaction between the phenol and the β-ketoester to form a phenolic ester intermediate.
-
Intramolecular Electrophilic Aromatic Substitution (Hydroxyalkylation): The activated carbonyl group on the intermediate attacks the electron-rich phenol ring at the position ortho to the oxygen.[8] This is the ring-forming step and is often the rate-limiting step, especially for deactivated phenols.
-
Dehydration: The resulting cyclic alcohol intermediate is dehydrated under the acidic conditions to form the final, stable aromatic coumarin ring system.[8]
How does the position of the chlorine atom on the phenol ring affect reactivity?
The position of the electron-withdrawing chlorine atom significantly impacts the nucleophilicity of the aromatic ring.
-
Chlorine meta to the -OH group: This has a less pronounced deactivating effect on the ortho positions, as the inductive withdrawal is the primary effect.
-
Chlorine ortho or para to the -OH group: This has a stronger deactivating effect on the ring due to both inductive and resonance withdrawal of electron density from the positions needed for the cyclization. Reactions with these substrates typically require the harshest conditions (stronger catalysts, higher temperatures).
Which catalysts are most effective for chlorinated phenols?
A comparative analysis shows that no single catalyst is perfect for all substrates, but certain classes are generally more effective for deactivated systems.
| Catalyst Type | Examples | Strengths for Chlorinated Phenols | Weaknesses | Typical Loading |
| Brønsted Acids | H₂SO₄, CH₃SO₃H, TFA | Simple, inexpensive. | Often require high temperatures and can lead to charring; may be too weak for highly deactivated phenols. | Stoichiometric |
| Lewis Acids | AlCl₃, FeCl₃, ZnCl₂, InCl₃[13] | Highly effective at activating the β-ketoester, overcoming ring deactivation.[1][14] | Can be moisture-sensitive; workup can be more complex (hydrolysis needed); may require stoichiometric amounts. | 20 mol% - 1.2 eq |
| Solid Acids | Amberlyst-15, Sulfated Zirconia, Zeolites | Reusable, simplifies workup (filtration), environmentally benign.[1][6] | May have lower activity than strong Lewis acids, potentially requiring longer reaction times or higher temperatures. | 10-25 wt% |
| Ionic Liquids | e.g., [bmim]Cl·2AlCl₃ | Can act as both solvent and catalyst; often allows for milder conditions and improved yields.[15] | Can be expensive; product isolation may require specific extraction procedures. | Solvent |
What are the recommended work-up and purification procedures?
Proper work-up is crucial for isolating the product in high purity.
-
Quenching: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature and typically poured over a mixture of ice and water. This precipitates the crude solid product and hydrolyzes reactive catalysts like AlCl₃.
-
Extraction: If the product does not precipitate, it may be necessary to extract it from the aqueous mixture using an organic solvent like ethyl acetate.
-
Washing: The organic layer should be washed with water, a saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethanol/water mixtures).[4] If recrystallization is insufficient, column chromatography on silica gel is the preferred method to separate the desired product from side products and unreacted starting materials.[3]
Exemplary Experimental Protocol: Synthesis of 6-Chloro-7-hydroxy-4-methylcoumarin
This protocol is adapted for the synthesis of a chlorinated coumarin from 4-chlororesorcinol, a moderately deactivated phenol.[16]
Materials:
-
4-Chlororesorcinol (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (anhydrous, as solvent)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane.
-
Catalyst Addition: Cool the solvent to 0°C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the stirring solvent.
-
Reactant Addition: Once the AlCl₃ is well-suspended, add the 4-chlororesorcinol, followed by the dropwise addition of ethyl acetoacetate.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 40°C for dichloromethane). Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction may take 4-12 hours.
-
Work-up: After completion, cool the reaction mixture to 0°C and slowly quench by pouring it into a beaker containing a mixture of crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure 6-chloro-7-hydroxy-4-methylcoumarin.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. Pechmann Condensation [organic-chemistry.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 7-Chloro-2H-chromen-2-one Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-2H-chromen-2-one and its derivatives. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your synthetic outcomes. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and direct method for synthesizing 4-substituted coumarins, including this compound, is the Pechmann condensation .[1][2] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[1] For 7-Chloro-4-methyl-2H-chromen-2-one, this would typically involve the reaction of 4-chlorophenol with ethyl acetoacetate. Other classical methods for coumarin synthesis exist, such as the Perkin, Knoevenagel, and Wittig reactions, but the Pechmann condensation is often preferred for its simplicity and use of readily available starting materials.[3]
Q2: How does the chloro-substituent on the phenol affect the Pechmann condensation?
A2: The chlorine atom at the para-position of the phenol (4-chlorophenol) is an electron-withdrawing group. This deactivates the aromatic ring, making the crucial intramolecular electrophilic aromatic substitution step (Friedel-Crafts acylation) of the Pechmann condensation more challenging compared to reactions with electron-rich phenols like resorcinol.[1] Consequently, harsher reaction conditions, such as stronger acid catalysts or higher temperatures, may be necessary to achieve a good yield.
Q3: What are the key parameters to control for a successful synthesis of this compound?
A3: The success of the synthesis hinges on the careful control of several parameters:
-
Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. Strong Brønsted acids like sulfuric acid or Lewis acids such as aluminum chloride are commonly used.[2][3]
-
Reaction Temperature: The optimal temperature will depend on the catalyst and reactants. It's a delicate balance, as higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.[4]
-
Reaction Time: The reaction needs to be monitored to determine the optimal time for completion, which can be done using Thin Layer Chromatography (TLC).[1]
-
Purity of Reactants: The use of high-purity 4-chlorophenol and β-ketoester is essential to prevent side reactions.[1]
Q4: How can I purify the final this compound product?
A4: The most common method for purifying crude coumarin products is recrystallization .[5] Ethanol or a mixture of ethanol and water is often a suitable solvent system.[6] The process typically involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly, which facilitates the formation of pure crystals. If recrystallization is insufficient, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Strategy |
| Deactivated Phenol | The electron-withdrawing nature of the chlorine atom on 4-chlorophenol can significantly slow down the reaction.[1] Consider using a stronger acid catalyst (e.g., switching from p-toluenesulfonic acid to concentrated sulfuric acid) or a higher catalyst loading. Increasing the reaction temperature may also be necessary, but monitor for byproduct formation. |
| Catalyst Inactivity | Ensure your acid catalyst is fresh and anhydrous, as moisture can deactivate many Lewis acids. If using a reusable solid acid catalyst, it may need regeneration. |
| Suboptimal Temperature | The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be very slow. Conversely, if it is too high, it can lead to decomposition of reactants or products.[4] Experiment with a range of temperatures to find the optimum for your specific catalytic system. |
| Insufficient Reaction Time | Pechmann condensations can be slow, especially with deactivated phenols. Monitor the reaction progress by TLC until the starting materials are consumed.[1] |
| Impure Reactants | Impurities in the 4-chlorophenol or the β-ketoester can inhibit the reaction. Ensure the purity of your starting materials, and purify them if necessary.[1] |
Issue 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Troubleshooting Strategy |
| Charring or Polymerization | This is often caused by excessively high temperatures or the use of a very strong acid catalyst.[4] Try lowering the reaction temperature or using a milder catalyst. Adding the reactants slowly to the acid can also help to control the initial exotherm. |
| Formation of Chromone Isomers | Under certain conditions, particularly with phosphorus pentoxide as the catalyst, the Simonis chromone cyclization can occur, leading to the formation of a chromone isomer instead of a coumarin.[2] Ensure you are using a catalyst that favors the Pechmann pathway. |
| Self-Condensation of β-Ketoester | At high temperatures, the β-ketoester can undergo self-condensation. This can be minimized by using an excess of the phenol or by adding the β-ketoester portion-wise to the reaction mixture. |
Experimental Protocols & Methodologies
Protocol 1: Pechmann Condensation for 7-Chloro-4-methyl-2H-chromen-2-one
This protocol is a representative procedure based on established methodologies for the Pechmann condensation.[5][7][8]
Materials:
-
4-Chlorophenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add 4-chlorophenol to concentrated sulfuric acid at 0-5 °C (ice bath) with continuous stirring.
-
Slowly add ethyl acetoacetate to the mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
A precipitate of the crude product should form. Allow the mixture to stir for an additional hour to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from ethanol or an ethanol-water mixture to obtain pure 7-Chloro-4-methyl-2H-chromen-2-one.
Workflow for Pechmann Condensation
Caption: Workflow for the synthesis and purification of 7-Chloro-4-methyl-2H-chromen-2-one.
Characterization Data for 7-Chloro-4-methyl-2H-chromen-2-one
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity. Below is a summary of expected spectroscopic data based on closely related compounds.[9][10][11][12][13][14]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the vinylic proton at the 3-position, and the methyl group at the 4-position. The chemical shifts and coupling constants will be characteristic of the coumarin ring system. |
| ¹³C NMR | Resonances for the carbonyl carbon of the lactone, the carbon atoms of the aromatic ring, the vinylic carbons, and the methyl carbon. |
| IR Spectroscopy | A strong absorption band for the lactone carbonyl group (typically around 1720-1740 cm⁻¹), and characteristic bands for the aromatic ring and C-Cl bond.[9] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 7-Chloro-4-methyl-2H-chromen-2-one (C₁₀H₇ClO₂), along with a characteristic isotopic pattern for the chlorine atom. |
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jetir.org [jetir.org]
- 6. rsc.org [rsc.org]
- 7. scispace.com [scispace.com]
- 8. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 9. (7-Chloro-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aseestant.ceon.rs [aseestant.ceon.rs]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. repository.ias.ac.in [repository.ias.ac.in]
Technical Support Center: Purification of 7-Chloro-2H-chromen-2-one by Recrystallization
Welcome to the technical support center for the purification of 7-Chloro-2H-chromen-2-one. As a key intermediate in the synthesis of various bioactive molecules and materials, achieving high purity of this coumarin derivative is paramount. This guide is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights into the recrystallization process. Here, we move beyond simple instructions to explain the causality behind each step, empowering you to troubleshoot and optimize your purification workflow effectively.
Troubleshooting Guide: Resolving Common Recrystallization Issues
This section addresses specific experimental challenges in a direct question-and-answer format, providing both diagnostic advice and corrective actions.
Q1: My compound has "oiled out," forming a liquid layer instead of crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solute's melting point or when the solution becomes supersaturated too quickly. The resulting oil is an impure liquid state of your compound.
-
Causality: The high concentration of the solute and impurities lowers the mixture's melting point. If this temperature is below the boiling point of your solvent, the compound will melt before it can form a crystal lattice. This is a common issue with heterocyclic compounds, especially when significant impurities are present.[1][2]
-
Immediate Corrective Actions:
-
Re-heat the solution to dissolve the oil completely.
-
Add a small amount (1-5% of the total volume) of additional hot solvent to reduce the saturation level.[1]
-
Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool. Slow cooling is critical for allowing molecules to orient themselves properly into a crystal lattice.[2]
-
If using a mixed-solvent system, add more of the "good" solvent (in which the compound is more soluble) to dissolve the oil, then proceed with a slower addition of the "poor" solvent.
-
Q2: No crystals are forming, even after the solution has cooled completely and been left to stand. What should I do?
A2: This is a classic case of a supersaturated solution that lacks a nucleation point for crystal growth to begin.[2] It can also be caused by using an excessive amount of solvent.
-
Causality: Crystal formation is not a spontaneous process; it requires an initial "seed" or surface to initiate lattice formation. Without this, the compound can remain dissolved in a metastable supersaturated state.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus.[1][3] The microscopic imperfections in the glass provide nucleation sites.
-
Seed Crystals: If available, add a single, tiny crystal of pure this compound to the solution. This provides a perfect template for further crystal growth.[1][3]
-
-
Address Excess Solvent: If nucleation techniques fail, you have likely used too much solvent.[2][3] Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or a rotary evaporator. Allow the concentrated solution to cool again.
-
Drastic Cooling: As a last resort, place the flask in an ice-salt bath to dramatically lower the temperature, which may force precipitation.[2] Note that crystals formed this way may be smaller and less pure.
-
Q3: My final yield of recrystallized product is very low. How can I improve recovery?
A3: A low yield is typically due to one of two main factors: using too much solvent or the compound having significant solubility in the cold solvent.[1]
-
Causality: The goal of recrystallization is to exploit solubility differences. However, some amount of the compound will always remain in the "mother liquor" after cooling. Using an excessive volume of solvent magnifies this loss.
-
Optimization Strategies:
-
Minimize Solvent: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude compound.[1] Work in small solvent additions.
-
Recover from Mother Liquor: Before discarding the filtrate (mother liquor), reduce its volume by about 50% via rotary evaporation. Cool this concentrated solution to see if a second crop of crystals forms. This second crop may be less pure and require a separate recrystallization.[1]
-
Change Solvent System: Select a solvent in which your compound has very poor solubility at low temperatures. This might involve switching to a different single solvent or developing a co-solvent system.[1]
-
Ensure Complete Cooling: Maximize precipitation by cooling the flask in an ice bath for at least 30 minutes before filtration.[1]
-
Q4: The crystals formed very rapidly into a fine powder or small needles. Are they pure?
A4: Rapid crystallization, often called "crashing out," is undesirable because it tends to trap impurities within the rapidly forming crystal lattice, negating the purification effect.[3]
-
Causality: Slow crystal growth is selective, allowing only the correct molecules to fit into the lattice. Fast growth is non-selective and can physically trap solvent and impurities.
-
Procedural Adjustments:
-
Re-dissolve and Dilute: Re-heat the flask to re-dissolve the solid. Add a small excess of hot solvent (e.g., 5-10% more) to ensure the compound does not immediately crash out upon removal from heat.[3]
-
Slow Down Cooling: Insulate the flask to ensure a very gradual temperature drop. Do not place the hot flask directly onto a cold benchtop or into an ice bath. Allow it to cool to room temperature undisturbed first.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the ideal solvent for recrystallizing this compound?
A1: The perfect solvent follows the "like dissolves like" principle but with a critical temperature dependence. The ideal solvent should:
-
Completely dissolve this compound when hot (near the solvent's boiling point).
-
Have very low solubility for this compound when cold (at room temperature or in an ice bath).
-
Either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor after cooling.
-
Be chemically inert, not reacting with the compound.
-
Be sufficiently volatile to be easily removed from the final crystals.
For coumarin derivatives, common starting points are alcohols (ethanol, methanol), esters (ethyl acetate), and chlorinated solvents (dichloromethane).[4][5] A solubility study on a related compound, 3-acetyl-7-chloro-4-hydroxy-2H-chromen-2-one, showed good solubility in methanol and ethanol, making them excellent candidates to test.[6]
Q2: What is a mixed-solvent system and when is it necessary?
A2: A mixed-solvent system (or co-solvent system) is used when no single solvent has the ideal solubility properties. It involves pairing a "good" solvent (in which the compound is highly soluble) with a "poor" solvent (in which the compound is nearly insoluble).[1]
-
When to Use: You would use this system if your compound is extremely soluble in one solvent (like dichloromethane) even when cold, and insoluble in another (like hexane) even when hot.
-
How it Works: The crude compound is dissolved in a minimal amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to re-clarify the solution, which is then cooled slowly to induce crystallization.[5]
Q3: How can I assess the purity of my final product?
A3: Purity assessment is a self-validating step crucial for trustworthiness.
-
Melting Point Analysis: A pure crystalline solid has a sharp, narrow melting point range (typically < 2°C). Impurities broaden and depress the melting point. Compare your experimental value to the literature value for this compound.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on the same TLC plate. After developing in an appropriate solvent system (e.g., hexane:ethyl acetate), the purified sample should show a single, distinct spot, while the crude lane may show multiple spots.
-
Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, obtain ¹H NMR, ¹³C NMR, or IR spectra and compare them against reference data.[7]
Q4: What are the likely impurities from the synthesis of this compound?
A4: Impurities depend on the synthetic route. If using a Pechmann condensation, unreacted starting materials like 4-chlororesorcinol or the β-ketoester are common impurities.[8] If the synthesis involves chlorination of a hydroxycoumarin using a reagent like phosphorus oxychloride (POCl₃), residual starting material or side products from incomplete reaction could be present.[9] These impurities are often more polar than the desired product and can sometimes be removed by recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol provides a detailed methodology for the purification process.
-
Solvent Selection: Based on preliminary tests, ethanol is often a suitable solvent. Place a small amount of crude product in a test tube and add ethanol dropwise. Heat to boiling. If it dissolves completely and then precipitates upon cooling, it is a good candidate.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a boiling chip.
-
Add Hot Solvent: On a hot plate in a fume hood, bring a separate beaker of the chosen solvent (e.g., ethanol) to a boil. Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition. Continue adding just enough hot solvent until the compound completely dissolves.[1]
-
Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip), and then gently reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and leave it undisturbed on an insulated surface to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals completely. This can be done by leaving them in the Büchner funnel with the vacuum running for some time, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Purity & Yield Assessment: Weigh the dried, pure product to calculate the percent recovery. Determine the melting point to assess purity.
Data Summary: Solvent Selection
| Solvent | Boiling Point (°C) | Rationale & Use Case | Potential Issues |
| Ethanol | 78 | Good general-purpose solvent for moderately polar compounds like coumarins. High solubility when hot, lower when cold.[5] | May not be suitable if impurities have similar solubility profiles. |
| Methanol | 65 | Similar to ethanol but more polar and has a lower boiling point.[6] | Higher solubility of some polar impurities. |
| Ethyl Acetate | 77 | Good for compounds of intermediate polarity. Often used in mixed systems with hexane.[5] | Can be too good a solvent, leading to lower recovery. |
| Toluene | 111 | Good for less polar compounds or when a higher temperature is needed for dissolution. | High boiling point makes it harder to remove from final product. |
| Dichloromethane / Hexane | 40 / 69 | A common mixed-solvent system. Dichloromethane is the "good" solvent, hexane is the "poor" solvent.[1] | Requires careful, dropwise addition of hexane to avoid oiling out. |
Recrystallization Workflow
Caption: Workflow for the purification of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst for Pechmann Synthesis of 7-Chloro-4-Methylcoumarin
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of coumarin derivatives, with a specific focus on optimizing the catalytic Pechmann condensation for 7-chloro-4-methylcoumarin. Here, we move beyond mere protocols to explore the underlying principles that govern this reaction, empowering you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pechmann condensation, and how does a catalyst influence it?
The Pechmann condensation is a classic acid-catalyzed reaction for synthesizing coumarins from a phenol and a β-ketoester.[1][2][3] The reaction proceeds through a sequence of steps: transesterification, intramolecular hydroxyalkylation (a Friedel-Crafts-type reaction), and dehydration.[1]
An acid catalyst is essential as it protonates the carbonyl groups of the β-ketoester, activating them for nucleophilic attack. This activation is the critical first step. The catalyst facilitates both the initial transesterification between the phenol and the β-ketoester and the subsequent intramolecular cyclization onto the aromatic ring.[4][5] The choice and strength of the acid catalyst significantly impact reaction rates and yields.[2]
Caption: Figure 1: Catalytic Mechanism of Pechmann Condensation
Q2: How does the chloro-substituent on the resorcinol ring affect catalyst selection for the synthesis of 7-chloro-4-methylcoumarin?
The electronic nature of the phenol is a critical factor.[6] 4-chlororesorcinol has two powerful electron-donating hydroxyl (-OH) groups and one moderately electron-withdrawing chloro (-Cl) group. The hydroxyl groups are activating and direct the electrophilic attack to the ortho and para positions. In this case, cyclization occurs ortho to one of the hydroxyl groups. While the chloro group is deactivating, the overall high activation provided by the two hydroxyl groups means that harsh conditions often seen with simple phenols are not necessary.[2]
However, compared to unsubstituted resorcinol, the reaction may require a slightly more active catalyst or longer reaction times to achieve high yields. Mild Lewis acids or solid acid catalysts are often preferred to minimize side reactions.
Q3: What are the pros and cons of homogeneous vs. heterogeneous catalysts for this synthesis?
This is a crucial experimental design choice that balances activity, selectivity, and practicality.
| Catalyst Type | Advantages | Disadvantages | Examples |
| Homogeneous | High activity, good contact with reactants, well-understood mechanisms. | Difficult to separate from the reaction mixture, often corrosive (e.g., H₂SO₄), generates significant acidic waste, not reusable.[7] | H₂SO₄, HCl, P₂O₅, FeCl₃, AlCl₃[8] |
| Heterogeneous | Easy separation (filtration), reusable and recyclable, reduced corrosion and waste, often environmentally friendlier ("greener").[8][9] | Potentially lower activity due to mass transfer limitations, can be more expensive initially, may require activation. | Amberlyst-15[8][10], Sulfated Zirconia[11], Zeolites[12], Ti-doped ZnO NPs[13][14] |
For industrial applications and green chemistry initiatives, heterogeneous catalysts are increasingly favored.[15][16] Their reusability and the simplification of the product work-up process are significant advantages.[7]
Q4: Is a solvent necessary? What are the benefits of running the Pechmann condensation under solvent-free conditions?
Many modern protocols for the Pechmann condensation are performed under solvent-free conditions.[9][17][18]
Key Benefits of Solvent-Free Synthesis:
-
Higher Reaction Rates: Increased concentration of reactants can lead to faster reactions.
-
Environmental Friendliness: Reduces or eliminates volatile organic compounds (VOCs).
-
Simplified Work-up: The product often crystallizes upon cooling, simplifying purification.
-
Cost-Effectiveness: Eliminates the cost of purchasing and disposing of solvents.
Solvent-free conditions, often combined with microwave irradiation, can dramatically reduce reaction times and improve yields.[11][12] However, it's essential to ensure proper mixing and temperature control to avoid localized overheating and charring.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 7-chloro-4-methylcoumarin and provides actionable solutions.
Problem 1: Low or No Product Yield
Question: My reaction is giving a very low yield, or I'm not isolating any of the desired 7-chloro-4-methylcoumarin. What are the likely causes and solutions?
This is the most common issue and can stem from several factors. A systematic approach is key.
Caption: Figure 2: Troubleshooting Workflow for Low Yield
Potential Cause A: Catalyst Inactivity or Inappropriateness
-
The "Why": The catalyst is the engine of the reaction. If it's inactive, improperly loaded, or simply not strong enough to promote the reaction with the chloro-substituted phenol, the reaction will fail. Heterogeneous catalysts can become "poisoned" by impurities or lose activity after multiple cycles.
-
Solution:
-
Verify Catalyst Activity: If using a recycled heterogeneous catalyst, try a fresh batch. If using a homogeneous acid like H₂SO₄, ensure it has not absorbed atmospheric moisture, which would dilute it.
-
Optimize Catalyst Loading: A common starting point is 10 mol%.[8][13] Try increasing the loading to 15 mol%. If there's no improvement, the issue lies elsewhere.[14]
-
Change Catalyst Type: If a mild catalyst (e.g., Amberlyst-15) is failing, consider a stronger one. For laboratory scale, concentrated H₂SO₄ is a reliable, albeit aggressive, choice.[19] For a greener approach, nano-crystalline sulfated-zirconia is a highly active solid acid.[11]
-
Potential Cause B: Sub-optimal Reaction Temperature
-
The "Why": Condensation reactions have a significant activation energy barrier. Insufficient thermal energy will result in a sluggish or stalled reaction. Conversely, excessive heat can cause decomposition of reactants or products and lead to side reactions.[20]
-
Solution:
-
Increase Temperature: For solvent-free conditions, a typical range is 110-150°C.[10][11][20] If your reaction at 110°C is slow, incrementally increase the temperature to 130°C and monitor progress via Thin Layer Chromatography (TLC).
-
Monitor for Degradation: If you observe darkening/charring of the reaction mixture at higher temperatures, it indicates degradation. In this case, a more active catalyst at a lower temperature is the better strategy.
-
Problem 2: Formation of Impurities and Side Products
Question: My final product is impure, and I'm seeing multiple spots on my TLC plate. What are these side products and how can I avoid them?
Potential Cause A: Chromone Formation (Simonis Reaction)
-
The "Why": Under certain conditions, particularly with strong dehydrating agents like phosphorus pentoxide (P₂O₅), the reaction can favor the formation of a chromone isomer instead of a coumarin.[1][6] This is known as the Simonis chromone cyclization.
-
Solution:
-
Avoid Harsh Dehydrating Agents: Stick to catalysts like H₂SO₄, sulfated zirconia, or Amberlyst-15, which are less prone to promoting the Simonis pathway.
-
Control Temperature: High temperatures can sometimes favor isomer formation. Find the minimum temperature required for a reasonable reaction rate.
-
Potential Cause B: Self-Condensation of Ethyl Acetoacetate
-
The "Why": Under strong acid catalysis and heat, β-ketoesters can undergo self-condensation to form products like dehydroacetic acid.
-
Solution:
-
Control Reactant Stoichiometry: Use a slight excess of the phenol (e.g., 1.1 equivalents) to ensure the ketoester is consumed preferentially in the Pechmann reaction.
-
Gradual Addition: In some cases, adding the ethyl acetoacetate slowly to the heated mixture of the phenol and catalyst can minimize its self-condensation.
-
Problem 3: Difficult Product Isolation
Question: The reaction seems to work (TLC shows product), but I'm struggling to isolate a pure, solid product.
Potential Cause: Oily Product or Incomplete Precipitation
-
The "Why": Even if the product is a solid at room temperature, impurities can form a eutectic mixture, causing it to "oil out." Alternatively, the work-up procedure may not be optimized for complete precipitation.
-
Solution:
-
Optimize Precipitation: After quenching the reaction by pouring it into ice-water, stir vigorously for an extended period (30-60 minutes) to promote crystallization.
-
pH Adjustment: The phenolic hydroxyl group on the coumarin product is acidic. Ensure the aqueous solution is acidic enough during work-up to keep the product protonated and insoluble.
-
Recrystallization: This is the most critical step for purification. A solvent system like aqueous ethanol is often effective.[19] Test various solvents (ethanol, methanol, isopropanol, ethyl acetate/hexane) to find one that provides good solubility at high temperatures and poor solubility when cold.
-
Experimental Protocol: Heterogeneous Catalyst Screening
This protocol provides a framework for optimizing a solid acid catalyst for the synthesis of 7-chloro-4-methylcoumarin under solvent-free conditions.
Objective: To determine the optimal catalyst and temperature for the reaction of 4-chlororesorcinol with ethyl acetoacetate.
Materials:
-
4-Chlororesorcinol (1.0 eq)
-
Ethyl acetoacetate (1.05 eq)
-
Catalyst A: Amberlyst-15 (10 mol%)
-
Catalyst B: Sulfated Zirconia (10 mol%)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
TLC plates (Silica gel 60 F₂₅₄)
-
Mobile Phase for TLC (e.g., 3:1 Hexane:Ethyl Acetate)
-
Ice, deionized water, ethanol
Procedure:
-
Reaction Setup: In three separate reaction vials, add 4-chlororesorcinol (e.g., 200 mg, 1.38 mmol).
-
To Vial 1, add Catalyst A (e.g., 10 mol%).
-
To Vial 2, add Catalyst B (e.g., 10 mol%).
-
Vial 3 will be a no-catalyst control.
-
-
Reactant Addition: To each vial, add ethyl acetoacetate (e.g., 189 mg, 1.45 mmol, 1.05 eq).
-
Heating and Monitoring: Place all vials in a pre-heated block at 120°C. Stir vigorously. Take a small aliquot from each reaction every 30 minutes and spot on a TLC plate to monitor the disappearance of the starting material and the formation of the product.
-
Temperature Optimization: Based on the results at 120°C, repeat the experiment with the most promising catalyst at 140°C to see if the reaction rate can be improved without significant side product formation.
-
Work-up (for a larger scale prep):
-
Allow the reaction mixture to cool to approximately 60-70°C.
-
Carefully pour the mixture into a beaker containing 50 mL of ice-cold water while stirring vigorously.
-
Continue stirring for 30 minutes. A precipitate should form.
-
Isolate the crude solid product by vacuum filtration, washing the filter cake with cold water.
-
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., 9:1 water:ethanol) to obtain the pure 7-chloro-4-methylcoumarin. Dry the final product under vacuum.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. ijsart.com [ijsart.com]
- 4. Pechmann Condensation [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. organicreactions.org [organicreactions.org]
- 7. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iiste.org [iiste.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 12. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. COUMARIN SYNTHESIS <i>via</i> PECHMANN CONDENSATION: TOWARD A GREENER ERA | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. A new and highly efficient approach to the synthesis of coumarin and its derivatives | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 19. jetir.org [jetir.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection for Efficient Synthesis of 7-Chloro-2H-chromen-2-one
Welcome to the technical support center for the synthesis of 7-Chloro-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection in the synthesis of this important coumarin derivative. Here, we provide in-depth, experience-driven advice in a question-and-answer format to address common challenges and optimize your synthetic protocols.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions related to solvent choice.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound via the Pechmann condensation of 4-chlorophenol and ethyl acetoacetate, but I'm getting a very low yield. What could be the cause and how can I improve it?
Answer:
Low yields in the Pechmann condensation are a frequent challenge, often directly linked to the reaction conditions, particularly the choice of solvent and catalyst.[1]
Probable Causes & Solutions:
-
Inappropriate Solvent Polarity: The Pechmann condensation is highly sensitive to the polarity of the solvent. While polar solvents might seem intuitive for dissolving the reactants, they can sometimes hinder the reaction. Non-polar solvents like toluene have been shown to be more effective in some cases. This is because they can reduce the formation of hydrogen bonds in the phenol derivative and facilitate the removal of water and ethanol byproducts through azeotropic distillation.[2]
-
Suboptimal Reaction Temperature: The reaction may require elevated temperatures to proceed efficiently. If you are using a low-boiling point solvent, you might not be reaching the necessary temperature for the condensation to occur at a reasonable rate. Consider switching to a higher-boiling point solvent like nitrobenzene, or explore solvent-free conditions at elevated temperatures.[3]
-
Catalyst Inactivity: The acidic catalyst is crucial for the reaction. If you are using a solid acid catalyst, its activity can be influenced by the solvent. For instance, a catalyst with a high surface polarity might be poisoned by water molecules, which are byproducts of the reaction.[2] In such cases, a nonpolar solvent that helps remove water can enhance catalyst performance.
-
Solvent-Free Conditions: Several studies have demonstrated that conducting the Pechmann condensation under solvent-free conditions, often with microwave irradiation, can significantly improve yields and reduce reaction times.[4][5] This approach avoids solvent-related issues altogether and can be a highly efficient alternative.
Issue 2: Formation of Significant Byproducts and Purification Difficulties
Question: My synthesis of this compound is producing a complex mixture of products, making purification by recrystallization difficult. How can the solvent choice help in minimizing byproducts?
Answer:
The formation of byproducts is a common issue that can often be mitigated by a judicious choice of solvent and reaction conditions.
Probable Causes & Solutions:
-
Side Reactions Promoted by the Solvent: The solvent can influence the reaction pathway. In some cases, the solvent may participate in or promote side reactions. For instance, protic solvents could potentially interfere with the intermediates of the condensation reaction.
-
Optimizing for Selectivity: Different synthetic routes, such as the Knoevenagel condensation, offer alternative pathways to coumarins.[6][7][8] The choice of solvent in these reactions is critical for achieving high selectivity. For the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound, solvents like ethanol or even water, in the presence of a suitable catalyst like piperidine, can provide good yields.[6] Optimization studies have shown that for certain Knoevenagel condensations leading to coumarins, toluene with piperidine as a catalyst can be an optimal system.[6]
-
Recrystallization Solvent: The difficulty in purification points to the need for an effective recrystallization solvent system. For coumarin derivatives, mixed solvent systems are often effective. For example, aqueous ethanol or aqueous methanol have been successfully used for the recrystallization of similar coumarins.[9] Experimenting with different solvent ratios is key to finding the optimal conditions for obtaining pure crystals. A mixture of ethanol and chloroform has also been reported for the recrystallization of a derivative of this compound.[10]
Issue 3: Reaction Stalls or Proceeds Very Slowly
Question: My attempt to synthesize this compound seems to have stalled, with starting material remaining even after prolonged reaction times. Could the solvent be the issue?
Answer:
A stalled reaction is a clear indication that the reaction conditions are not optimal. The solvent plays a crucial role in reaction kinetics.
Probable Causes & Solutions:
-
Poor Solubility of Reactants: If your reactants are not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction rate will be significantly reduced. Ensure you are using a solvent that can dissolve the starting materials effectively.
-
Insufficient Reaction Temperature: As mentioned earlier, a low-boiling point solvent may not allow the reaction to reach the activation energy required for a reasonable rate. Consider a higher-boiling solvent or solvent-free conditions.
-
Solvent Effects on Reaction Intermediates: The solvent can stabilize or destabilize transition states and intermediates, directly impacting the reaction rate. Theoretical studies on the Pechmann condensation suggest that the reaction proceeds through an oxo-form rather than an enolic-form of the β-ketoester.[1] The solvent can influence this keto-enol equilibrium. Slow kinetics have been observed in both polar (nitrobenzene) and non-polar (toluene) solvents, suggesting that bulk diffusion of reactants can be a limiting factor, and solvent-free conditions might be advantageous.[11]
-
Alternative Energy Sources: Microwave irradiation has been shown to dramatically reduce reaction times in coumarin synthesis, including the Pechmann and Knoevenagel condensations, often under solvent-free conditions.[5][7][12] This is due to efficient and rapid heating of the reaction mixture.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding solvent selection for the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound, and how does solvent choice differ for each?
A1: The most common methods for synthesizing the coumarin scaffold are the Pechmann condensation, Perkin reaction, and Knoevenagel condensation.[9][13]
-
Pechmann Condensation: This method involves the reaction of a phenol with a β-ketoester under acidic conditions.[1][14] As discussed, solvent choice is critical. While traditionally performed in protic acids like sulfuric acid which also acts as the catalyst, modern approaches often use solid acid catalysts where the choice of an inert, and often non-polar, solvent like toluene can be beneficial.[2] Environmentally friendly ionic liquids have also been employed as both solvent and catalyst.[15] Solvent-free conditions are increasingly popular for their efficiency and green credentials.[4][5]
-
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[16][17][18] For the synthesis of coumarins, salicylaldehyde is used.[18] The reaction is often carried out using the sodium salt of the carboxylic acid corresponding to the anhydride, and the anhydride itself can sometimes act as the solvent, or a high-boiling inert solvent may be used.
-
Knoevenagel Condensation: This involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base.[8] A range of solvents can be used, from polar protic solvents like ethanol to non-polar aprotic solvents like toluene.[6] The choice often depends on the specific reactants and the catalyst being used. Solvent-free conditions with microwave irradiation have also proven highly effective for this reaction.[7]
Q2: How does the polarity of the solvent affect the synthesis of this compound?
A2: Solvent polarity can influence the synthesis in several ways:
-
Solubility of Reactants: The solvent must be able to dissolve the reactants to a sufficient extent for the reaction to occur.
-
Stabilization of Intermediates and Transition States: Polar solvents can stabilize charged intermediates and transition states, which can either accelerate or decelerate a reaction depending on the mechanism.
-
Influence on Reaction Mechanism: As seen in the Pechmann condensation, the solvent can affect the keto-enol tautomerism of the β-ketoester, which is a key mechanistic step.[11]
-
Product Isolation: The polarity of the solvent will also determine the ease of product precipitation and the choice of a suitable recrystallization solvent system.
Q3: Are there any "green" solvent alternatives for the synthesis of this compound?
A3: Yes, there is a significant drive towards greener synthetic methods in chemistry. For coumarin synthesis, several greener alternatives are being explored:
-
Solvent-Free Synthesis: As highlighted multiple times, performing the reaction without a solvent, often assisted by microwave irradiation, is a very effective green approach.[4][5] This minimizes waste and often leads to higher yields and shorter reaction times.
-
Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure. They can act as both catalysts and solvents and are often recyclable.[15] Chloroaluminate ionic liquids have been used for the Pechmann condensation.[15]
-
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable and inexpensive. A DES composed of choline chloride and L-(+)-tartaric acid has been successfully used for the Pechmann condensation.[19]
-
Water: For certain reactions like the Knoevenagel condensation, water can be used as a green solvent, especially with the aid of a suitable catalyst.[6]
Q4: What is a recommended starting point for solvent selection for a novel synthesis of a this compound derivative?
A4: A good starting point would be to consider the chosen synthetic route and look for literature precedents for similar coumarin syntheses.
-
Literature Review: Search for the synthesis of coumarins with similar substitution patterns to identify successful solvent systems.
-
Solvent-Free Conditions: Given the numerous reports of improved yields and reaction times, starting with a solvent-free approach, possibly with microwave heating, is highly recommended.[4][5]
-
Systematic Screening: If a solvent is necessary, perform a small-scale screening of a few representative solvents with varying polarities (e.g., a non-polar solvent like toluene, a polar aprotic solvent like DMF or acetonitrile, and a polar protic solvent like ethanol).
-
Consider the Catalyst: The choice of solvent should be compatible with the catalyst. For example, if using a moisture-sensitive Lewis acid, a dry, aprotic solvent is essential.
Experimental Protocols & Data
Optimized Protocol: Pechmann Condensation for this compound under Solvent-Free Conditions
This protocol is a recommended starting point based on the efficiency of solvent-free methods.
Materials:
-
4-Chlorophenol
-
Ethyl acetoacetate
-
Amberlyst-15 (or another suitable solid acid catalyst)
Procedure:
-
In a microwave-safe reaction vessel, combine 4-chlorophenol (1 equivalent), ethyl acetoacetate (1.1 equivalents), and Amberlyst-15 (catalytic amount, e.g., 20 mol%).
-
Thoroughly mix the reactants.
-
Place the vessel in a microwave reactor and irradiate at a suitable temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the crude product in a suitable solvent like ethyl acetate and filter to remove the solid catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Data Summary: Solvent Effects on Pechmann Condensation Yield
The following table summarizes literature findings on the effect of different solvents on the yield of coumarin synthesis via the Pechmann reaction.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitrobenzene | H₂SO₄ | 120 | 4 | 25 | [3] |
| Toluene | H₂SO₄ | 120 | 15 | 34 | [3] |
| Solvent-free | H₂SO₄ | 120 | 4 | 51 | [3] |
| Solvent-free | H₂SO₄ | 150 | 4 | 76 | [3] |
| Solvent-free | FeF₃ (Microwave) | - | 0.12 | 85-95 | [5] |
| Ionic Liquid | [bmim]Cl·2AlCl₃ | Room Temp | 0.5-1 | 88-94 | [15] |
| Deep Eutectic Solvent | ChCl/L-(+)-TA | 110 | 0.17 | 98 | [19] |
Visualizations
Logical Workflow for Solvent Selection
Caption: Decision workflow for solvent selection in the synthesis of this compound.
Pechmann Condensation Mechanism
Caption: Simplified mechanism of the Pechmann condensation for coumarin synthesis.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. old.rrjournals.com [old.rrjournals.com]
- 10. (7-Chloro-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sid.ir [sid.ir]
- 13. biomedres.us [biomedres.us]
- 14. Pechmann Condensation [organic-chemistry.org]
- 15. Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid [organic-chemistry.org]
- 16. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 17. longdom.org [longdom.org]
- 18. Perkin reaction - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
Stability of 7-Chloro-2H-chromen-2-one under acidic or basic conditions
Welcome to the technical support guide for 7-Chloro-2H-chromen-2-one (CAS No. 19063-57-1). This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this versatile synthetic intermediate. Understanding its behavior under various chemical conditions is paramount for successful experimental design, ensuring reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound is generally stable under neutral (pH ~7) and mildly acidic (pH 4-6) aqueous conditions at ambient temperature for typical experimental durations. However, its stability is significantly compromised under basic (alkaline) conditions (pH > 8), where it becomes susceptible to hydrolysis. Storage of the solid material should be in a cool, dry, dark place. Stock solutions are best prepared in anhydrous aprotic solvents like DMSO or ethanol and stored under inert gas if long-term stability is required.
Q2: What occurs when this compound is exposed to basic conditions?
Under basic conditions, the compound undergoes rapid, hydroxyl-ion-catalyzed hydrolysis.[1] This reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon of the lactone ring. This opens the ring to form a water-soluble salt of cis-4-chloro-2-hydroxy-cinnamic acid (a coumarinate salt).[2] This transformation is often irreversible under sustained basic conditions, as the cis isomer can convert to the more thermodynamically stable trans isomer.
Q3: Is the degradation of the coumarin ring reversible?
The initial ring-opening is, in principle, reversible. If the solution of the cis-coumarinate salt is carefully and promptly acidified, the resulting carboxylic acid can undergo intramolecular cyclization (lactonization) to reform the this compound.[2] However, the window for efficient reversal is narrow. Prolonged exposure to basic conditions or heating can lead to isomerization and other side reactions, making the process practically irreversible.
Q4: How does the 7-chloro substituent influence the molecule's stability compared to unsubstituted coumarin?
The chlorine atom at the 7-position acts as an electron-withdrawing group (EWG) through induction. This effect decreases the electron density across the fused ring system, including the carbonyl group of the lactone. The increased electrophilicity (positive character) of the carbonyl carbon makes it a more favorable target for nucleophilic attack by hydroxide ions. Consequently, this compound is expected to undergo base-catalyzed hydrolysis more readily than its unsubstituted coumarin counterpart.[1]
Q5: What are the primary degradation products I should expect to see?
Under basic hydrolysis, the primary degradation product is the salt of cis-4-chloro-2-hydroxy-cinnamic acid. In analytical techniques like Reverse-Phase HPLC (RP-HPLC), this ring-opened product will be significantly more polar than the parent compound and will thus have a much shorter retention time.
Troubleshooting Guide for Experimental Issues
Issue 1: My reaction, which is run in a basic buffer (e.g., carbonate buffer, pH 9.5), shows a low or inconsistent yield of the desired product.
-
Probable Cause: Your starting material, this compound, is likely degrading via hydrolysis before it can fully react. The rate of hydrolysis is significant at pH values above 8 and increases with temperature and time.
-
Recommended Solution:
-
pH Optimization: If your reaction chemistry permits, lower the pH to below 8. A pH of 7.0-7.5 is often a safe compromise.
-
Minimize Exposure Time: Add the this compound to the basic reaction mixture at the last possible moment.
-
Temperature Control: Run the reaction at the lowest feasible temperature to slow the rate of hydrolysis.
-
Solvent System: Consider using a biphasic system or a polar aprotic solvent with a non-nucleophilic base (e.g., DBU, DIPEA) instead of an aqueous buffer if your reactants are compatible.
-
Issue 2: During HPLC analysis of my sample, I observe a new, early-eluting peak that grows over time, while my starting material peak decreases.
-
Probable Cause: This is a classic sign of degradation. The early-eluting peak corresponds to the more polar, ring-opened carboxylate hydrolysis product. The parent compound is hydrophobic and has a longer retention time on a C18 column.
-
Recommended Solution:
-
Confirm Identity: If you have access to LC-MS, analyze the new peak. Its mass should correspond to the hydrolyzed form (M+18 of the parent compound).
-
Kinetic Monitoring: This observation indicates an ongoing stability issue in your sample's formulation or solvent. Use the HPLC data to run a time-course stability study (see protocol below) to quantify the degradation rate under your specific conditions.
-
Sample Preparation: Ensure your HPLC mobile phase is not strongly basic and that samples are analyzed promptly after preparation. If samples are dissolved in an aqueous buffer for analysis, ensure it is neutral or slightly acidic.
-
Issue 3: The fluorescence of my this compound-based probe decreases or disappears upon addition to my biological assay medium.
-
Probable Cause: The characteristic fluorescence of the coumarin scaffold is dependent on the intact, planar lactone ring structure.[3] When the ring is hydrolyzed under basic conditions, the resulting non-cyclic structure loses this fluorescence. Many cell culture media are buffered to a physiological pH of ~7.4, but can become more basic upon exposure to CO2 or due to cellular metabolism.
-
Recommended Solution:
-
Verify Buffer pH: Precisely measure the pH of your final assay buffer after all components have been added.
-
Run a pH Profile: Test the fluorescence of your probe in a series of buffers across a pH range (e.g., pH 6 to 9) to understand its sensitivity.
-
Control Experiment: Incubate the probe in the assay medium without the biological sample for the duration of the experiment and measure its fluorescence to isolate chemical instability from biological effects.
-
Mechanistic Insights: The Chemistry of Degradation
The stability of this compound is dictated by the chemical reactivity of its α,β-unsaturated lactone (cyclic ester) functional group.
Base-Catalyzed Hydrolysis
This is the most significant degradation pathway researchers will encounter. It is a rapid, bimolecular nucleophilic acyl substitution reaction.
References
Preventing degradation of 7-Chloro-2H-chromen-2-one during storage
Welcome to the technical support guide for 7-Chloro-2H-chromen-2-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Here, we address common challenges and provide scientifically grounded solutions to prevent degradation.
Introduction: The Challenge of Stability
This compound, a halogenated coumarin, is a valuable scaffold in medicinal chemistry and material science. However, like many coumarin derivatives, its lactone ring system is susceptible to degradation under various environmental conditions. The presence of an electron-withdrawing chlorine atom can further influence the chemical stability of the molecule, particularly its susceptibility to nucleophilic attack and hydrolysis.[1][2] This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to maintain the purity and efficacy of your this compound samples.
Troubleshooting Guide: Diagnosing and Resolving Degradation
This section addresses specific issues you may encounter, providing a logical workflow from problem identification to resolution.
Issue 1: Inconsistent or Poor Results in Biological or Chemical Assays
You observe a loss of activity, increased background signal, or non-reproducible data from experiments using a stored solution of this compound.
-
Probable Cause: This is a primary indicator of compound degradation. The most likely degradation pathway is the hydrolysis of the lactone ring, especially if the compound was stored in a protic or aqueous solvent, or exposed to basic conditions.[3] Photodegradation is another significant possibility if the compound was not protected from light.[4]
-
Immediate Troubleshooting Steps:
-
Verify Compound Integrity: Before altering your experimental protocol, confirm the purity of your stored compound.
-
Recommended Action: Analyze a sample from your stock solution using High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[5] Compare the resulting chromatogram to a reference standard or the data from a freshly prepared solution. The appearance of new peaks or a decrease in the area of the main peak confirms degradation.
-
-
Solvent and pH Check: Review the solvent system used for storage.
-
Causality: Protic solvents (e.g., methanol, ethanol, water) can participate in hydrolysis. The presence of even trace amounts of basic contaminants can significantly accelerate the degradation of the lactone ring.[6][7] Halogenated coumarins, in particular, can exhibit increased susceptibility to hydrolysis.[3]
-
Recommended Action: If using a protic solvent, prepare fresh solutions more frequently. For longer-term storage in solution, consider aprotic solvents like anhydrous DMSO or acetonitrile.
-
-
Review Storage Conditions: Assess how the compound was stored.
-
Causality: Exposure to light can induce photodegradation, leading to the formation of various byproducts.[4] Elevated temperatures can also accelerate hydrolytic and oxidative degradation pathways.
-
Recommended Action: Always store solutions of this compound in amber vials or wrapped in aluminum foil to protect from light.[8] Store at or below the recommended temperature (see storage table below).
-
-
-
Workflow for Troubleshooting Inconsistent Results:
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Visible Changes in the Solid Compound (e.g., Color Change, Clumping)
You notice that the normally white, crystalline powder of this compound has developed a yellowish tint, has become clumpy, or appears moist.
-
Probable Cause: This often indicates exposure to moisture and possibly light. Clumping is a clear sign of water absorption. A color change may suggest slow degradation, even in the solid state, potentially initiated by light or reactive atmospheric gases.
-
Immediate Troubleshooting Steps:
-
Assess Storage Environment:
-
Causality: Hygroscopic compounds will absorb ambient moisture, which can initiate hydrolysis on the surface of the solid particles.
-
Recommended Action: Store the solid compound in a desiccator, preferably in a light-blocking container. For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.[9]
-
-
Purity Check:
-
Recommended Action: Dissolve a small amount of the suspect solid and analyze it via HPLC. Even if the visual change is minor, it's crucial to quantify the level of impurity before use.
-
-
Drying Procedure (with caution):
-
Recommended Action: If the compound is only suspected of being wet but not chemically degraded, it can be dried under a high vacuum. However, avoid heating, as this can accelerate degradation.[10] A purity check after drying is mandatory.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For maximum stability, solid this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term. | Reduces the rate of any potential solid-state degradation reactions. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | Protect from light (use amber vials or store in the dark). | Prevents photodegradation, a common pathway for coumarin compounds.[8] |
| Container | Tightly sealed, chemically inert glass vial. | Prevents contamination and moisture ingress. |
| Environment | Store inside a desiccator. | Provides an additional layer of protection against moisture. |
Q2: I need to store this compound in solution. What is the best solvent and for how long is it stable?
A2: The choice of solvent is critical for the stability of the compound in solution.
-
Recommended Solvents: Anhydrous, aprotic solvents are highly recommended for stock solutions.
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
-
Solvents to Use with Caution: Protic solvents can be used for preparing working solutions for immediate use but are not recommended for long-term storage.
-
Ethanol
-
Methanol
-
-
Aqueous Solutions: Prepare aqueous solutions fresh on the day of the experiment from a concentrated stock in an appropriate aprotic solvent (e.g., DMSO). The stability of coumarins decreases as the pH of the aqueous solution increases.[6]
-
Stability Duration: In anhydrous DMSO stored at -20°C and protected from light, this compound solutions can be stable for several weeks to months. However, it is best practice to prepare fresh solutions for sensitive applications. Recent research on halogenated coumarins recommends using freshly made (<1 h) aqueous solutions.[3]
Q3: What are the primary degradation pathways I should be aware of?
A3: The two main degradation pathways for this compound are hydrolysis and photodegradation.
-
Hydrolysis: This is the cleavage of the ester (lactone) bond in the coumarin ring. It is significantly accelerated by basic conditions, leading to the formation of a non-fluorescent coumarinic acid salt, which can further rearrange. The electron-withdrawing effect of the chlorine atom may make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.
-
Photodegradation: Exposure to UV or even ambient light can cause the molecule to undergo various photochemical reactions, including dimerization or the formation of radical species, leading to a loss of the desired compound and the formation of potentially interfering byproducts.[4]
-
Degradation Pathways Overview:
Caption: Key degradation pathways for this compound.
Q4: How can I validate the integrity of my compound before an experiment?
A4: Regular quality control is essential.
-
Primary Method (Quantitative): As mentioned, HPLC is the gold standard. A quick run can confirm the presence of a single, sharp peak at the expected retention time.
-
Secondary Method (Qualitative): Thin-Layer Chromatography (TLC) can be a rapid, qualitative check. A single spot corresponding to a reference standard suggests the compound is likely pure. The appearance of multiple spots indicates degradation or contamination.
-
Functional Check: For some applications, a simple fluorescence check can be informative. Prepare a dilute solution and measure its fluorescence on a plate reader or fluorometer.[5] A significant decrease in fluorescence intensity compared to a freshly prepared standard suggests degradation, as the hydrolyzed form is typically non-fluorescent.
By adhering to these storage and handling protocols and implementing routine quality control checks, you can ensure the integrity of your this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. isca.me [isca.me]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Coumarin | 91-64-5 [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Potential of 7-Chloro-2H-chromen-2-one and Other Coumarin Scaffolds
In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the coumarin scaffold has emerged as a promising chemotype. These naturally occurring benzopyran-2-one derivatives, and their synthetic analogues, have demonstrated a wide spectrum of biological activities, including notable antibacterial efficacy. This guide provides a comparative analysis of the antibacterial activity of 7-Chloro-2H-chromen-2-one against other coumarin derivatives, offering insights into their structure-activity relationships, mechanisms of action, and experimental evaluation.
The Antibacterial Promise of Coumarins: A Mechanistic Overview
Coumarins exert their antibacterial effects primarily by targeting bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[1][2] Specifically, they bind to the GyrB subunit of DNA gyrase, competitively inhibiting its ATPase activity.[3] This disruption of DNA supercoiling ultimately leads to bacterial cell death. The versatility of the coumarin ring allows for substitutions at various positions, significantly influencing the compound's antibacterial potency and spectrum.[4][5]
Experimental Assessment of Antibacterial Activity
To quantitatively compare the antibacterial efficacy of different coumarin derivatives, standardized in vitro methods are employed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[6][7]
Experimental Protocol: Broth Microdilution Assay
This protocol outlines the standardized procedure for determining the MIC of coumarin derivatives against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Materials:
-
Test compounds (e.g., this compound, other coumarin derivatives)
-
Bacterial strains (S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Test Compounds: Dissolve the coumarin derivatives in dimethyl sulfoxide (DMSO) to create stock solutions. Further dilute these stock solutions in CAMHB to achieve a range of test concentrations.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Microtiter Plate Setup: Add the diluted test compounds to the wells of the 96-well plate. Subsequently, add the prepared bacterial inoculum to each well. Include positive controls (bacteria and broth, no compound) and negative controls (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Comparative Antibacterial Activity of Coumarin Derivatives
The antibacterial potency of coumarins is intricately linked to the nature and position of substituents on the benzopyran-2-one core. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and a selection of other coumarin derivatives against S. aureus and E. coli.
| Coumarin Derivative | Structure | Test Organism | MIC (µg/mL) | Reference(s) |
| This compound | [Structure of this compound] | S. aureus | ND | |
| E. coli | ND | |||
| 6-Chloro-2H-chromen-2-one | [Structure of 6-Chloro-2H-chromen-2-one] | S. aureus | >1000 | [2] |
| E. coli | >1000 | [2] | ||
| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | [Structure of 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one] | S. aureus | 1500 | [1] |
| E. coli | 1500 | [1] | ||
| 4,7-Dichloro-chromen-2-one | [Structure of 4,7-Dichloro-chromen-2-one] | S. aureus | >5000 | [8] |
| E. coli | >5000 | [8] | ||
| Simple Coumarin | [Structure of Simple Coumarin] | S. aureus | >12.4 µM | [9] |
| E. coli | >12.4 µM | [9] | ||
| Umbelliferone (7-Hydroxycoumarin) | [Structure of Umbelliferone] | S. aureus | 250 | [10] |
| E. coli | 500 | [10] | ||
| Esculetin (6,7-Dihydroxycoumarin) | [Structure of Esculetin] | S. aureus | 125 | [10] |
| E. coli | 250 | [10] | ||
| Novobiocin | [Structure of Novobiocin] | S. aureus | 0.06 - 0.25 | [11] |
| E. coli | 16 - 128 | [11] |
ND: No data available in the searched literature.
Structure-Activity Relationship (SAR) Insights
The antibacterial activity of coumarins is significantly influenced by the electronic and steric properties of their substituents.
The Role of Halogenation
Impact of Other Substituents
-
Hydroxylation: The presence of hydroxyl groups, particularly at the C7 position (e.g., umbelliferone), is often associated with increased antibacterial activity.[10] Dihydroxylated coumarins, such as esculetin, tend to exhibit even greater potency.
-
Other Functional Groups: The addition of various other moieties, such as amino, nitro, and heterocyclic rings, can significantly modulate the antibacterial spectrum and potency of coumarins.[5][11] The well-known antibiotic Novobiocin, which features a complex substituent at the C7 position, demonstrates the potential for creating highly active antibacterial agents based on the coumarin scaffold.[11]
Conclusion
This compound represents a simple halogenated coumarin with potential for antibacterial activity. While direct experimental data for this specific compound is limited, the analysis of structurally related coumarins provides valuable insights. The presence of the chlorine atom at the C7 position is anticipated to contribute to its lipophilicity and potential for membrane interaction. However, based on the broader structure-activity relationship of coumarins, it is likely that the introduction of additional functional groups at other positions of the coumarin ring would be necessary to achieve potent and broad-spectrum antibacterial activity. Further experimental evaluation of this compound using standardized methods like the broth microdilution assay is warranted to definitively determine its antibacterial profile and to guide the rational design of more effective coumarin-based antibiotics.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activities with the structure-activity relationship of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ejmse.ro [ejmse.ro]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. Improved antibacterial activities of coumarin antibiotics bearing 5',5'-dialkylnoviose: biological activity of RU79115 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arabjchem.org [arabjchem.org]
A Comparative Analysis for Drug Discovery and Development: 7-Chloro-2H-chromen-2-one vs. 7-hydroxycoumarin
In the landscape of medicinal chemistry and materials science, the coumarin scaffold represents a privileged structure, forming the backbone of countless compounds with significant biological and photophysical properties. The functionalization of this core structure is a key strategy for modulating its activity and characteristics. This guide provides an in-depth comparative analysis of two closely related derivatives: 7-Chloro-2H-chromen-2-one and the ubiquitously studied 7-hydroxycoumarin (also known as Umbelliferone). We will explore how the substitution of a hydroxyl group with a chloro- group at the 7-position profoundly influences their synthesis, physicochemical properties, spectral behavior, and potential applications, offering critical insights for researchers, scientists, and drug development professionals.
Core Structural and Physicochemical Distinctions
At first glance, the two molecules are nearly identical, differing only by a single atom at the C7 position. However, this seemingly minor alteration from a hydrophilic, electron-donating hydroxyl group (-OH) to a lipophilic, electron-withdrawing chloro- group (-Cl) has significant consequences for the molecule's behavior.
The hydroxyl group in 7-hydroxycoumarin can act as both a hydrogen bond donor and acceptor, contributing to its solubility in polar solvents and its interactions with biological targets. Conversely, the chloro- group in this compound increases the molecule's lipophilicity (as indicated by a higher XLogP3 value), which can influence its membrane permeability and solubility in nonpolar environments.
| Property | This compound | 7-hydroxycoumarin (Umbelliferone) | Source(s) |
| Molecular Formula | C₉H₅ClO₂ | C₉H₆O₃ | [1],[2] |
| Molecular Weight | 180.59 g/mol | 162.14 g/mol | [1],[2] |
| CAS Number | 19063-54-8 | 93-35-6 | [1],[2] |
| Appearance | Solid | White needle-like crystals | [3],[4] |
| Melting Point | Not specified | ~230 °C (decomposes) | [4] |
| Solubility | Not specified | Soluble in alcohol, chloroform, acetic acid, and dilute alkali; slightly soluble in boiling water. | [4] |
| XLogP3 (Lipophilicity) | 2.6 | 1.6 | [1],[5] |
Table 1. Comparative Physicochemical Properties.
Synthetic Pathways: Accessibility and Strategy
The synthesis of these coumarins typically follows established condensation reactions, with the choice of starting materials being the critical differentiating factor.
7-hydroxycoumarin is most famously synthesized via the Pechmann condensation .[6] This acid-catalyzed reaction involves the condensation of a phenol (resorcinol, in this case) with a β-ketoester like ethyl acetoacetate.[6] The reaction is robust and widely used for generating a variety of 7-hydroxycoumarin derivatives.[7] Other methods include the Perkin reaction and Knoevenagel condensation.[8][9]
Caption: Generalized workflow for the Pechmann condensation synthesis of 7-hydroxycoumarins.
A Tale of Two Spectrums: Fluorescence Properties
The most dramatic difference between these two compounds lies in their photophysical behavior. 7-hydroxycoumarin is a well-known fluorophore, celebrated for its strong, pH-sensitive blue fluorescence.[10] This property arises from an efficient intramolecular charge transfer (ICT) process upon excitation, which is greatly enhanced by the electron-donating nature of the 7-hydroxyl group. Its fluorescence is highly sensitive to the solvent environment and pH, as the phenolic proton can dissociate in the excited state.[11]
-
7-hydroxycoumarin: Typically exhibits an excitation maximum around 325 nm and a strong fluorescence emission peak near 450 nm.[12][13]
In stark contrast, replacing the -OH group with a -Cl group is expected to significantly quench or alter the fluorescence. The chloro- group is electron-withdrawing (by induction) and can promote intersystem crossing (a non-radiative decay pathway) due to the heavy-atom effect, thereby reducing fluorescence quantum yield. While specific spectral data for this compound is less commonly reported in literature, its fluorescence is anticipated to be significantly weaker than that of its hydroxylated counterpart. This makes 7-hydroxycoumarin the superior choice for applications requiring fluorescent signaling.
Biological Activity and Applications: A Functional Divergence
The difference in the C7 substituent dictates a profound divergence in the biological roles and applications of these two molecules.
7-hydroxycoumarin (Umbelliferone): An Active Pharmaceutical and Research Tool
7-hydroxycoumarin is a compound of considerable interest for its broad and varied biological activities.[14] It has been investigated for:
-
Antioxidant and Anti-inflammatory Properties: It can scavenge free radicals and modulate inflammatory pathways.[14][15]
-
Antimicrobial Activity: It shows efficacy against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus.[16]
-
Anticoagulant Effects: Like many coumarins, it exhibits anticoagulant properties.[14]
-
Anti-tumor Potential: Studies have shown it can induce apoptosis and inhibit proliferation in certain cancer cell lines.[14][17]
-
Fluorescent Probes and Indicators: Its strong fluorescence is harnessed in biochemical assays to measure enzyme activity (e.g., for glycosidases and phosphatases) and as an intracellular pH indicator.[10][13][18]
-
UV-Absorbing Agent: It is used in sunscreen formulations to protect against harmful UV radiation.[10][12][19]
This compound: A Versatile Synthetic Intermediate
While less explored for its intrinsic biological activity, this compound serves a critical role as a chemical building block. The chloro- group is a versatile functional group that can be readily displaced by various nucleophiles (e.g., amines, thiols, alkoxides) in substitution reactions. This makes it a valuable intermediate for synthesizing more complex and functionally diverse coumarin derivatives. Researchers have used chloro-substituted coumarins as starting points for creating novel compounds with potential antibacterial or other pharmacological activities.[20][21]
| Application / Activity | This compound | 7-hydroxycoumarin (Umbelliferone) |
| Primary Role | Synthetic Intermediate | Biologically Active Compound / Research Tool |
| Fluorescence | Weak / Quenched (Predicted) | Strong Blue Fluorescence |
| Antioxidant | Not well-documented | Yes[14] |
| Anti-inflammatory | Not well-documented | Yes[14][15] |
| Antimicrobial | Precursor for active compounds[20] | Yes[16] |
| Anticancer | Precursor for active compounds | Yes[17] |
| Use in Assays | Limited | Widely used as a fluorescent probe[18] |
| Use in Cosmetics | Limited | Used as a UV filter in sunscreens[10] |
Table 2. Comparative Applications and Biological Activities.
Experimental Protocols for Comparative Evaluation
To provide a practical framework for comparing these compounds, we outline two key experimental protocols.
Protocol 1: Comparative Analysis of Fluorescence Properties
This protocol describes how to measure and compare the fluorescence quantum yield (Φ_F) of the two coumarins using a relative method with a known standard.
Objective: To quantify the difference in fluorescence efficiency between this compound and 7-hydroxycoumarin.
Materials:
-
This compound
-
7-hydroxycoumarin
-
Quinine sulfate (fluorescence standard, Φ_F = 0.54 in 0.1 M H₂SO₄)
-
Ethanol (spectroscopic grade)
-
0.1 M Sulfuric Acid (H₂SO₄)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Volumetric flasks and quartz cuvettes
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the standard (Quinine Sulfate) in 0.1 M H₂SO₄.
-
Prepare stock solutions of this compound and 7-hydroxycoumarin in ethanol.
-
From the stock solutions, prepare a series of dilute solutions for both the standard and the sample compounds, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Record the UV-Vis absorbance spectra for all prepared solutions.
-
Determine the absorbance value at the chosen excitation wavelength (e.g., 325 nm for 7-hydroxycoumarin).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer (e.g., 325 nm).
-
Record the fluorescence emission spectrum for each solution.
-
Integrate the area under the fluorescence emission curve for each measurement.
-
-
Calculation of Quantum Yield:
-
The relative quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
-
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent (η_ethanol ≈ 1.36, η_water ≈ 1.33).
-
'sample' refers to the test compound and 'std' refers to the standard.
-
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for each series of solutions. The slope of this line is proportional to the quantum yield.
-
Caption: Experimental workflow for comparing fluorescence quantum yield.
Protocol 2: Synthesis of 7-hydroxy-4-methylcoumarin via Pechmann Condensation
This protocol provides a representative method for synthesizing a 7-hydroxycoumarin derivative.[7][22]
Objective: To synthesize 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate.
Materials:
-
Resorcinol (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ethanol for recrystallization
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Ice bath, beaker, Buchner funnel
Methodology:
-
Reaction Setup:
-
In a round-bottom flask, combine resorcinol and ethyl acetoacetate.
-
Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid with stirring. The acid acts as both a catalyst and a dehydrating agent. (Note: Using PPA can significantly reduce reaction time).[22]
-
-
Reaction:
-
Allow the mixture to stir at room temperature or with gentle heating (e.g., 75-80°C if using PPA) for the required time (can be several hours for H₂SO₄ or ~20-30 minutes for PPA).[22]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Precipitation:
-
Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and cold water.
-
A solid precipitate of the crude product will form.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold water to remove any residual acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as dilute ethanol, to yield pure crystals of 7-hydroxy-4-methylcoumarin.[22]
-
-
Characterization:
-
Confirm the identity and purity of the product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.
-
Conclusion and Future Perspectives
The comparison between this compound and 7-hydroxycoumarin is a clear demonstration of how subtle changes in molecular structure can lead to vastly different chemical personalities and applications.
7-hydroxycoumarin stands out for its intrinsic biological activities and potent fluorescence, making it a dual-purpose molecule for both therapeutic lead discovery and as a tool in biochemical and cellular assays.[10][12] Its properties are largely governed by the electron-donating, hydrogen-bonding hydroxyl group.
This compound , while less remarkable in its inherent biological or photophysical properties, excels as a versatile synthetic intermediate. The chloro- group provides a reactive site for building molecular complexity, allowing chemists to explore a wider chemical space in the search for new drugs and materials.
For researchers in drug development, the choice between these scaffolds depends entirely on the strategic goal. If the objective is to leverage inherent fluorescence for sensing or to explore the therapeutic potential of a natural scaffold, 7-hydroxycoumarin and its derivatives are the logical starting point. If the goal is to conduct extensive structure-activity relationship (SAR) studies that require a versatile chemical handle for diversification, this compound provides a more flexible platform for synthetic elaboration. Understanding these fundamental differences is paramount to designing efficient and successful research programs.
References
- 1. This compound | C9H5ClO2 | CID 12732963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Hydroxycoumarin [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. 7-Hydroxy Coumarin-13C3 | C9H6O3 | CID 57369215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. nbinno.com [nbinno.com]
- 11. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. aneeva.co.in [aneeva.co.in]
- 13. 7-Hydroxycoumarin | 93-35-6 [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Study of the Antimicrobial Efficacy of 7-Hydroxycoumarin on Resistant Bacterial Strains and Structure-Activity Relationship Analysis [biolmolchem.com]
- 17. connectjournals.com [connectjournals.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. nbinno.com [nbinno.com]
- 20. ejmse.ro [ejmse.ro]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
A Comparative Guide to the In Vitro Cytotoxicity of 7-Chloro-2H-chromen-2-one and its Bromo-Analogue, 7-Bromo-2H-chromen-2-one
This guide provides a comprehensive framework for the comparative cytotoxic evaluation of 7-Chloro-2H-chromen-2-one and its bromo-analogue, 7-Bromo-2H-chromen-2-one. Designed for researchers in oncology, drug discovery, and medicinal chemistry, this document outlines the scientific rationale, a detailed experimental protocol, and the data analysis workflow necessary to conduct a robust comparison of these two halogenated coumarin derivatives.
Introduction: The Therapeutic Potential and Halogen Effects in Coumarin Scaffolds
Coumarins, a class of benzopyrone-containing heterocyclic compounds, are prevalent in natural sources and have garnered significant interest from the scientific community due to their diverse pharmacological properties.[1] These activities include anticoagulant, anti-inflammatory, antioxidant, and notably, anticancer effects.[2] The anticancer potential of coumarin derivatives is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in tumorigenesis.[3][4]
The substitution pattern on the coumarin ring profoundly influences its biological activity.[5] Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the therapeutic efficacy of lead compounds. The introduction of electronegative atoms like chlorine and bromine can alter the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6] This guide focuses on a direct comparison of this compound and 7-Bromo-2H-chromen-2-one to elucidate the impact of substituting a chlorine atom with a bromine atom at the 7-position on the cytotoxic profile of the coumarin scaffold. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective anticancer agents.[7][8]
Experimental Design and Rationale
To objectively compare the cytotoxicity of the two compounds, a well-controlled in vitro study is essential. The primary endpoint of this study will be the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the method of choice for this investigation. This colorimetric assay is a widely accepted, robust, and high-throughput method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.[9]
A human cancer cell line, such as HeLa (cervical cancer), will be used for this hypothetical study, as coumarins have been shown to induce apoptosis in this cell line.[11]
Materials and Methods
Materials
-
This compound (analytical grade)
-
7-Bromo-2H-chromen-2-one (analytical grade)
-
HeLa (human cervical adenocarcinoma) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative cytotoxicity assessment.
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are harvested at 80-90% confluency using Trypsin-EDTA.
-
A cell suspension is prepared, and cells are counted using a hemocytometer. The cell density is adjusted to 5 x 10^4 cells/mL.
-
100 µL of the cell suspension (5,000 cells/well) is seeded into each well of a 96-well plate and incubated for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Stock solutions of this compound and 7-Bromo-2H-chromen-2-one are prepared in DMSO.
-
Serial dilutions of each compound are prepared in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (medium with DMSO) and a blank (medium only) are also included.
-
The medium from the seeded cells is aspirated, and 100 µL of the prepared compound dilutions are added to the respective wells.
-
The plate is incubated for 48 hours.
-
-
MTT Assay:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[12]
-
The plate is incubated for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[12]
-
The plate is gently agitated for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
The results are expressed as the mean ± standard deviation from at least three independent experiments.
-
Dose-response curves are generated by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
The IC50 value for each compound is determined from the dose-response curve using non-linear regression analysis.
-
Expected Results and Data Presentation
The primary outcome of this study will be the IC50 values for this compound and 7-Bromo-2H-chromen-2-one against the HeLa cell line. The data should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Cytotoxicity of Halogenated Coumarins against HeLa Cells
| Compound | IC50 (µM) ± SD |
| This compound | [Insert experimental value] |
| 7-Bromo-2H-chromen-2-one | [Insert experimental value] |
| Doxorubicin (Positive Control) | [Insert experimental value] |
IC50 values represent the mean ± standard deviation from three independent experiments.
Discussion and Mechanistic Insights
The comparative analysis of the IC50 values will reveal which halogen substitution at the 7-position confers greater cytotoxic potency. For instance, if 7-Bromo-2H-chromen-2-one exhibits a lower IC50 value than its chloro-analogue, it would suggest that the bromo substitution enhances cytotoxicity. This could be attributed to several factors, including increased lipophilicity facilitating better cell membrane penetration, or more favorable electronic properties for interaction with a biological target.
The cytotoxic mechanism of coumarins often involves the induction of apoptosis.[4] This process can be initiated through various signaling pathways. One such pathway involves the destabilization of the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspases, the key executioners of apoptosis.[1][11]
Potential Signaling Pathway for Coumarin-Induced Apoptosis
Caption: A potential mechanism of coumarin-induced apoptosis.
Further investigations, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3), would be necessary to confirm the underlying mechanism of action for these specific compounds.[3]
Conclusion
This guide provides a comprehensive and scientifically rigorous protocol for the comparative cytotoxic evaluation of this compound and its bromo-analogue. By following this standardized methodology, researchers can generate reliable and reproducible data to elucidate the structure-activity relationships of halogenated coumarins. The insights gained from such studies are invaluable for the design and development of novel coumarin-based therapeutic agents with enhanced anticancer activity.
References
- 1. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 2. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 8. Structure-cytotoxic activity relationships of simple hydroxylated coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of 7-Chloro-2H-chromen-2-one in Bacteria
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel antibacterial compound is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive, in-depth comparison of methodologies for validating the MoA of 7-Chloro-2H-chromen-2-one, a promising coumarin derivative. We will move beyond a simple listing of protocols to a nuanced discussion of the rationale behind experimental choices, ensuring a self-validating system of inquiry.
Coumarins, a class of heterocyclic compounds, have garnered significant attention for their diverse pharmacological activities, including antibacterial properties.[1][2] Studies have shown that various coumarin derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with some evidence suggesting that they may act by damaging bacterial cell membranes.[1][3] However, the specific molecular targets and the precise cascade of events initiated by this compound remain to be fully elucidated. This guide will equip you with the strategic framework and detailed protocols to rigorously investigate and validate its antibacterial MoA.
A Multi-pronged Approach to MoA Validation
A robust validation of a compound's MoA relies on a multi-pronged approach, integrating genetic, biochemical, and biophysical methods to build a cohesive and evidence-based narrative. No single experiment can definitively prove a mechanism; rather, converging lines of evidence from orthogonal assays provide the necessary scientific rigor.
Below, we compare several state-of-the-art methodologies for dissecting the antibacterial action of this compound.
Diagram: Overall Workflow for MoA Validation
Caption: A comprehensive workflow for validating the mechanism of action of a novel antibacterial agent.
Comparative Analysis of Target Identification Methods
Identifying the direct molecular target of an antibacterial compound is a pivotal step in MoA validation. Here, we compare three powerful and widely used approaches.[4][5]
| Method | Principle | Advantages | Disadvantages |
| Resistant Mutant Selection and Whole Genome Sequencing | Spontaneous resistant mutants are generated by exposing a bacterial population to the compound. The genomes of resistant isolates are sequenced to identify mutations in the putative target gene.[6] | - Provides strong genetic evidence for the target. - Does not require modification of the compound. - Can reveal resistance mechanisms. | - Can be time-consuming. - Resistance may arise from mutations in non-target genes (e.g., efflux pumps). - Not all targets will readily acquire resistance-conferring mutations. |
| Affinity Chromatography-Mass Spectrometry | The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.[5] | - Directly identifies proteins that physically interact with the compound. - Can identify on- and off-targets. | - Requires chemical modification of the compound, which may alter its activity. - May miss weak or transient interactions. - Can be prone to non-specific binding. |
| Proteome-Wide Biophysical Profiling (CETSA/iSPP) | These methods assess target engagement in a cellular context by measuring changes in protein stability upon compound binding. In CETSA, ligand binding alters the thermal stability of the target protein, while in iSPP, it changes its stability against solvent-induced precipitation.[7][8] | - Performed in a native cellular environment (lysate or intact cells). - Does not require compound modification. - Can provide information on target engagement and selectivity.[9] | - Requires specialized equipment (e.g., mass spectrometer). - Data analysis can be complex. - May not be suitable for all protein targets. |
Detailed Experimental Protocols
Protocol 1: Resistant Mutant Selection and Whole Genome Sequencing
Objective: To identify the putative target of this compound by selecting for and sequencing resistant mutants.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
This compound
-
Sterile culture tubes and petri dishes
-
Incubator
-
Spectrophotometer
-
DNA extraction kit
-
Next-generation sequencing platform
Procedure:
-
Determine the Minimum Inhibitory Concentration (MIC): Perform a standard broth microdilution assay to determine the MIC of this compound against the test organism.[10]
-
Selection of Resistant Mutants: a. Inoculate a large volume (e.g., 100 mL) of TSB with an overnight culture of the test organism. b. Add this compound at a concentration of 4-8x the MIC. c. Incubate at 37°C with shaking for 48-72 hours. d. Plate serial dilutions of the culture onto TSA plates containing 4-8x MIC of the compound. e. Incubate the plates at 37°C for 24-48 hours and select for colonies that grow.
-
Confirmation of Resistance: a. Pick individual colonies and re-streak them onto fresh TSA plates with the same concentration of the compound to confirm resistance. b. Determine the MIC of the compound for the resistant isolates to quantify the level of resistance.
-
Whole Genome Sequencing: a. Extract genomic DNA from the resistant isolates and the parental (wild-type) strain. b. Prepare sequencing libraries and perform whole-genome sequencing.
-
Data Analysis: a. Align the sequencing reads of the resistant isolates to the parental strain's genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions. b. Focus on non-synonymous mutations in coding regions that are common among independently isolated resistant mutants. The gene(s) harboring these mutations are strong candidates for the drug's target.
Protocol 2: Cellular Thermal Shift Assay (CETSA) Coupled with Mass Spectrometry
Objective: To identify the protein targets of this compound by measuring changes in protein thermal stability upon compound binding in a cellular lysate.
Materials:
-
Bacterial strain of interest
-
Lysis buffer
-
This compound
-
DMSO (vehicle control)
-
PCR tubes
-
Thermal cycler
-
Ultracentrifuge
-
Protein quantification assay (e.g., BCA)
-
Sample preparation reagents for mass spectrometry (e.g., trypsin, iodoacetamide)
-
LC-MS/MS system
Procedure:
-
Cell Lysis: a. Grow a culture of the test organism to mid-log phase. b. Harvest the cells by centrifugation and wash with PBS. c. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or bead beating). d. Clarify the lysate by centrifugation.
-
Compound Treatment: a. Divide the cell lysate into two aliquots: one treated with this compound and the other with DMSO (vehicle control). b. Incubate at room temperature for a defined period.
-
Thermal Profiling: a. Aliquot the treated lysates into PCR tubes. b. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Maintain one set of tubes at room temperature as a control.
-
Separation of Soluble and Precipitated Proteins: a. Cool the tubes to room temperature. b. Centrifuge the samples at high speed to pellet the precipitated proteins. c. Collect the supernatant containing the soluble proteins.
-
Sample Preparation for Mass Spectrometry: a. Quantify the protein concentration in the soluble fractions. b. Perform in-solution trypsin digestion of the proteins. c. Label the resulting peptides with isobaric tags (e.g., TMT) for quantitative proteomics analysis.
-
LC-MS/MS Analysis and Data Interpretation: a. Analyze the labeled peptides by LC-MS/MS. b. Identify and quantify the proteins in each sample. c. Plot the relative abundance of each protein as a function of temperature. A protein that is stabilized by the compound will show a shift in its melting curve to a higher temperature in the compound-treated sample compared to the control.
Diagram: CETSA Workflow
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Hypothetical Data and Comparative Analysis
To illustrate the application of these methods, let's consider a hypothetical scenario where this compound targets the bacterial enzyme DNA gyrase (GyrB subunit).
Table 1: Hypothetical MIC Data
| Strain | Compound | MIC (µg/mL) |
| S. aureus (Wild-Type) | This compound | 2 |
| S. aureus (Resistant Mutant 1) | This compound | 64 |
| S. aureus (Resistant Mutant 2) | This compound | 128 |
| S. aureus (Wild-Type) | Ciprofloxacin (Control) | 0.5 |
Table 2: Hypothetical Target Identification Results
| Method | Finding | Implication |
| Resistant Mutant Sequencing | Both resistant mutants have a non-synonymous mutation in the gyrB gene. | Strong genetic evidence that GyrB is the target. |
| Affinity Chromatography-MS | GyrB is identified as a high-confidence binding partner of immobilized this compound. | Biochemical evidence of a direct interaction between the compound and GyrB. |
| CETSA | The melting temperature of GyrB increases by 5°C in the presence of this compound. | Biophysical evidence of target engagement in a cellular context. |
Conclusion
Validating the mechanism of action of a novel antibacterial agent like this compound requires a meticulous and multi-faceted experimental approach. By integrating genetic, biochemical, and biophysical methods, researchers can build a compelling case for a specific molecular target and cellular pathway. The comparative guide presented here provides a strategic framework and detailed protocols to navigate this complex but crucial aspect of drug discovery. The convergence of evidence from these orthogonal approaches will provide the necessary confidence to advance promising compounds through the development pipeline.
References
- 1. scispace.com [scispace.com]
- 2. Coumarin derivatives as promising antibacterial agent(s) - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for target identification of antimicrobial natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selvita.com [selvita.com]
- 10. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of 7-Chloro-2H-chromen-2-one with Bacterial Enzymes
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct and interpret comparative molecular docking studies. We will use 7-Chloro-2H-chromen-2-one, a member of the biologically significant coumarin family, as our lead compound and explore its potential interactions with key bacterial enzymes.[1][2][3] The objective is not merely to provide a protocol but to instill a deeper understanding of the causality behind each experimental choice, ensuring a robust and self-validating computational workflow.
Introduction: The Rationale for Targeting Bacterial Enzymes
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This crisis necessitates the exploration of novel chemical scaffolds and the identification of new therapeutic targets.[4] Bacterial enzymes, which are essential for critical life processes such as cell wall synthesis, DNA replication, and metabolic functions, represent prime targets for new antimicrobial agents.[4][5][6][7] Inhibiting these enzymes can disrupt bacterial viability, offering a pathway to overcome existing resistance mechanisms.
Coumarins are a class of natural and synthetic compounds renowned for their diverse pharmacological properties, including antibacterial activities.[8][9][10][11] this compound is a specific derivative that offers an interesting scaffold for investigation. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand to a protein target, providing invaluable insights in the early stages of drug discovery.[12][13][14] This guide will detail a comparative docking workflow to evaluate the inhibitory potential of this compound against two distinct and critical bacterial enzymes:
-
Dihydropteroate Synthase (DHPS) from Escherichia coli: A key enzyme in the folate biosynthesis pathway, which is the target for sulfonamide antibiotics.[15]
-
Penicillin-Binding Protein 2a (PBP2a) from Staphylococcus aureus: A transpeptidase responsible for cell wall synthesis and a primary factor in methicillin-resistant S. aureus (MRSA).[4]
By comparing the docking behavior of our compound against these two targets, we can generate initial hypotheses about its potential spectrum of activity and mechanism of action.
The Computational Workflow: A Step-by-Step Guide
A successful docking study is built upon a meticulously executed workflow. Each step is designed to ensure the chemical and structural accuracy of the simulation, thereby enhancing the reliability of the results.
Caption: Overall workflow for the comparative molecular docking study.
Essential Tools: Setting Up Your In Silico Environment
Before beginning, ensure you have the necessary software installed. For this guide, we will utilize a suite of widely-cited and freely available academic tools.
-
AutoDock Vina: The core docking engine.[12] Its combination of a sophisticated sampling algorithm and a robust scoring function provides a good balance of speed and accuracy.[12]
-
AutoDock Tools (ADT): A graphical user interface essential for preparing the ligand and receptor files into the required PDBQT format.[16][17]
-
PyMOL: A powerful molecular visualization system used for analyzing the final protein-ligand interactions.[18]
-
Ligand Structure Source: PubChem or a similar database for obtaining the initial 3D structure of the ligand.
Protocol I: Ligand Preparation
The ligand must be prepared to accurately represent its three-dimensional structure, charge distribution, and rotatable bonds.
-
Obtain Ligand Structure: Download the 3D structure of this compound (PubChem CID: 71539) in SDF or MOL2 format from the PubChem database.
-
Convert and Optimize (Optional but Recommended): Use a tool like OpenBabel or Chem3D to convert the file to PDB format and perform an initial energy minimization to obtain a stable conformation.
-
Prepare PDBQT File using AutoDock Tools (ADT): a. Launch ADT. b. Go to Ligand -> Input -> Open and select your ligand's PDB file. c. ADT will automatically detect the root and set the number of rotatable bonds (torsions). This step is critical as it defines the conformational flexibility of the ligand during docking. d. Go to Ligand -> Output -> Save as PDBQT to generate the final prepared ligand file. ADT assigns partial charges and defines atom types in this step.
Protocol II: Receptor (Enzyme) Preparation
Preparing the receptor involves "cleaning" the crystal structure to ensure that only the protein atoms relevant to the docking simulation remain.
-
Download Receptor Structures: Obtain the crystal structures of the target enzymes from the RCSB Protein Data Bank (PDB).[19]
-
E. coli DHPS: 1AJ0
-
S. aureus PBP2a: 1VQQ
-
-
Clean the PDB File: a. Open the PDB file in ADT or PyMOL. b. Remove Water Molecules: Water molecules are typically removed as their effect is implicitly handled by most standard scoring functions. However, if a specific water molecule is known to mediate a key interaction (a "bridging" water), it should be retained. For this general protocol, all waters will be removed. c. Remove Co-crystallized Ligands and Ions: The original PDB file contains the native ligand it was crystallized with. This must be removed to free the binding pocket for our new ligand. Save the native ligand to a separate file for protocol validation later.
-
Prepare PDBQT File using AutoDock Tools (ADT): a. With the cleaned protein loaded, go to Grid -> Macromolecule -> Choose and select the protein. b. Add Hydrogens: Select Edit -> Hydrogens -> Add. Choose Polar only as these are the hydrogens most likely to participate in hydrogen bonding. c. Compute Charges: Select Edit -> Charges -> Compute Gasteiger. This assigns partial charges to each atom, which is crucial for calculating electrostatic interactions. d. Save the prepared receptor by going to Grid -> Macromolecule -> Write and saving it as a PDBQT file.
Protocol III: Docking Execution with AutoDock Vina
This phase involves defining the search space and running the simulation.
-
Define the Binding Site (Grid Box): a. In ADT, with both the prepared receptor and the native ligand loaded, go to Grid -> Grid Box. b. A box will appear. Adjust the center and dimensions of this box to encompass the entire active site, typically defined by the position of the co-crystallized native ligand. A margin of 4-5 Å around the native ligand is a good starting point. c. Causality Check: The size of the grid box is critical. If it's too small, you may miss the optimal binding pose. If it's too large, you increase the search space unnecessarily, which can reduce the accuracy of the prediction. d. Record the coordinates for the center (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) .
-
Create the Configuration File: a. Create a text file named conf.txt in your working directory. b. Populate it with the paths to your files and the grid parameters recorded in the previous step.
-
Run AutoDock Vina: a. Open a command line or terminal. b. Navigate to your working directory. c. Execute the following command: vina --config conf.txt
Protocol IV: Validation of the Docking Protocol
This step is mandatory for ensuring the trustworthiness of your results. The principle is simple: if your docking protocol can accurately reproduce the experimentally determined binding pose of the native ligand, it is likely to be reliable for docking new, similar ligands.[15][20]
-
Perform Re-Docking: Use the exact same protocol (receptor preparation, grid box parameters) to dock the native ligand (that you saved earlier) back into its own receptor's binding site.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking parameters are appropriate.[15][21][22]
Results and Comparative Analysis
After running the simulations for this compound against both bacterial enzymes, the primary output will be a log file with binding affinity scores and a PDBQT file containing the coordinates of the predicted binding poses.
Interpreting the Docking Score
AutoDock Vina reports binding affinity in kcal/mol. This score is an estimation of the binding free energy.[21][23]
-
A more negative value indicates a stronger, more favorable binding interaction. [23][24][25]
-
Scores between -7 to -9 kcal/mol suggest moderate interactions, while scores below -10 kcal/mol indicate potentially strong interactions.[24]
Data Presentation
Summarize the quantitative results in a clear, comparative table.
| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| E. coli DHPS | 1AJ0 | -8.5 | Ser221, Arg257 | Ile20, Pro69 |
| S. aureus PBP2a | 1VQQ | -7.2 | Thr600, Ser402 | Tyr446, Met641 |
(Note: The data above is illustrative and for demonstration purposes only.)
Protocol V: Visualizing and Analyzing Interactions
A docking score alone is insufficient. You must visually inspect the docked pose to understand the underlying molecular interactions that stabilize the complex. This is where chemical intuition and expertise are applied.
-
Load Structures in PyMOL: Open PyMOL and load the receptor PDBQT file and the output PDBQT file containing the docked poses of your ligand.
-
Focus on the Best Pose: The output file contains multiple poses. Select the first one, which corresponds to the best (most negative) binding affinity score.
-
Identify Interactions: a. Use PyMOL's visualization tools to display the ligand and the surrounding amino acid residues. b. Use the Action -> preset -> ligand sites -> cartoon command for an initial overview.[18] c. To find specific interactions, use the Wizard -> Measurement tool to identify hydrogen bonds (typically < 3.5 Å distance between donor and acceptor). d. Observe the proximity of non-polar residues around the ligand to identify potential hydrophobic interactions.
Caption: Logical relationship between interactions and binding affinity.
Discussion and Scientific Interpretation
Based on our illustrative data, this compound shows a stronger predicted binding affinity for E. coli DHPS (-8.5 kcal/mol) than for S. aureus PBP2a (-7.2 kcal/mol). This could suggest a preferential inhibition towards the folate synthesis pathway over cell wall synthesis.
The analysis of interacting residues is paramount. For DHPS, the hypothetical hydrogen bonds with Ser221 and Arg257, both known to be critical for substrate binding in the active site, would lend strong support to the docking result. In contrast, the interactions with PBP2a might be weaker or involve less critical residues. This comparative analysis allows us to formulate a testable hypothesis: This compound may be a more potent inhibitor of Gram-negative bacteria that rely on the folate pathway targeted by DHPS.
This in silico prediction is not an end but a beginning. It provides a strong rationale for prioritizing which compound-target interactions to validate through subsequent in vitro enzymatic assays and in vivo antimicrobial testing.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial enzyme could become a new target for antibiotics | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 6. Bacterial Enzymes as Targets for Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 13. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 14. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches [ouci.dntb.gov.ua]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. PDB-101: Browse: Enzymes [pdb101.rcsb.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 24. youtube.com [youtube.com]
- 25. etflin.com [etflin.com]
A Comparative Guide to the Structure-Activity Relationship of Chlorinated Coumarins
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chlorinated coumarins, offering a comparative overview for researchers, scientists, and professionals in drug development. By synthesizing experimental data and established scientific principles, this document elucidates how the strategic placement of chlorine atoms on the coumarin scaffold modulates biological activity, guiding future rational drug design.
Introduction: The Coumarin Scaffold and the Influence of Halogenation
Coumarins (2H-1-benzopyran-2-one) are a prominent class of heterocyclic compounds ubiquitous in the plant kingdom and widely utilized in medicinal chemistry.[1][2] Their rigid bicyclic structure serves as a privileged scaffold for designing molecules with a vast array of biological activities, including anticoagulant, anticancer, antimicrobial, and neuroprotective effects.[1][3][4] The versatility of the coumarin nucleus allows for substitutions at various positions, profoundly influencing its pharmacokinetic and pharmacodynamic properties.
Halogenation, particularly chlorination, is a cornerstone strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of chlorine, an electron-withdrawing group, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses specifically on how chlorine substituents on the coumarin ring system dictate its activity profile, with a focus on enzyme inhibition and antimicrobial efficacy.
Comparative Analysis of Biological Activity
The biological activity of chlorinated coumarins is highly dependent on the position and number of chlorine substituents. The following sections compare their efficacy in two well-studied areas: cholinesterase inhibition and antimicrobial activity.
Enzyme Inhibition: Targeting Cholinesterases
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission. Inhibitors of these enzymes are a primary therapeutic approach for managing Alzheimer's disease.[5][6] Coumarin derivatives have emerged as a promising class of cholinesterase inhibitors.
Key SAR Insights for Cholinesterase Inhibition:
-
Position 3 and 4: Substitutions at these positions can directly interact with the catalytic active site (CAS) or the peripheral anionic site (PAS) of AChE.
-
Position 6: Halogenation at the C6 position, such as with bromine in 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide, has been shown to produce potent BuChE inhibition.[8]
-
Position 7: This position is frequently substituted to enhance activity. A benzyloxy group at C7 has been noted to have a significant impact on AChE inhibitory activity.[5]
Table 1: Comparative Cholinesterase Inhibitory Activity of Substituted Coumarins
| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Key Structural Features | Reference |
| Coumarin-chalcone hybrids (e.g., 5e) | AChE | 0.15 | Contains chlorine and an alkyl amine side chain | [9] |
| Coumarin-chalcone hybrids (e.g., 5d) | AChE | 0.37 | Contains chlorine and an alkyl amine side chain | [9] |
| Coumaryl-thiazole derivative (6c) | AChE | 0.043 | Acetamide linker | [6] |
| Coumarin 106 | AChE | 10.7 (pIC50=4.97) | Specific synthetic derivative | [10] |
| Coumarin 106 | BuChE | 27.5 (pIC50=4.56) | Specific synthetic derivative | [10] |
| N-morpholine derivative (5g) | AChE | Potent (1.78x rivastigmine) | Unsubstituted coumarin, propylmorpholine side chain | [8] |
| 6-Bromo-N-morpholine derivative (5d) | BuChE | Potent (~ same as rivastigmine) | 6-bromo substitution, ethylmorpholine side chain | [8] |
Note: This table aggregates data from multiple sources to illustrate the potency of various substituted coumarins, including halogenated examples.
The data indicates that complex side chains and specific substitutions, including halogens, are crucial for high potency. Compound 5e , a coumarin-chalcone hybrid containing chlorine, demonstrates particularly potent AChE inhibition.[9]
Antimicrobial Activity
Coumarins are known to possess broad-spectrum antimicrobial properties.[11][12][13] Chlorination can enhance this activity by increasing the lipophilicity of the molecule, thereby facilitating its passage through microbial cell membranes.
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity: Increased lipophilicity, often modulated by halogenation, is a key factor in describing the antimicrobial potency of various compounds.[14]
-
Substitution Pattern: The presence of electron-withdrawing groups like halogens or trifluoromethyl (CF3) groups often enhances antibacterial or antifungal activity.[15][16][17]
-
Position C4: Substitution at the 4-position with bulky or heterocyclic moieties has been a successful strategy in developing potent antimicrobial coumarins.
Table 2: Comparative Antimicrobial Activity (MIC) of Substituted Coumarins
| Compound/Derivative Class | Target Organism(s) | MIC (µg/mL) | Key Structural Features | Reference |
| Pyranocoumarin (5a) | S. aureus, B. subtilis | 250-500 | Unsubstituted benzylidene | [11] |
| Coumarin-pyrazole (11) | Bacillus pumilis | 1.95 | CF3 group on pyrazole ring | [17] |
| Coumarin-pyrazole (11) | Saccharomyces cerevisiae | 3.91 | CF3 group on pyrazole ring | [17] |
| Coumarin derivative (14) | Staphylococcus faecalis | 1.95 | S-CH3 group | [17] |
| Coumarin-sulfonamide (8d) | E. coli | > Ciprofloxacin | Methyl and 4-chlorophenyl groups | [11] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower values indicate higher potency.
The data highlights that fluorinated derivatives (containing CF3) and chlorinated derivatives show significant antimicrobial efficacy.[11][17] For example, a coumarin-sulfonamide derivative bearing a 4-chlorophenyl group (8d ) exhibited higher activity against E. coli than the standard drug ciprofloxacin.[11]
Experimental Methodologies & Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following sections detail common assays used to evaluate the biological activities of chlorinated coumarins.
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric method is the gold standard for screening AChE and BChE inhibitors. Its principle relies on the hydrolysis of acetylthiocholine (or butyrylthiocholine) by the enzyme, producing thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is quantified spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve AChE (or BChE) enzyme in the buffer to a stock concentration.
-
Prepare solutions of the test compounds (chlorinated coumarins) in a suitable solvent (e.g., DMSO) at various concentrations.
-
Prepare a 10 mM solution of DTNB in the buffer.
-
Prepare a 10 mM solution of the substrate, acetylthiocholine iodide (ATCI) or butyrylthiocholine chloride (BTCC), in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
130 µL of phosphate buffer (pH 8.0).
-
20 µL of the test compound solution (or solvent for control).
-
20 µL of the AChE/BChE enzyme solution.
-
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding:
-
20 µL of DTNB solution.
-
20 µL of ATCI or BTCC substrate solution.
-
-
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the dose-response curve.[5][6][18]
-
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of the chlorinated coumarin in DMSO.
-
Culture the target microbial strains (e.g., S. aureus, E. coli) in an appropriate growth medium (e.g., Mueller-Hinton Broth) to the log phase. Adjust the inoculum to a 0.5 McFarland standard.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the growth medium.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (medium + inoculum, no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determining MIC:
Visualizing Structure-Activity Relationships and Workflows
Diagrams are essential for conceptualizing the complex relationships in SAR and experimental design.
General SAR Principles for Chlorinated Coumarins
The following diagram illustrates the key positions on the coumarin scaffold and how chlorination at these sites can influence biological activity.
Caption: Key positions on the coumarin scaffold for chlorination and their influence on biological activity.
Workflow for Cholinesterase Inhibitor Screening
This diagram outlines the logical flow of the Ellman's method for screening potential inhibitors.
Caption: Experimental workflow for the in vitro cholinesterase inhibition assay (Ellman's Method).
Conclusion and Future Directions
The strategic chlorination of the coumarin scaffold is a powerful tool for modulating biological activity. Evidence from numerous studies demonstrates that the position of the chlorine atom significantly impacts potency and selectivity for targets such as cholinesterases and various microbial species. Electron-withdrawing properties and the ability to alter lipophilicity are key mechanisms through which chlorination exerts its effects.
While this guide consolidates current understanding, there is a clear need for more systematic studies that directly compare a homologous series of mono-, di-, and tri-chlorinated coumarins against a wide panel of biological targets. Such quantitative structure-activity relationship (QSAR) studies would provide a more granular understanding and enhance the predictive power of computational models in designing the next generation of coumarin-based therapeutics. Future research should focus on synthesizing and evaluating these targeted libraries to unlock the full potential of chlorinated coumarins in drug discovery.
References
- 1. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the detailed structure-activity relationship of coumarins as Monoamine oxidase enzyme inhibitors-An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic and natural coumarins as potent anticonvulsant agents: A review with structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Alzheimer activity of new coumarin-based derivatives targeting acetylcholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and docking study of novel coumarin ligands as potential selective acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of coumarins in xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Cholinesterase Inhibition Assay of Coumarin-3-carboxamide-N-morpholine Hybrids as New Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of acetylcholinesterase by coumarins: the case of coumarin 106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, antimicrobial properties and in silico evaluation of coumarin derivatives mediated by 1,4-dibromobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iscientific.org [iscientific.org]
- 14. Quantitative structure-activity relationships (QSARs) in inhibitors of various cytochromes P450: the importance of compound lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Fluorescent Properties of Halogenated Coumarins: A Guide for Researchers
In the landscape of fluorescent probes, coumarins stand out for their versatile and tunable photophysical properties. The strategic introduction of halogen atoms onto the coumarin scaffold offers a powerful tool to modulate these characteristics, enabling the fine-tuning of probes for specific applications in cellular imaging, drug delivery, and materials science. This guide provides a comparative analysis of the fluorescent properties of halogenated coumarins, offering insights into the influence of different halogens and their substitution patterns. We will delve into the underlying photophysical principles, present available experimental data, and provide detailed protocols for the characterization of these valuable compounds.
The Influence of Halogenation on Coumarin Photophysics: A Tale of Two Effects
The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the coumarin ring can dramatically alter its fluorescent behavior. This is primarily governed by two competing phenomena: the inductive effect and the heavy atom effect .
-
Inductive Effect: Halogens are electronegative atoms that can withdraw electron density from the coumarin ring system through the sigma bonds. This inductive effect can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths. Fluorine, being the most electronegative halogen, exerts the strongest inductive effect.
-
Heavy Atom Effect: This effect becomes significant with heavier halogens like bromine and iodine. The presence of a heavy atom enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1).[1][2] Since fluorescence occurs from the S1 state, an increased rate of ISC typically leads to a decrease in fluorescence quantum yield (a phenomenon known as fluorescence quenching) and a shorter fluorescence lifetime. However, as we will see, this effect can sometimes manifest in unexpected ways.
The interplay between these two effects, along with the position of halogenation, dictates the ultimate fluorescent properties of the coumarin derivative.
Comparative Analysis of Fluorescent Properties
A direct, systematic comparison of all four halogens at a single position on the coumarin ring under identical conditions is scarce in the literature. However, by synthesizing data from various studies, we can draw valuable comparative insights.
Halogenation at the 3-Position
Substitution at the 3-position of the coumarin ring has been shown to be a key modulator of fluorescent properties.
A study on 3-bromo and 3-iodo-7-(diethylamino)-4-methylcoumarins revealed a striking difference in their behavior. While the introduction of iodine at the 3-position led to a drastic reduction in fluorescence quantum yield (Φf) as expected from the heavy atom effect, the 3-bromo derivative surprisingly exhibited an increased Φf compared to the non-halogenated parent compound.[1][2] This "anomalous" heavy atom effect in the bromo-derivative is attributed to a vibrational-assisted intersystem crossing mechanism. The study suggests that for the bromo-derivative, there is an energy barrier to intersystem crossing, which slows down the process, allowing for more fluorescence to occur. In contrast, the iodo-derivative has no such barrier, leading to efficient quenching.[1][2]
Perfluoroalkylation at the 3-position, a form of fluorination, has also been explored. These derivatives are noted for their excellent fluorescence properties, suggesting that the strong inductive effect of fluorine can be beneficial for enhancing quantum yield, while the heavy atom effect is negligible.
Halogenation at the 6- and 8-Positions
The 6- and 8-positions are also common sites for halogenation. Studies on 6- and 6,8-dihalogenated coumarins have been conducted, primarily in the context of their biological activities.[3] While detailed comparative photophysical data is limited, it is generally observed that introducing halogens at these positions can influence the lipophilicity and membrane permeability of the molecules, which is a crucial aspect for live-cell imaging probes.[3]
For instance, 6-chloro and 6,8-dibromo coumarin derivatives have been synthesized and investigated for their antiproliferative effects.[3] The presence of halogens at these positions is known to enhance biological activity, which is often linked to their ability to penetrate cell membranes.[3]
Fluorinated Coumarins: A Class Apart
Fluorine's unique properties—high electronegativity and small size—set fluorinated coumarins apart. The introduction of fluorine or trifluoromethyl groups often leads to several desirable properties:
-
Enhanced Photostability: Fluorination is a well-established strategy to improve the photostability of fluorescent dyes.
-
Increased Quantum Yield: In many cases, fluorination can lead to higher fluorescence quantum yields. For example, 6,8-difluoro-7-hydroxy-4-methylcoumarin (Marina Blue) and 3-carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue) exhibit quantum yields ranging from 0.63 to 0.89, which are equal to or higher than the parent non-fluorinated compound.
-
Tuning of Acidity: Fluorination can lower the pKa of hydroxylated coumarins, which is advantageous for creating probes that are fluorescent under physiological pH conditions.
The trifluoromethyl group (CF3) at the 4-position is particularly effective in red-shifting the absorption and emission spectra and increasing the Stokes shift.
The Heavy Atom Effect Revisited: Bromine and Iodine
As atomic weight increases, the heavy atom effect becomes more pronounced. Bromine and iodine substitution often leads to a significant decrease in fluorescence quantum yield due to enhanced intersystem crossing. This property, while detrimental for applications requiring bright fluorescence, can be harnessed for applications like photodynamic therapy, where the generation of triplet states is desirable.
The quenching efficiency of halide ions on coumarin fluorescence follows the order I⁻ > Br⁻ > Cl⁻, which is consistent with the trend in their atomic weights and ability to promote intersystem crossing.
Summary of Comparative Fluorescent Properties
The following table summarizes the general trends observed for the fluorescent properties of halogenated coumarins. It is important to note that these are generalizations, and the specific properties will depend on the exact substitution pattern and the solvent environment.
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Molar Absorptivity (ε) | Generally high | Generally high | Moderate to high | Moderate |
| Quantum Yield (Φf) | Often enhanced | Moderate | Can be enhanced or quenched | Generally quenched |
| Stokes Shift | Can be large, especially with CF3 groups | Moderate | Moderate | Moderate |
| Photostability | Generally enhanced | Moderate | Moderate | Lower |
| Primary Effect | Strong Inductive Effect | Inductive & Mild Heavy Atom Effect | Significant Heavy Atom Effect | Strong Heavy Atom Effect |
Experimental Protocols
Accurate characterization of the fluorescent properties of halogenated coumarins is crucial for their effective application. Below are detailed protocols for measuring key photophysical parameters.
Measurement of Molar Absorptivity (ε)
The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Protocol:
-
Prepare a Stock Solution: Accurately weigh a small amount of the halogenated coumarin and dissolve it in a known volume of a suitable spectroscopic-grade solvent to create a stock solution of known concentration.
-
Prepare a Dilution Series: Prepare a series of dilutions from the stock solution with known concentrations.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λmax). Use the pure solvent as a blank.
-
Plot a Calibration Curve: Plot a graph of absorbance versus concentration.
-
Calculate Molar Absorptivity: The slope of the linear portion of the calibration curve will be equal to the molar absorptivity (ε) if the path length of the cuvette is 1 cm. The units are typically L mol⁻¹ cm⁻¹.
Measurement of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, comparing the sample to a known standard, is commonly used.
Protocol:
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the halogenated coumarin.
-
Prepare Solutions: Prepare dilute solutions of both the sample and the standard in the same spectroscopic-grade solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra of the sample and standard solutions.
-
Measure Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of the sample and the standard, exciting at the same wavelength.
-
Calculate Quantum Yield: The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Measurement of Stokes Shift
The Stokes shift is the difference in wavelength between the position of the absorption maximum (λabs) and the emission maximum (λem).
Protocol:
-
Measure Absorption Spectrum: Record the UV-Vis absorption spectrum of the halogenated coumarin in a chosen solvent to determine the wavelength of maximum absorption (λabs).
-
Measure Emission Spectrum: Record the fluorescence emission spectrum of the same solution, exciting at λabs, to determine the wavelength of maximum emission (λem).
-
Calculate Stokes Shift: The Stokes shift is calculated as:
Stokes Shift (nm) = λem - λabs
Assessment of Photostability
Photostability refers to a fluorophore's resistance to photodegradation upon exposure to light.
Protocol:
-
Prepare a Sample: Prepare a solution of the halogenated coumarin in a suitable solvent.
-
Continuous Illumination: Place the sample in a spectrofluorometer and continuously illuminate it with the excitation light source at a constant intensity.
-
Monitor Fluorescence Decay: Record the fluorescence intensity at the emission maximum over time.
-
Analyze Data: Plot the fluorescence intensity as a function of time. A slower decay indicates higher photostability. The photobleaching quantum yield can be calculated for a more quantitative measure, but this often requires more complex experimental setups.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for characterizing the fluorescent properties of halogenated coumarins.
Caption: Experimental workflow for the analysis of halogenated coumarins.
Caption: Jablonski diagram illustrating the heavy atom effect on excited states.
Conclusion
The halogenation of coumarins provides a rich toolbox for the rational design of fluorescent probes with tailored properties. While fluorination often enhances brightness and photostability, the heavy atom effect of bromine and iodine can be leveraged for specific applications that require modulation of intersystem crossing. A thorough understanding of the interplay between the inductive and heavy atom effects, guided by systematic experimental characterization, is paramount for unlocking the full potential of these versatile fluorophores in research, diagnostics, and materials science. This guide serves as a foundational resource for researchers embarking on the exploration and application of halogenated coumarins.
References
- 1. 3-Perfluoroalkylated fluorescent coumarin dyes: rational molecular design and photophysical properties - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. ijirt.org [ijirt.org]
- 3. Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Investigating Bacterial Cross-Resistance to 7-Chloro-2H-chromen-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant bacteria necessitates the exploration of novel antimicrobial scaffolds. Coumarins, a class of benzopyrone-containing heterocycles, represent a promising area of research, with compounds like 7-Chloro-2H-chromen-2-one demonstrating notable antibacterial activity[1][2]. However, the clinical utility of any new antimicrobial agent is intrinsically linked to its susceptibility to existing and emergent resistance mechanisms. This guide provides a comprehensive, methodology-focused framework for investigating the cross-resistance profile of this compound. We move beyond a simple recitation of protocols to explain the causal logic behind experimental design, enabling researchers to generate robust, interpretable, and self-validating data. This document outlines the foundational concepts of coumarin resistance, provides a detailed, phased experimental workflow, and presents a framework for data interpretation, empowering research teams to effectively characterize this promising compound.
Part 1: Foundational Concepts - Predicting and Understanding Resistance
Before embarking on any experimental work, it is critical to ground our investigation in the known pharmacology of the coumarin class. This understanding allows us to form hypotheses, select appropriate comparator agents, and anticipate potential resistance mechanisms.
The Primary Mechanism of Action: DNA Gyrase Inhibition
The most well-characterized antibacterial mechanism for coumarins, such as the antibiotic novobiocin, is the inhibition of the B subunit of DNA gyrase (GyrB)[3][4]. DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, and its inhibition is bactericidal. Coumarins act by competitively binding to the ATP-binding pocket of the GyrB subunit, preventing the enzyme from carrying out its function[4].
This established mechanism provides a powerful starting point for our investigation. It strongly suggests that a primary route for resistance to this compound could be through modifications of the gyrB gene. Consequently, any observed cross-resistance is most likely to involve other agents that target DNA gyrase.
Anticipated Bacterial Resistance Mechanisms
Based on the known MoA and general principles of antibiotic resistance, we can predict several potential mechanisms that could confer resistance to this compound:
-
Target Modification: Mutations in the gyrB gene that alter the ATP-binding site can reduce the binding affinity of coumarin compounds, leading to high-level resistance. This is the most common form of resistance to coumarin antibiotics[3].
-
Efflux Pumps: Bacteria utilize membrane-bound protein pumps to actively expel toxic substances, including antibiotics. Overexpression of broad-spectrum efflux pumps is a common mechanism of multidrug resistance (MDR) and could potentially reduce the intracellular concentration of our target compound[5].
-
Reduced Permeability: Changes in the bacterial outer membrane, such as modification of porin channels in Gram-negative bacteria, can limit the influx of antimicrobial compounds.
-
Enzymatic Inactivation: While less common for coumarins compared to classes like beta-lactams, the possibility of enzymatic modification or degradation of the compound cannot be entirely dismissed.
Our experimental design must be capable of distinguishing between these possibilities.
Part 2: A Phased Experimental Workflow for Cross-Resistance Profiling
This section details a logical, step-by-step protocol for assessing the cross-resistance profile of this compound. The methodologies are based on the globally recognized standards for antimicrobial susceptibility testing (AST) published by the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and reproducibility[6][7][8].
Phase 1: Baseline Susceptibility and Comparator Selection
The first step is to establish the intrinsic activity of this compound and select a rational panel of existing antibiotics for comparison.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is the foundational quantitative metric for our study.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a panel of comparator antibiotics (see Table 1). Prepare two-fold serial dilutions of each compound in sterile 96-well microtiter plates using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well, as per CLSI guidelines[9].
-
Incubation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only). Incubate the plates at 35-37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration well with no visible turbidity.
Rationale for Comparator Antibiotic Selection
The choice of comparator antibiotics is not arbitrary; it is a strategic decision designed to probe for specific resistance mechanisms. The panel should include agents with diverse mechanisms of action.
Table 1: Recommended Panel of Comparator Antibiotics
| Antibiotic Class | Example Agent | Primary Mechanism of Action (MoA) | Rationale for Inclusion |
|---|---|---|---|
| Coumarin | Novobiocin | DNA Gyrase B (GyrB) Inhibition | Positive Control. Cross-resistance is highly expected if the MoA is shared. |
| Fluoroquinolone | Ciprofloxacin | DNA Gyrase A (GyrA) Inhibition | Targets the same enzyme complex but a different subunit. Can reveal gyrase-related resistance. |
| Beta-Lactam | Oxacillin/Cefotaxime | Cell Wall Synthesis Inhibition | Mechanistically distinct. Lack of cross-resistance suggests a specific MoA for the coumarin. |
| Aminoglycoside | Gentamicin | Protein Synthesis (30S) Inhibition | Mechanistically distinct. Tests for broad resistance mechanisms like efflux or permeability. |
| Tetracycline | Tetracycline | Protein Synthesis (30S) Inhibition | Substrate for common efflux pumps (e.g., TetA). A good indicator of efflux-based cross-resistance. |
| Macrolide | Erythromycin | Protein Synthesis (50S) Inhibition | Substrate for different efflux pumps (e.g., MacAB). Broadens the screen for efflux activity. |
Phase 2: Generating and Characterizing a Resistant Mutant
To study cross-resistance, we must first have a resistant strain. This is typically achieved through selective pressure in the laboratory.
Protocol 2: In Vitro Generation of Resistant Strains
-
Serial Passage: Inoculate a culture of a susceptible parent strain (e.g., S. aureus ATCC 29213) into broth containing this compound at a sub-inhibitory concentration (e.g., 0.5x MIC).
-
Incubation & Escalation: Incubate until growth is observed. Use this culture to inoculate a fresh tube containing a higher concentration of the compound (e.g., 2x the previous concentration).
-
Repeat: Continue this serial passage with escalating concentrations for 14-30 days.
-
Isolation: Plate the final culture onto drug-free agar to isolate individual colonies.
-
Confirmation: Confirm the resistance phenotype of the isolated mutants by re-determining the MIC as described in Protocol 1. A stable, significant increase in MIC (e.g., ≥8-fold) is required.
Phase 3: Cross-Resistance Profiling
With a confirmed resistant mutant and its susceptible parent strain, we can now directly test for cross-resistance.
-
Perform MIC Testing: Using the rigorous broth microdilution method (Protocol 1), determine the MICs for all comparator antibiotics in Table 1 against both the original susceptible parent strain and the newly generated this compound resistant mutant.
-
Data Analysis: Calculate the fold-change in MIC for each antibiotic (MIC in resistant strain / MIC in parent strain).
Diagram 1: Experimental Workflow for Cross-Resistance Assessment This diagram illustrates the logical flow from baseline testing to final data interpretation.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. An unusual mechanism for resistance to the antibiotic coumermycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An unusual mechanism for resistance to the antibiotic coumermycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iacld.com [iacld.com]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. darvashco.com [darvashco.com]
- 9. goums.ac.ir [goums.ac.ir]
Safety Operating Guide
A Guide to the Safe Disposal of 7-Chloro-2H-chromen-2-one for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Chloro-2H-chromen-2-one (CAS No. 19063-54-8), a chlorinated coumarin derivative. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting the principles of expertise, trustworthiness, and authoritative best practices.
Understanding the Hazard Profile
The foundation of safe disposal is a thorough understanding of the substance's intrinsic hazards. Based on data for coumarin and related halogenated compounds, we can extrapolate the likely hazard profile of this compound. Coumarin itself is classified as acutely toxic if swallowed.[1][4] The addition of a chlorine atom to the aromatic ring may influence its toxicological and ecotoxicological properties. Therefore, it is prudent to handle this compound as a substance with a significant hazard potential.
| Hazard Classification (Anticipated) | Description | GHS Pictogram | Precautionary Statements (Examples) |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[1][4] | Skull and Crossbones | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Skin Irritation (Potential) | May cause skin irritation upon contact. | Exclamation Mark | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation (Potential) | May cause serious eye irritation. | Exclamation Mark | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Hazardous to the Aquatic Environment (Potential) | Chlorinated organic compounds can be harmful to aquatic life with long-lasting effects. | Environment (Potential) | P273: Avoid release to the environment. |
This table is a synthesis of information from SDSs of similar compounds and is intended for guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol provides a self-validating system for the safe disposal of this compound waste. The causality behind each step is explained to ensure a deep understanding of the safety measures.
Personal Protective Equipment (PPE) and Safety Precautions
Your first line of defense is appropriate PPE. The rationale is to prevent any direct contact with the chemical, thereby mitigating the risk of exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator for dusts is recommended to prevent inhalation.[5]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[6]
Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure the waste is managed correctly by the disposal facility.
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's EHS department.[5]
-
Solid Waste: Collect all solid waste, including residual powder, contaminated weighing paper, pipette tips, and gloves, in a designated, sealable hazardous waste container.[5]
-
Liquid Waste: For solutions containing this compound, use a designated, leak-proof, and clearly labeled hazardous waste container.
-
Aqueous Waste: Do not discharge any aqueous solutions or wash water from cleaning contaminated glassware into the sewer system.[5] This water must be collected as hazardous aqueous waste.
Labeling of Waste Containers
Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste container.
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The accumulation start date
-
The primary hazards (e.g., "Toxic," "Irritant")[5]
Storage of Chemical Waste
Safe temporary storage of the waste container is critical to prevent accidents in the laboratory.
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.[5]
-
Ensure the container remains closed at all times, except when adding waste.
Final Disposal Arrangements
The final disposal of hazardous waste must be handled by trained professionals to ensure regulatory compliance and environmental protection.
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[5]
-
The most probable disposal method for chlorinated organic compounds is high-temperature incineration, which ensures the complete destruction of the molecule into less harmful components.
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. Chlorine incorporation into dye degradation by-product (coumarin) in UV/peroxymonosulfate process: A negative case of end-of-pipe treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
Personal protective equipment for handling 7-Chloro-2H-chromen-2-one
Comprehensive Safety and Handling Guide: 7-Chloro-2H-chromen-2-one
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to achieve your scientific goals safely and efficiently. This guide moves beyond a simple checklist, offering a deep dive into the safe handling, use, and disposal of this compound. Our philosophy is that true laboratory safety is built on a foundation of understanding the "why" behind each procedural step. This document is structured to provide not just instructions, but also the scientific rationale that underpins them, ensuring a self-validating system of safety in your laboratory.
Hazard Profile and Toxicological Assessment
The primary routes of exposure are:
-
Oral Ingestion: Toxic if swallowed.
-
Dermal Contact: Toxic in contact with skin and may cause an allergic skin reaction.
-
Inhalation: Inhalation of the powdered form can cause respiratory irritation.
Our operational plan must therefore be built around mitigating these specific risks through a multi-layered safety approach.
The Hierarchy of Controls: A Proactive Safety Strategy
Before detailing Personal Protective Equipment (PPE), it's crucial to understand that PPE is the last line of defense. A robust safety culture prioritizes the hierarchy of controls.
Caption: Hierarchy of Controls for Managing Chemical Exposure.
For this compound, our primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the solid compound and its concentrated solutions. This directly addresses the inhalation risk by containing airborne particles.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling this compound. The specifications are chosen to provide a robust barrier against the identified chemical hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves. Double gloving is strongly recommended. | Prevents dermal absorption, which is a primary toxicity route. Nitrile and butyl rubber offer good resistance to a range of chemicals.[1] |
| Eye/Face Protection | Safety glasses with side shields or, preferably, chemical splash goggles.[2][3] | Protects eyes from airborne powder when handling the solid and from splashes when working with solutions.[1] |
| Body Protection | A long-sleeved, fully fastened laboratory coat. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | A NIOSH-approved N95 (or higher) respirator is required if handling the powder outside of a fume hood. | Prevents the inhalation of fine particles, which can cause respiratory irritation.[2] Use within a fume hood is the preferred method to eliminate this need. |
| Footwear | Closed-toe shoes. | Protects feet from potential spills.[2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to minimize exposure at every stage of the workflow. Adherence to these steps is critical for ensuring personnel safety.
Caption: Safe Handling Workflow for this compound.
Step 1: Preparation
-
Designate Area: All handling of solid this compound and its solutions must occur within a certified chemical fume hood.[2]
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and a designated hazardous waste container are inside the fume hood before you begin.
-
Don PPE: Put on all required PPE as specified in the table above. Inspect gloves for any signs of damage before use.[4]
Step 2: Weighing and Aliquoting
-
Containment: Perform all weighing and transfer of the powdered compound within the chemical fume hood or a ventilated balance enclosure to control dust.[2]
-
Minimize Dust: Handle the compound gently. Use anti-static weigh paper or a weighing boat to prevent creating airborne dust.[2]
Step 3: Solution Preparation
-
Solvent Addition: Slowly add the solvent to the solid to avoid splashing.
-
Sealing: Once dissolved, cap the container to prevent vapor release.
Step 4: Post-Handling and Decontamination
-
Surface Cleaning: After completing your work, wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water. Dispose of the cleaning materials in the designated solid hazardous waste container.
-
Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the chemical.
Spill and Emergency Procedures
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Rinse the affected skin area with copious amounts of water for at least 15 minutes.
-
Seek medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention from an ophthalmologist.[6]
In Case of a Spill:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Control: Ensure the spill is contained within the fume hood. If outside the hood, prevent it from entering drains.[3]
-
PPE: Wear all appropriate PPE, including respiratory protection if the spill generates dust.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads from spills, and any other contaminated disposable labware. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, labeled hazardous liquid waste container.
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.[2] Adhere to all local and institutional regulations for hazardous waste disposal.[7]
By integrating these safety protocols and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research endeavors, ensuring the integrity of your work and the well-being of your entire team.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
